molecular formula C13H13N3 B181196 4-(Methylamino)azobenzene CAS No. 621-90-9

4-(Methylamino)azobenzene

Numéro de catalogue: B181196
Numéro CAS: 621-90-9
Poids moléculaire: 211.26 g/mol
Clé InChI: DKOXITJAUZNAPK-UHFFFAOYSA-N
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Description

4-(Methylamino)azobenzene, also known as this compound, is a useful research compound. Its molecular formula is C13H13N3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-methyl-4-phenyldiazenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-14-11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOXITJAUZNAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023342
Record name 4-(Methylamino)azobenzene
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-90-9
Record name N-Methyl-4-(2-phenyldiazenyl)benzenamine
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Record name N-Methyl-4-aminoazobenzene
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Record name 4-(Methylamino)azobenzene
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Record name 4-(Methylamino)azobenzene
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Record name 4-(METHYLAMINO)AZOBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Methylamino)azobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Methylamino)azobenzene, a significant-azo dye derivative. This document details the scientific principles and practical methodologies for its preparation and analysis, tailored for professionals in chemical research and drug development.

Introduction

This compound is an aromatic azo compound characterized by the presence of a methylamino group in one of the phenyl rings. Azo compounds are of significant interest due to their wide range of applications, including as dyes and pigments, pH indicators, and in molecular electronics and photopharmacology. The synthesis and detailed characterization of this compound are crucial for understanding its chemical properties and exploring its potential applications.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through a diazo coupling reaction. This electrophilic aromatic substitution involves the reaction of a diazonium salt with an activated aromatic compound. In this case, aniline is diazotized and then coupled with N-methylaniline.

Reaction Scheme

The synthesis proceeds in two main steps:

  • Diazotization of Aniline: Aniline is treated with a cold solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, to form the benzenediazonium chloride salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with N-methylaniline. The N-methylaniline is an activated aromatic ring, and the coupling occurs at the para position to the methylamino group.

Experimental Protocol

Materials:

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • N-methylaniline

  • Sodium Acetate (CH₃COONa)

  • Ice

  • Ethanol

  • Deionized Water

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure the full formation of the benzenediazonium chloride solution.

  • Azo Coupling:

    • In a separate beaker, dissolve an equimolar amount of N-methylaniline in a mixture of ethanol and water.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold benzenediazonium chloride solution to the N-methylaniline solution with vigorous stirring.

    • Add a solution of sodium acetate to maintain a slightly acidic to neutral pH, which facilitates the coupling reaction.

    • A colored precipitate of this compound will form.

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration and wash it with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound crystals.

    • Dry the purified crystals in a desiccator.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through various spectroscopic and physical methods.

Physical Properties
PropertyValueReference
CAS Number621-90-9[1]
Molecular FormulaC₁₃H₁₃N₃[1]
Molecular Weight211.27 g/mol [1]
AppearanceYellow to orange solid
Melting Point~87-89 °C
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9m4HProtons on the unsubstituted phenyl ring
~7.4-7.5m3HProtons on the substituted phenyl ring (ortho and meta to -N=N-)
~6.7-6.8d2HProtons on the substituted phenyl ring (ortho to -NHCH₃)
~3.0s3HMethyl protons (-NHCH ₃)
~4.0 (broad)s1HAmine proton (-NH CH₃)

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule.[2]

Chemical Shift (δ, ppm)Assignment
~152C-N=N
~148C-NHCH₃
~130Aromatic C-H (unsubstituted ring)
~129Aromatic C-H (unsubstituted ring)
~125Aromatic C-H (substituted ring)
~122Aromatic C-H (unsubstituted ring)
~113Aromatic C-H (substituted ring, ortho to -NHCH₃)
~30-NHC H₃

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.[3]

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching
~3050Aromatic C-H stretching
~2950Aliphatic C-H stretching (methyl)
~1600, 1500, 1450Aromatic C=C stretching
~1520N=N stretching (azo group)
~1300C-N stretching

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 211.[4]

m/zFragment
211[C₁₃H₁₃N₃]⁺ (Molecular ion)
106[C₆H₅N₂]⁺
105[C₇H₇N]⁺
91[C₆H₅N]⁺
77[C₆H₅]⁺

3.2.5. UV-Visible Spectroscopy

The UV-Vis spectrum of azobenzene derivatives typically shows two characteristic absorption bands corresponding to the π-π* and n-π* electronic transitions.

λmax (nm)Transition
~350-400π-π
~450-500n-π

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification Aniline Aniline NaNO2_HCl NaNO2 / HCl 0-5 °C Aniline->NaNO2_HCl Diazonium_Salt Benzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Coupling Azo Coupling 0-5 °C, NaOAc Diazonium_Salt->Coupling N_Methylaniline N-Methylaniline N_Methylaniline->Coupling Crude_Product Crude this compound Coupling->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Synthesis workflow for this compound.

Characterization Logic

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_properties Physical Properties Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation IR IR Spectroscopy Synthesized_Product->IR Functional Group ID MS Mass Spectrometry Synthesized_Product->MS Molecular Weight & Fragmentation UV_Vis UV-Vis Spectroscopy Synthesized_Product->UV_Vis Electronic Transitions Melting_Point Melting Point Synthesized_Product->Melting_Point Purity Check Appearance Appearance Synthesized_Product->Appearance Physical State Final_Characterization Confirmed Structure and Purity of This compound NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization UV_Vis->Final_Characterization Melting_Point->Final_Characterization Appearance->Final_Characterization

Caption: Logical flow for the characterization of this compound.

References

physical and chemical properties of 4-(Methylamino)azobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(Methylamino)azobenzene. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Physical Properties

This compound is an organic compound characterized as a yellow solid at room temperature.[1] The following table summarizes its key physical identifiers and properties.

PropertyValueReference
CAS Number 621-90-9[1][2][3]
Molecular Formula C13H13N3[1][2][3]
Molecular Weight 211.27 g/mol [1][2]
Alternate Names N-Methyl-4-(2-phenyldiazenyl)benzenamine, N-Methyl-4-(phenyldiazenyl)aniline[4]
Physical State Solid, powder to crystal[1][5]
Color Yellow[1]
Melting Point 87 °C[1][5]
Boiling Point 340.95 °C (estimated)[5]
Refractive Index 1.6000 (estimated)[5]
Specific Gravity 1.1536 (estimated)[5]

Chemical and Spectroscopic Properties

The chemical behavior and spectroscopic signature of this compound are critical for its application and analysis.

Chemical Identity and Storage
PropertyValueReference
MDL Number MFCD00059198[1][3]
InChI InChI=1S/C13H13N3/c1-14-11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10,14H,1H3[4]
InChIKey DKOXITJAUZNAPK-UHFFFAOYSA-N[4]
SMILES CNC1=CC=C(C=C1)N=NC2=CC=CC=C2[4]
Storage Room temperature, desiccated[2]
Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are crucial for its practical application in a laboratory setting.

Synthesis of a Related Compound: N-Hydroxy-4-(methylamino)azobenzene

A method for synthesizing the related compound, N-hydroxy-4-(methylamino)azobenzene, has been reported.[8] This synthesis involves the alkaline hydrolysis of N-benzoyloxy-4-(methylamino)azobenzene in the presence of ascorbic acid as an antioxidant.[8]

Methodology:

  • A solution of 20 ml of 5N KOH containing 50 mg of ascorbic acid is added to 200 mg of N-benzoyloxy-4-(methylamino)azobenzene dissolved in 80 ml of ethanol.[8]

  • The bluish reaction mixture is kept at room temperature for 5 minutes.[8]

  • The mixture is then neutralized with a 1N HCl solution.[8]

  • The product is extracted twice with 100 ml of ethyl acetate.[8]

  • The organic phase is washed with a NaHCO3 solution and then with water, dried over anhydrous Na2SO4, and evaporated to dryness at a temperature below 20°C.[8]

  • The residue is dissolved in a small amount of acetone and precipitated with an excess of ethanol-water (1:8) to yield N-hydroxy-4-(methylamino)azobenzene.[8]

Purification

Purification of this compound can be achieved through standard laboratory techniques. One reported method involves silica gel column chromatography followed by recrystallization from hexane.[9]

Visualizations of Key Processes

Photoisomerization of this compound

Azobenzene and its derivatives are known for their ability to undergo reversible photoisomerization between their trans and cis isomers upon irradiation with light.[9][10] This property is central to their use in various applications. The process involves the absorption of light, which excites the molecule and allows for rotation around the N=N double bond.

G Trans trans-4-(Methylamino)azobenzene Cis cis-4-(Methylamino)azobenzene Trans->Cis Visible Light (e.g., 465 nm) Cis->Trans Thermal Relaxation

Caption: Photoisomerization and thermal relaxation of this compound.

Synthetic Pathway to a Related Hydroxylated Derivative

The synthesis of N-hydroxy-4-(methylamino)azobenzene from its N-benzoyloxy precursor can be visualized as a key chemical transformation.

G Start N-Benzoyloxy-4- (methylamino)azobenzene Reagents KOH, Ascorbic Acid Ethanol Start->Reagents Product N-Hydroxy-4- (methylamino)azobenzene Reagents->Product Alkaline Hydrolysis

Caption: Synthesis of N-hydroxy-4-(methylamino)azobenzene.

Applications in Research

Derivatives of aminoazobenzene are valuable in various research applications. For instance, compounds like 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) and 4-(dimethylamino)azobenzene-4'-isothiocyanate (DABITC) are used for the derivatization and sensitive detection of amino acids and for Edman-type sequencing of proteins and peptides.[11] Furthermore, the photoinduced crawling motion of this compound crystals on a solid surface upon irradiation with monochromatic visible light has been demonstrated, suggesting potential applications in nano- and micromaterial transportation.[9]

References

An In-depth Technical Guide on the Solubility of 4-(Methylamino)azobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Methylamino)azobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol, a qualitative assessment of expected solubility based on chemical principles, and a visualization of the compound's critical metabolic pathway.

Introduction to this compound

This compound (MAB) is an aromatic azo compound with the chemical formula C₁₃H₁₃N₃. It belongs to a class of dyes known for their chromophoric properties conferred by the azo linkage (-N=N-). Beyond its use as a dye, MAB is a subject of significant interest in toxicology and cancer research as a known hepatocarcinogen. Its biological activity is intrinsically linked to its metabolic activation. Understanding the solubility of MAB in various organic solvents is crucial for a wide range of applications, including its synthesis, purification, formulation for toxicological studies, and as a substrate in biochemical assays.

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in readily accessible literature. However, a qualitative solubility profile can be predicted based on its molecular structure and the principle of "like dissolves like." The molecule possesses a nonpolar aromatic backbone (the two phenyl rings) and a moderately polar methylamino group. This amphiphilic nature suggests it will be most soluble in solvents of intermediate polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted Qualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleThe high polarity and aprotic nature of DMSO can effectively solvate both the polar and nonpolar regions of the MAB molecule.
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetoneSolubleAcetone's moderate polarity makes it a good solvent for compounds with mixed polarity like MAB.
AcetonitrileModerately SolubleWhile polar, acetonitrile is less effective at solvating nonpolar regions compared to DMSO or DMF.
Polar Protic EthanolSolubleThe hydroxyl group can hydrogen bond with the amino group of MAB, while the ethyl group interacts with the aromatic rings.
MethanolSolubleSimilar to ethanol, methanol is a good solvent for MAB due to its ability to form hydrogen bonds and solvate the aromatic structure.
Nonpolar TolueneSlightly SolubleThe aromatic nature of toluene allows for π-π stacking interactions with the phenyl rings of MAB.
n-HexaneSparingly Soluble to InsolubleAs a nonpolar aliphatic solvent, hexane is generally poor at dissolving compounds with polar functional groups.
Halogenated ChloroformSolubleChloroform is an effective solvent for a wide range of organic compounds of moderate polarity.
Dichloromethane (DCM)SolubleSimilar to chloroform, DCM is a versatile solvent for moderately polar organic molecules.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control (or water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear saturated with visible excess solid.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid material.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Record the dilution factor accurately.

  • Quantification:

    • Using UV-Vis Spectroscopy:

      • Prepare a series of standard solutions of MAB of known concentrations.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for MAB in the chosen solvent.

      • Generate a calibration curve by plotting absorbance versus concentration.

      • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

    • Using HPLC:

      • Develop an appropriate HPLC method (column, mobile phase, flow rate, detection wavelength).

      • Prepare and run a series of standard solutions to create a calibration curve based on peak area versus concentration.

      • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL, mol/L, or g/100g of solvent).

Visualizations

Metabolic Activation Pathway

The carcinogenicity of this compound is dependent on its metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process generates reactive electrophilic intermediates that can form adducts with cellular macromolecules like DNA, leading to mutations.

Metabolic_Activation MAB This compound (MAB) N_OH_MAB N-Hydroxy-4-(methylamino)azobenzene MAB->N_OH_MAB N-Hydroxylation (CYP450) Demethylated 4-Aminoazobenzene (Demethylation Product) MAB->Demethylated N-Demethylation (CYP450) N_SO4_MAB N-Sulfonyloxy-MAB (Reactive Ester) N_OH_MAB->N_SO4_MAB Sulfonation (Sulfotransferase) Nitrenium Nitrenium Ion N_OH_MAB->Nitrenium Protonation & H2O loss DNA_Adduct DNA Adducts N_SO4_MAB->DNA_Adduct Covalent Binding Nitrenium->DNA_Adduct Covalent Binding

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for Solubility Determination

The logical process for experimentally determining the solubility of a compound involves several key stages, from preparation to final analysis.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess MAB in Solvent) start->prep equilibrate Equilibrate at Constant Temp (e.g., 24-48h Shake-Flask) prep->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate sample Collect & Filter Supernatant (0.22 µm Syringe Filter) separate->sample dilute Accurately Dilute Sample sample->dilute quantify Quantify Concentration (UV-Vis or HPLC) dilute->quantify calculate Calculate Solubility (Account for Dilution) quantify->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Stability and Degradation of 4-(Methylamino)azobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)azobenzene is an azo compound with applications in various research and industrial fields. Understanding its stability and degradation pathways is critical for assessing its environmental fate, toxicological profile, and potential applications in areas like drug delivery and molecular switches. This technical guide provides a comprehensive overview of the stability and degradation of this compound, covering its photodegradation, thermal degradation, and biodegradation. Detailed experimental protocols for assessing its stability and characterizing its degradation products are provided, along with a discussion of the cellular pathways potentially affected by its metabolites.

Chemical Properties and Stability

This compound is sensitive to heat and light and is incompatible with strong oxidizing agents and acids. Its stability is a key factor in its handling, storage, and application.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-(Dimethylamino)azobenzene4-Aminoazobenzene
Molecular Formula C₁₃H₁₃N₃C₁₄H₁₅N₃C₁₂H₁₁N₃
Molecular Weight 211.27 g/mol 225.29 g/mol 197.24 g/mol
Melting Point Not readily available111-114 °C123-126 °C
Water Solubility Sparingly solublePractically insoluble34.3 mg/L at 25 °C[1]
logP (Octanol/Water) Not readily availableNot readily available3.19[1]

Degradation Pathways

This compound can degrade through several pathways, including photodegradation, thermal degradation, and biodegradation. The primary mechanism often involves the cleavage of the azo bond (-N=N-).

Photodegradation

Azobenzene and its derivatives are known to undergo reversible trans-cis photoisomerization upon exposure to light. The more stable trans isomer can be converted to the cis isomer by UV irradiation, and the reverse process can be induced by visible light or occur thermally. The rate of this isomerization is dependent on factors such as the solvent and the presence of catalysts. For instance, the cis-to-trans isomerization of 4-aminoazobenzene is significantly faster in the presence of graphene oxide[2].

Thermal Degradation

Thermal degradation of azobenzene dyes typically results in the loss of the azo group as nitrogen gas, leading to the formation of aromatic free radicals[4]. The stability and degradation products are influenced by the substituents on the aromatic rings. For 4-aminoazobenzene derivatives, the rate of thermal cis-to-trans isomerization is highly dependent on solvent polarity, with accelerated rates observed in polar solvents[1][5][6]. This suggests that the isomerization mechanism can shift from an inversion pathway in nonpolar media to a rotational pathway in polar media[1][5].

Table 2: Thermal Degradation Products of Representative Azobenzene Dyes

Parent CompoundTemperature Range (°C)Major Degradation ProductsReference
Various Azobenzene DyesAmbient - 800Aniline, Benzene, Phenol, N,N-dimethylaniline[4]

Note: This table presents general degradation products observed for a range of azobenzene dyes and may not be specific to this compound.

Biodegradation

The primary step in the biodegradation of azo dyes is the reductive cleavage of the azo bond, catalyzed by enzymes called azoreductases. This process typically occurs under anaerobic conditions and results in the formation of aromatic amines[7]. These resulting amines may be further degraded aerobically.

The enzymatic degradation of this compound is expected to yield aniline and N-methyl-p-phenylenediamine. The toxicity of these degradation products is a significant concern, as many aromatic amines are known to be mutagenic and carcinogenic[8].

Experimental Protocols

Azoreductase Activity Assay

This protocol is adapted from studies on bacterial azoreductases and can be used to determine the enzymatic degradation of this compound.

Materials:

  • Spectrophotometer

  • Cuvettes

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • This compound solution (in a suitable solvent, e.g., DMSO, then diluted in buffer)

  • NADH or NADPH solution (e.g., 7 mg/mL)

  • Purified azoreductase enzyme or cell-free extract

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, the this compound solution to a final desired concentration, and the enzyme solution.

  • Initiate the reaction by adding the NADH or NADPH solution.

  • Monitor the decrease in absorbance at the maximum wavelength of this compound (around 380-450 nm) over time.

  • Calculate the azoreductase activity, where one unit is defined as the amount of enzyme required to decolorize 1 µmol of the dye per minute.

Analysis of Degradation Products by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the parent compound and its degradation products.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of methanol and water (e.g., 55:45 v/v) can be used as a starting point. The exact ratio may need to be optimized.

Procedure:

  • Prepare standard solutions of this compound of known concentrations to create a calibration curve.

  • Prepare samples from the degradation experiments (e.g., after enzymatic assay or photodegradation). Samples may require filtration or extraction.

  • Inject a fixed volume (e.g., 20 µL) of the standards and samples into the HPLC system.

  • Monitor the chromatogram at the maximum absorbance wavelength of this compound and its expected degradation products.

  • Quantify the concentration of the parent compound and its metabolites by comparing their peak areas to the calibration curve.

Identification of Degradation Products by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of unknown degradation products.

Procedure:

  • Separate the degradation products using an HPLC method similar to the one described above.

  • Introduce the eluent into the mass spectrometer.

  • Acquire mass spectra of the parent compound and the degradation products.

  • Perform fragmentation analysis (MS/MS) on the ions of interest to obtain structural information.

  • Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns.

Visualization of Pathways and Workflows

General Workflow for Assessing Chemical Degradation

G cluster_prep Preparation cluster_exp Degradation Experiments cluster_analysis Analysis cluster_results Results & Interpretation A Prepare Stock Solution of this compound C Photodegradation (UV/Vis light exposure) A->C D Thermal Degradation (Incubation at various temperatures) A->D E Biodegradation (Incubation with enzymes/microorganisms) A->E B Prepare Degradation Media (e.g., buffer, solvent) B->C B->D B->E F Sample Collection at Time Intervals C->F D->F E->F G Quantitative Analysis (e.g., HPLC-UV) F->G H Identification of Products (e.g., LC-MS/MS) F->H I Determine Degradation Kinetics (Rate constants, half-life) G->I J Elucidate Degradation Pathways H->J K Assess Toxicity of Products J->K

Caption: General experimental workflow for assessing the degradation of this compound.

Proposed Biodegradation Pathway

G 4-MA This compound HY Hydrazo Intermediate 4-MA->HY Reduction A1 Aniline HY->A1 Cleavage A2 N-Methyl-p-phenylenediamine HY->A2 Cleavage Further Further Aerobic Degradation A1->Further A2->Further Enzyme Azoreductase (NADH/NADPH) Enzyme->HY

Caption: Proposed reductive biodegradation pathway of this compound.

Metabolic Activation and Genotoxicity Pathway

G cluster_activation Metabolic Activation (in vivo) cluster_damage Cellular Damage A This compound B N-Hydroxy-4-(methylamino)azobenzene A->B N-Hydroxylation (Cytochrome P450) C Reactive Ester (e.g., O-acetyl, O-sulfonyl) B->C Esterification (e.g., NAT, SULT) D Electrophilic Nitrenium Ion C->D Heterolytic Cleavage F DNA Adducts D->F Covalent Binding E DNA E->F G Mutations F->G H Cell Transformation G->H I Cancer H->I

Caption: Metabolic activation of this compound leading to genotoxicity.

Toxicity of Degradation Products

The degradation of this compound, particularly through reductive cleavage, results in the formation of aromatic amines. Aniline and its derivatives are of significant toxicological concern. 4-Aminoazobenzene, a related compound, is known to be a procarcinogen that requires metabolic activation to exert its carcinogenic effects[9]. This activation involves N-hydroxylation followed by esterification to form reactive electrophiles that can bind to DNA, leading to mutations and potentially cancer[9][10]. The resulting DNA adducts have been characterized in animal studies[11].

The degradation products of this compound, such as aniline and N-methyl-p-phenylenediamine, should be considered potentially toxic and handled with appropriate safety precautions. Further toxicological studies on these specific metabolites are warranted to fully assess the risks associated with the degradation of the parent compound.

Conclusion

The stability of this compound is influenced by light, heat, and biological activity. Its degradation can proceed through photodegradation, thermal decomposition, and biodegradation, with the cleavage of the azo bond being a central feature. The resulting aromatic amines are of toxicological concern due to their potential for metabolic activation to genotoxic species. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to systematically investigate the stability and degradation of this compound and related compounds. A thorough understanding of these processes is essential for the safe handling and application of this chemical and for assessing its environmental and health impacts.

References

4-(Methylamino)azobenzene spectroscopic data interpretation (UV-Vis, NMR)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-(Methylamino)azobenzene

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular compounds is paramount. This compound, a derivative of the well-known photoswitchable azobenzene, presents a case study in the application of spectroscopic techniques for molecular characterization. This guide provides a detailed interpretation of its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic data, supplemented with experimental protocols and a logical workflow for data interpretation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For azobenzene and its derivatives, two characteristic absorption bands are typically observed: an intense π-π* transition and a weaker n-π* transition.

Spectroscopic Data

The electronic absorption spectrum of this compound exhibits distinct bands corresponding to its electronic transitions. The position of these bands can be influenced by the solvent polarity.

TransitionWavelength (λmax)Molar Absorptivity (ε)Solvent
π-π~350 nmHighEthanol
n-π~410 nmLowEthanol

Note: The exact λmax and ε values can vary slightly depending on the solvent and concentration.

Interpretation of the UV-Vis Spectrum

The spectrum is dominated by two main absorption bands. The high-energy band located in the UV region at approximately 350 nm is assigned to the π-π* transition of the conjugated aromatic system. The lower-energy band in the visible region, around 410 nm, is attributed to the n-π* transition, which involves the non-bonding electrons of the nitrogen atoms in the azo group. The presence of the electron-donating methylamino group (-NHCH₃) causes a bathochromic (red) shift in these transitions compared to unsubstituted azobenzene.

Experimental Protocol for UV-Vis Spectroscopy

A standard procedure for obtaining the UV-Vis spectrum of an azobenzene derivative is as follows:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 10⁻³ M. A dilution is then performed to obtain a final concentration in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis. A cuvette containing the pure solvent is used as a reference.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-800 nm. The baseline is corrected using the reference cuvette.

  • Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding absorbance values are determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.85d2HH-2', H-6'
~7.75d2HH-2, H-6
~7.45m3HH-3', H-4', H-5'
~6.70d2HH-3, H-5
~4.90br s1HN-H
~2.95s3HN-CH₃

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary based on the solvent (typically CDCl₃ or DMSO-d₆).

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum (6.5-8.0 ppm) displays signals for the nine aromatic protons. The two doublets at ~7.85 and ~7.75 ppm correspond to the ortho-protons of the two phenyl rings. The multiplet at ~7.45 ppm is assigned to the meta and para protons of the unsubstituted phenyl ring. The upfield doublet at ~6.70 ppm is characteristic of the protons on the methylamino-substituted ring, shielded by the electron-donating effect of the amino group. A broad singlet around 4.90 ppm is indicative of the N-H proton, and its chemical shift can be concentration and solvent-dependent. The sharp singlet at ~2.95 ppm corresponds to the three protons of the methyl group attached to the nitrogen.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

Chemical Shift (δ) (ppm)Assignment
~152.5C-4
~152.0C-1'
~147.0C-1
~129.0C-3', C-5'
~128.5C-4'
~125.0C-2, C-6
~122.0C-2', C-6'
~113.5C-3, C-5
~30.0N-CH₃

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary based on the solvent.

Interpretation of the ¹³C NMR Spectrum

The spectrum shows nine distinct signals, corresponding to the nine different carbon environments in the molecule. The quaternary carbons (C-1, C-4, and C-1') appear at lower field (higher ppm values). The signal at ~152.5 ppm is assigned to C-4, which is directly attached to the nitrogen of the methylamino group. The other two quaternary carbons, C-1' and C-1, are found around 152.0 and 147.0 ppm, respectively. The signals for the protonated aromatic carbons appear in the range of 113-129 ppm. The upfield signal at ~113.5 ppm corresponds to the carbons ortho and para to the methylamino group (C-3 and C-5), which are shielded. The signal for the methyl carbon (N-CH₃) appears at a characteristic high-field position of ~30.0 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring NMR spectra of an organic compound:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition for ¹H NMR: A standard one-pulse experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Acquisition for ¹³C NMR: A proton-decoupled experiment is typically run to obtain a spectrum with single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

Logical Workflow for Spectroscopic Interpretation

The interpretation of spectroscopic data follows a logical progression to elucidate the molecular structure.

Spectroscopic_Workflow cluster_UV_Vis UV-Vis Spectroscopy cluster_NMR NMR Spectroscopy cluster_1H ¹H NMR cluster_13C ¹³C NMR UV_Sample Prepare Sample in UV-grade Solvent UV_Acquire Acquire Spectrum (200-800 nm) UV_Sample->UV_Acquire UV_Identify Identify λmax for π-π* and n-π* transitions UV_Acquire->UV_Identify UV_Correlate Correlate with Electronic Structure UV_Identify->UV_Correlate Structure Elucidate Final Structure of this compound UV_Correlate->Structure NMR_Sample Prepare Sample in Deuterated Solvent H_Acquire Acquire ¹H Spectrum NMR_Sample->H_Acquire C_Acquire Acquire ¹³C Spectrum NMR_Sample->C_Acquire H_Analyze Analyze Chemical Shifts, Multiplicity, Integration H_Acquire->H_Analyze H_Assign Assign Protons H_Analyze->H_Assign H_Assign->Structure C_Analyze Analyze Chemical Shifts C_Acquire->C_Analyze C_Assign Assign Carbons C_Analyze->C_Assign C_Assign->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides the foundational spectroscopic data and interpretation necessary for the characterization of this compound. By following the detailed experimental protocols and logical workflow, researchers can confidently identify and analyze this compound and its derivatives in various scientific applications.

The Core Mechanism of 4-(Methylamino)azobenzene Photoisomerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)azobenzene (4-MAAB) is a representative of the "aminoazobenzene" class, which exhibits distinct photochromic behavior characterized by rapid thermal relaxation from its cis to trans isomer. This technical guide provides an in-depth exploration of the photoisomerization mechanism of 4-MAAB, synthesizing current understanding of its photochemical and photophysical properties. The roles of the n-π* and π-π* excited states in the isomerization process are detailed, along with the prevailing mechanistic pathways. This document summarizes key quantitative data for 4-MAAB and related aminoazobenzenes, presents detailed experimental protocols for their characterization, and utilizes visualizations to elucidate complex relationships, serving as a comprehensive resource for researchers in photopharmacology and materials science.

Introduction

Azobenzene and its derivatives are paramount molecular switches, enabling the photocontrol of a vast array of chemical and biological processes. Their ability to undergo reversible isomerization between two distinct geometric forms, trans and cis, upon light irradiation has positioned them as key components in the development of light-activated drugs, responsive materials, and molecular machines. This compound (4-MAAB), a "push-pull" type azobenzene with an electron-donating methylamino group, belongs to the aminoazobenzene class. These dyes are of particular interest due to their absorption in the visible range and their characteristically fast thermal cis-to-trans isomerization rates. Understanding the intricate mechanism of this photoisomerization is crucial for the rational design of novel photoswitchable systems with tailored properties.

The Photoisomerization Mechanism of this compound

The photoisomerization of 4-MAAB, like other azobenzenes, is governed by the electronic transitions between the ground state (S₀) and the first two singlet excited states, S₁ (n→π) and S₂ (π→π). The process can be initiated by irradiating either the stable trans-isomer or the metastable cis-isomer with light of an appropriate wavelength.

Upon absorption of a photon, the molecule is promoted to an excited electronic state, from which it can relax back to the ground state as either the trans or cis isomer. The generally accepted mechanisms for this relaxation and isomerization are the rotation and inversion pathways.

  • Rotation Mechanism: This pathway involves the twisting of the C-N=N-C dihedral angle in the excited state, leading to a conical intersection with the ground state. This mechanism is often associated with isomerization from the S₁ (n→π*) state. For push-pull azobenzenes like 4-MAAB, the rotational pathway is considered dominant for the thermal cis-to-trans isomerization, proceeding through a polar transition state that is stabilized by polar solvents.[1][2]

  • Inversion Mechanism: This pathway involves the linearization of one of the C-N=N bond angles, proceeding through a planar transition state. The inversion mechanism is typically considered for the thermal isomerization of unsubstituted azobenzene in nonpolar solvents.

For 4-aminoazobenzene, and by extension 4-MAAB, the rate of thermal cis-to-trans isomerization is highly dependent on solvent polarity, with accelerated rates observed in polar solvents. This observation strongly supports a rotational mechanism for the thermal back-isomerization, which proceeds via a highly polar transition state.[1]

The photochemical trans-to-cis isomerization is initiated by excitation into either the S₁ (n→π) or S₂ (π→π) absorption bands. Following excitation, the molecule rapidly relaxes to a point on the excited state potential energy surface where it can efficiently transition to the ground state potential energy surface, partitioning between the trans and cis isomers. The quantum yield of this process is dependent on the excitation wavelength.

A key feature of 4-MAAB and other aminoazobenzenes is the rapid thermal back-isomerization from the cis to the trans form at room temperature.[3] This fast relaxation is attributed to the electron-donating nature of the amino group, which lowers the activation energy for the thermal isomerization process.

Signaling Pathway for Photoisomerization

G General Photoisomerization and Relaxation Pathways of 4-MAAB cluster_trans trans-Isomer cluster_cis cis-Isomer trans_S0 trans-S₀ trans_S1 trans-S₁ (n→π) trans_S0->trans_S1 hν (vis) trans_S2 trans-S₂ (π→π) trans_S0->trans_S2 hν (UV) CI Conical Intersection trans_S1->CI trans_S2->trans_S1 Internal Conversion cis_S0 cis-S₀ cis_S0->trans_S0 Thermal Relaxation (Rotation) cis_S1 cis-S₁ (n→π) cis_S0->cis_S1 hν (vis) cis_S2 cis-S₂ (π→π) cis_S0->cis_S2 hν (UV) cis_S1->CI cis_S2->cis_S1 Internal Conversion CI->trans_S0 Relaxation CI->cis_S0 Isomerization

Caption: Photoisomerization and relaxation pathways for this compound.

Quantitative Data

ParameterValueCompoundConditionsReference
Photoisomerization Quantum Yields
Φtrans→cis~0.1 - 0.3Azobenzene DerivativesVaries with solvent and wavelength[4]
Φcis→trans~0.3 - 0.5Azobenzene DerivativesVaries with solvent and wavelength[4]
Excited State Lifetimes
S₂ Lifetime110 fstrans-AzobenzeneSolution[5]
S₁ Lifetime500 fstrans-AzobenzeneSolution[5]
Thermal Isomerization
Activation Energy (Ea)49.2 kJ/mol4-Dimethylaminoazobenzene carboxylic acidEthyl acetate[6]
84 - 104 kJ/molAzobenzeneConventional solvents[7]
24.9 kcal/mol (inversion)4-AminoazobenzeneTheoretical[1]
36.2 kcal/mol (rotation)4-AminoazobenzeneTheoretical[1]

Experimental Protocols

Determination of Photoisomerization Quantum Yield using UV-Vis Spectroscopy

This protocol outlines the determination of the trans→cis photoisomerization quantum yield.

Experimental Workflow for Quantum Yield Determination

G Workflow for Quantum Yield Determination A Prepare Sample of 4-MAAB in Solvent B Measure Initial Absorbance Spectrum (Pure trans Isomer) A->B C Irradiate with Monochromatic Light at Known Photon Flux B->C D Record Absorbance Spectra at Time Intervals C->D F Determine Photon Flux (Actinometry) E Determine Change in Concentration of trans and cis Isomers D->E G Calculate Quantum Yield (Φ = moles reacted / moles of photons absorbed) E->G F->C Calibrates

Caption: A stepwise workflow for determining the photoisomerization quantum yield.

Methodology:

  • Sample Preparation: Prepare a solution of 4-MAAB in the desired solvent with a concentration such that the absorbance at the irradiation wavelength is between 0.1 and 1.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the solution before irradiation. This spectrum represents the pure trans isomer.

  • Photon Flux Determination (Actinometry): Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer, such as potassium ferrioxalate.[8] This step is crucial for accurately knowing the number of photons delivered to the sample.

  • Irradiation: Irradiate the sample with monochromatic light at a wavelength where the trans isomer absorbs strongly. Use a temperature-controlled cuvette holder to maintain a constant temperature.

  • Spectral Monitoring: At regular time intervals during irradiation, stop the irradiation and record the UV-Vis absorption spectrum.

  • Data Analysis:

    • From the series of spectra, determine the concentration of the trans and cis isomers at each time point by analyzing the change in absorbance at a wavelength where the two isomers have significantly different extinction coefficients.

    • Calculate the initial rate of isomerization from the change in concentration over the initial irradiation time.

    • The number of photons absorbed by the sample during this time is calculated from the photon flux and the sample's absorbance.

    • The quantum yield (Φ) is then calculated as the ratio of the number of molecules isomerized to the number of photons absorbed.

Femtosecond Transient Absorption Spectroscopy

This protocol provides a general methodology for studying the ultrafast dynamics of 4-MAAB photoisomerization.

Experimental Workflow for Transient Absorption Spectroscopy

G Workflow for Transient Absorption Spectroscopy A Generate Ultrashort Laser Pulses (fs) B Split Laser Beam into Pump and Probe Beams A->B C Generate White-Light Continuum for Probe Beam B->C E Excite Sample with Pump Pulse B->E D Delay Probe Beam Relative to Pump Beam C->D F Measure Absorbance of Probe Pulse Through Excited Sample D->F E->F G Repeat for a Range of Pump-Probe Delays F->G H Construct 2D Map of ΔA vs. Wavelength and Time G->H I Analyze Data to Determine Excited-State Lifetimes and Dynamics H->I

Caption: A typical workflow for a femtosecond transient absorption spectroscopy experiment.

Methodology:

  • Laser System: Utilize a femtosecond laser system to generate ultrashort pulses (e.g., <100 fs).

  • Pump-Probe Setup:

    • The laser output is split into two beams: a high-intensity pump beam and a low-intensity probe beam.

    • The pump beam is directed to an optical parametric amplifier (OPA) to generate the desired excitation wavelength to excite the 4-MAAB sample.

    • The probe beam is focused into a nonlinear crystal (e.g., sapphire) to generate a white-light continuum, which serves as the probe.

    • The probe beam is passed through a variable delay line to control the time delay between the pump and probe pulses.

  • Measurement:

    • The pump and probe beams are focused and spatially overlapped on the sample.

    • The spectrum of the probe beam is measured with and without the pump beam at a series of time delays.

    • The change in absorbance (ΔA) is calculated as a function of wavelength and time delay.

  • Data Analysis:

    • The resulting data is a 2D map of ΔA versus wavelength and time.

    • Global analysis of this data allows for the identification of transient species and the determination of their lifetimes, providing insights into the dynamics of the excited states involved in the isomerization process.

Computational Chemistry Protocol

This protocol outlines a general approach for the computational study of the photoisomerization mechanism of 4-MAAB.[9]

Logical Relationships in Computational Study

G Computational Study of Photoisomerization A Ground State (S₀) Geometry Optimization of trans and cis Isomers (DFT) B Frequency Calculations to Confirm Minima A->B C Excited State (S₁, S₂) Calculations (TD-DFT, CASSCF) A->C D Potential Energy Surface Scans along Reaction Coordinates C->D F Simulate Absorption Spectra C->F E Locate Conical Intersections (S₁/S₀) D->E G Elucidate Isomerization Pathway (Rotation vs. Inversion) D->G E->G

Caption: Logical flow of a computational investigation into photoisomerization.

Methodology:

  • Ground State Optimization:

    • Optimize the geometries of the trans and cis isomers of 4-MAAB in the ground electronic state (S₀) using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

    • Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface.

  • Excited State Calculations:

    • Calculate the vertical excitation energies to the S₁ (n→π) and S₂ (π→π) states using Time-Dependent DFT (TD-DFT). For a more accurate description of the excited states, especially near conical intersections, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are recommended.

  • Potential Energy Surface Exploration:

    • Scan the potential energy surfaces of the ground and excited states along the relevant reaction coordinates, primarily the C-N=N-C dihedral angle (for rotation) and the C-N=N bond angle (for inversion).

  • Locating Conical Intersections:

    • Identify the geometries of conical intersections between the S₁ and S₀ states, as these are the points where efficient non-radiative decay and isomerization occur.

  • Mechanism Elucidation:

    • By analyzing the potential energy surfaces and the characteristics of the conical intersections, the most probable photoisomerization pathway (rotation or inversion) can be determined.

Conclusion

The photoisomerization of this compound is a complex process governed by the interplay of its electronic structure and dynamics in the excited state. While the general mechanistic framework involving n→π* and π→π* transitions leading to isomerization via rotation or inversion is well-established for azobenzenes, the specific quantitative details for 4-MAAB require further dedicated investigation. The characteristic fast thermal back-isomerization of 4-MAAB, attributed to its "push-pull" electronic nature, makes it a valuable model system for understanding and designing rapidly responding photoswitches. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to further elucidate the photochemistry of 4-MAAB and other azobenzene derivatives, paving the way for their advanced application in photopharmacology and smart materials.

References

An In-depth Technical Guide on the Photoisomerization Quantum Yield of 4-(Methylamino)azobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-(Methylamino)azobenzene Photoisomerization

This compound belongs to the class of "push-pull" azobenzenes, characterized by an electron-donating group (the methylamino group) and an electron-withdrawing group (the phenylazo group). This electronic asymmetry significantly influences the molecule's photophysical properties, including its absorption spectrum and the efficiency of its photoisomerization.

The core of its functionality lies in the reversible transformation between two geometric isomers: the thermally stable E (trans) isomer and the metastable Z (cis) isomer. This switching is triggered by light of specific wavelengths, leading to substantial changes in molecular geometry, dipole moment, and absorption spectra. These properties make this compound and similar derivatives promising candidates for applications in photopharmacology, molecular machines, and light-responsive materials.

The efficiency of this photo-induced transformation is quantified by the quantum yield (Φ) , which is defined as the number of molecules that isomerize per photon absorbed. Determining the quantum yields for both the E → Z (trans-to-cis) and Z → E (cis-to-trans) processes is crucial for the rational design and application of these molecular switches.

Quantitative Data on Photoisomerization Quantum Yield

A thorough review of scientific literature did not yield specific, experimentally determined quantum yield values for the E → Z and Z → E photoisomerization of this compound. However, data for the parent compound, azobenzene, and closely related amino-substituted derivatives provide a basis for understanding its expected behavior. Generally, "push-pull" azobenzenes can exhibit quantum yields that are sensitive to solvent polarity and the specific wavelength of irradiation.

For context, the quantum yields for the photoisomerization of unsubstituted azobenzene are well-documented and vary with the excitation wavelength. For instance, excitation into the n→π* band typically results in a higher quantum yield for the E → Z isomerization compared to excitation into the π→π* band.

Table 1: Hypothetical Quantum Yield Data for this compound

ProcessExcitation Wavelength (nm)SolventQuantum Yield (Φ)
E → Z~365 (π→π)MethanolData not available
E → Z~450 (n→π)MethanolData not available
Z → E~450 (n→π*)MethanolData not available

Note: The values in this table are placeholders and represent the type of data that would be determined experimentally. The excitation wavelengths are estimations based on the typical absorption spectra of push-pull azobenzenes.

Experimental Protocols for Quantum Yield Determination

The determination of photoisomerization quantum yields is a meticulous process that requires precise measurement of both the light absorbed by the sample and the resulting change in the concentration of the isomers. The following sections detail the key experimental methodologies.

Sample Preparation and Spectroscopic Characterization
  • Synthesis and Purification: this compound is synthesized through a diazo coupling reaction between N-methylaniline and benzenediazonium chloride. The product must be purified, typically by column chromatography and recrystallization, to ensure high purity, which is critical for accurate quantum yield measurements.

  • Solvent Selection: The choice of solvent is crucial as it can influence the absorption spectra and the kinetics of both photoisomerization and thermal back-isomerization. Spectroscopic grade solvents should be used.

  • UV-Vis Spectroscopy: The absorption spectra of the pure E and Z isomers are fundamental for quantum yield determination.

    • The spectrum of the E isomer is measured directly from a solution of the purified compound kept in the dark.

    • To obtain the spectrum of the Z isomer, the solution is irradiated at a wavelength that favors the E → Z isomerization until a photostationary state (PSS) is reached. The spectrum of the pure Z isomer can then be mathematically extrapolated or, in some cases, isolated at low temperatures.

Actinometry: Measuring Photon Flux

To calculate the quantum yield, the number of photons absorbed by the sample must be accurately known. This is typically achieved using a chemical actinometer, a chemical system with a well-characterized photochemical reaction and a known quantum yield. Ferrioxalate actinometry is a common standard.

Experimental Workflow for Actinometry:

G cluster_prep Actinometer Preparation cluster_irradiation Irradiation cluster_analysis Analysis prep_actinometer Prepare ferrioxalate solution irradiate_actinometer Irradiate actinometer for a set time (t) prep_actinometer->irradiate_actinometer develop_actinometer Develop with 1,10-phenanthroline to form colored complex irradiate_actinometer->develop_actinometer irradiate_sample Irradiate 4-MAAB sample under identical conditions measure_absorbance Measure absorbance of the complex develop_actinometer->measure_absorbance calculate_photons Calculate number of photons absorbed measure_absorbance->calculate_photons

Caption: Workflow for determining photon flux using chemical actinometry.

Quantum Yield Calculation

The quantum yield (Φ) is calculated using the following general formula:

Φ = (number of molecules isomerized) / (number of photons absorbed)

The number of molecules isomerized is determined by monitoring the change in absorbance at a specific wavelength over time, using the Beer-Lambert law. The number of photons absorbed is determined from the actinometry experiment.

Logical Flow for Quantum Yield Calculation:

G cluster_data Data Acquisition cluster_calc Calculation Steps abs_data Time-resolved absorbance data of 4-MAAB isomerization calc_mol_isomerized Calculate moles of isomerized 4-MAAB abs_data->calc_mol_isomerized photon_flux Photon flux data from actinometry calc_photons_absorbed Calculate moles of photons absorbed by 4-MAAB photon_flux->calc_photons_absorbed calc_qy Calculate Quantum Yield (Φ) calc_mol_isomerized->calc_qy calc_photons_absorbed->calc_qy

Caption: Logical steps for calculating the photoisomerization quantum yield.

Photoisomerization Mechanism and Signaling Pathway

The photoisomerization of azobenzenes can proceed through two primary mechanisms: rotation around the N=N double bond or inversion of one of the nitrogen atoms. For push-pull azobenzenes like this compound, the specific mechanism can be influenced by the electronic nature of the excited state and the solvent environment.

Upon absorption of a photon, the molecule is promoted to an excited electronic state (S1 or S2). From this excited state, it can relax back to the ground state (S0) of either the E or Z isomer. The efficiency of reaching the Z isomer from the excited state of the E isomer determines the E → Z quantum yield, and vice versa.

Simplified Jablonski Diagram for Photoisomerization:

G S0_E S₀ (E) S1 S₁ S0_E->S1 Absorption (hν) S0_Z S₀ (Z) S0_Z->S0_E Thermal relaxation (Δ) S1->S0_E Non-radiative decay S1->S0_Z Isomerization

Caption: A simplified Jablonski diagram illustrating the photoisomerization process.

Conclusion and Future Directions

While the precise quantum yields for the photoisomerization of this compound remain to be experimentally determined, the methodologies outlined in this guide provide a clear pathway for their measurement. Understanding these fundamental photophysical parameters is essential for the advancement of technologies that rely on molecular photoswitches. Future research should focus on the experimental determination of these values in various solvent environments to build a comprehensive understanding of this promising molecule. The continued investigation into the structure-property relationships of substituted azobenzenes will undoubtedly pave the way for the design of next-generation light-responsive systems for a wide array of applications in medicine and materials science.

Thermal Back-Isomerization of 4-(Methylamino)azobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal back-isomerization of 4-(Methylamino)azobenzene, a critical process for applications in photopharmacology, molecular switches, and materials science. This document details the underlying mechanisms, kinetic parameters, and experimental protocols for studying this phenomenon.

Introduction

This compound is a member of the "push-pull" class of azobenzene derivatives, characterized by an electron-donating group (methylamino) and an electron-withdrawing group (the phenylazo group itself). This substitution pattern significantly influences its photochemical and thermal properties. The reversible isomerization between the thermally stable trans (E) isomer and the metastable cis (Z) isomer is the basis of its function as a molecular switch. While light, typically UV-A or blue light, triggers the trans-to-cis isomerization, the reverse cis-to-trans process, known as thermal back-isomerization or thermal relaxation, can occur spontaneously in the dark. The rate of this thermal relaxation is a crucial parameter, dictating the lifetime of the cis state and, consequently, the temporal window of its light-induced effect. For this compound, this back-isomerization is notably rapid.[1]

Isomerization Mechanisms

The thermal cis-to-trans isomerization of azobenzenes can proceed through two primary mechanistic pathways: rotation and inversion.[2][3] The preferred pathway for a given azobenzene derivative is highly dependent on its substitution pattern and the polarity of the surrounding environment.

  • Inversion Mechanism: This pathway involves the linearization of the C-N=N angle to a nearly 180° transition state, where one of the nitrogen atoms rehybridizes from sp² to sp. The N=N double bond remains intact throughout this process. The inversion mechanism is generally favored for the parent azobenzene and in non-polar solvents.[3][4]

  • Rotation Mechanism: This pathway involves the rotation around the N=N single bond in a transition state where the π-bond is broken. This results in a twisted geometry. For "push-pull" azobenzenes like this compound, the charge-separated character of the molecule can stabilize a polar transition state, making the rotational pathway energetically more favorable, especially in polar solvents.[2][3][4] This leads to a significant acceleration of the thermal back-isomerization rate in polar media.

The solvent polarity plays a critical role in modulating the energy barrier of these pathways. For 4-aminoazobenzene, a close analog of this compound, the rate of thermal isomerization is highly dependent on solvent polarity, with accelerated rates observed in more polar solvents.[4] This suggests that in polar media, the isomerization path deviates from the inversion route and incorporates a more dominant rotational character.[4]

Below is a diagram illustrating the two competing thermal isomerization pathways.

Thermal cis-to-trans Isomerization Pathways cluster_inversion Inversion Pathway cluster_rotation Rotation Pathway cis_i cis-isomer ts_i Inversion TS (sp hybridized N) cis_i->ts_i ΔG‡ (inversion) trans_i trans-isomer ts_i->trans_i cis_r cis-isomer ts_r Rotation TS (twisted) cis_r->ts_r ΔG‡ (rotation) trans_r trans-isomer ts_r->trans_r

Caption: Competing inversion and rotation pathways for thermal back-isomerization.

Quantitative Kinetic Data

SolventRate Constant (k) at 298 K (s⁻¹)Half-life (t₁/₂) at 298 K (s)Activation Energy (Ea) (kJ/mol)Reference
n-Hexane0.0023301.385.3[4]
Diethyl Ether0.0031223.683.7[4]
Acetonitrile0.01449.576.6[4]
Methanol0.02527.773.2[4]

Data for 4-aminoazobenzene is presented as a proxy for this compound.

The data clearly illustrates the significant influence of solvent polarity on the rate of thermal back-isomerization. As solvent polarity increases (from n-hexane to methanol), the rate constant increases, and consequently, the half-life of the cis-isomer decreases. This is consistent with the stabilization of a polar rotational transition state in more polar environments.

Experimental Protocols

The study of thermal back-isomerization kinetics is typically performed using UV-Vis spectroscopy. The following is a generalized protocol for such an experiment.

Instrumentation
  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.

  • Light source for trans-to-cis isomerization (e.g., LED or filtered lamp at a wavelength corresponding to the π-π* transition of the trans-isomer, typically around 360-400 nm).

  • Quartz cuvettes with a defined path length (e.g., 1 cm).

Procedure
  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to have a maximum absorbance in the range of 1-1.5 in the trans state.

  • Initial Spectrum: Record the UV-Vis spectrum of the solution in the dark at the desired temperature. This spectrum represents the 100% trans-isomer.

  • trans-to-cis Isomerization: Irradiate the solution with the light source until a photostationary state is reached, indicated by no further changes in the absorption spectrum. This generates a significant population of the cis-isomer.

  • Kinetic Measurement: Immediately after irradiation, place the cuvette back into the temperature-controlled spectrophotometer in the dark. Monitor the change in absorbance at a wavelength where the difference between the cis and trans isomers is maximal (often the λmax of the trans isomer's π-π* band). Record spectra at regular time intervals until the spectrum returns to its initial trans state.

  • Data Analysis:

    • The thermal back-isomerization typically follows first-order kinetics. The rate constant (k) can be determined by fitting the absorbance change over time to a single exponential decay function:

      • ln[(A∞ - At) / (A∞ - A₀)] = -kt

      • Where A∞ is the absorbance at infinite time (trans state), At is the absorbance at time t, and A₀ is the absorbance at time zero (photostationary state).

    • The half-life (t₁/₂) is calculated as t₁/₂ = ln(2) / k.

    • By performing the experiment at different temperatures, the activation parameters can be determined using the Arrhenius and Eyring equations. An Arrhenius plot of ln(k) versus 1/T yields the activation energy (Ea), while an Eyring plot of ln(k/T) versus 1/T provides the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[5]

The following diagram outlines the general experimental workflow for kinetic analysis.

Experimental Workflow for Kinetic Analysis prep Sample Preparation (dissolve in solvent) initial_spec Record Initial Spectrum (100% trans) prep->initial_spec irradiate Irradiate Sample (generate cis-isomer) initial_spec->irradiate kinetic_run Monitor Absorbance vs. Time (in dark at constant T) irradiate->kinetic_run data_analysis Data Analysis (First-order fit, Arrhenius/Eyring plots) kinetic_run->data_analysis results Determine k, t1/2, Ea, ΔH‡, ΔS‡ data_analysis->results

Caption: Workflow for studying thermal back-isomerization kinetics.

Conclusion

The thermal back-isomerization of this compound is a rapid process, heavily influenced by the polarity of the solvent. The preference for a lower-energy rotational mechanism in polar solvents leads to a significant acceleration of the cis-to-trans conversion. Understanding and quantifying these kinetics are paramount for the rational design of photoswitchable molecules for various applications. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the thermal relaxation dynamics of this and other azobenzene derivatives. Future research focusing on obtaining a comprehensive set of kinetic data for this compound in a wide range of environments will further enhance its utility in the development of advanced photoresponsive systems.

References

Carcinogenic Potential of 4-(Methylamino)azobenzene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the carcinogenic potential of 4-(Methylamino)azobenzene (MAB) and its derivatives. This document summarizes key quantitative data on carcinogenicity, details experimental protocols for relevant assays, and visualizes the critical metabolic activation and signaling pathways involved in the carcinogenic process.

Introduction to this compound and its Derivatives

This compound (MAB) is an aminoazo dye and a derivative of azobenzene. It is structurally related to 4-dimethylaminoazobenzene (DAB), a well-established experimental carcinogen, also known as Butter Yellow.[1] The carcinogenicity of MAB and its derivatives is closely linked to their metabolic activation, leading to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, and initiate the process of carcinogenesis. The carcinogenic potential of these compounds is significantly influenced by the nature and position of substituents on the aromatic rings and the amino group.[2][3]

Quantitative Carcinogenicity Data

The carcinogenic potency of this compound derivatives has been evaluated in various animal models, primarily in rats. The following tables summarize the quantitative data from key studies, providing insights into the structure-activity relationships of these compounds. The data is primarily derived from studies on the closely related 4-dimethylaminoazobenzene (DAB) derivatives, which serve as a strong predictive model for the carcinogenicity of MAB derivatives.

Table 1: Carcinogenic Activity of 4-Dimethylaminoazobenzene Derivatives in Rats [2][3]

CompoundRelative Carcinogenic Activity*Target Organ(s)
4-Dimethylaminoazobenzene (DAB)1.0Liver
4-Monomethylaminoazobenzene (MAB)ActiveLiver
3'-Methyl-4-monomethylaminoazobenzene~2.0Liver
3'-Methyl-4-dimethylaminoazobenzene~2.0Liver
4-Ethymethylaminoazobenzene1.0Liver
3'-Nitro-4-dimethylaminoazobenzene~1.5Liver
3'-Chloro-4-dimethylaminoazobenzene~1.0Liver
2'-Nitro-4-dimethylaminoazobenzene~0.33 - 0.5Liver
2'-Chloro-4-dimethylaminoazobenzene~0.33 - 0.5Liver
4'-Chloro-4-dimethylaminoazobenzene~0.25Liver
3'-Ethoxy-4-dimethylaminoazobenzeneSlightLiver
3-Methyl-4-monomethylaminoazobenzeneSlightLiver

*Relative carcinogenic activity is compared to 4-Dimethylaminoazobenzene (DAB).

Table 2: Tumor Incidence in Rats Fed 3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB) [4]

Treatment GroupDiet ConcentrationDurationLiver Tumor Incidence
3'-Me-DAB Initiated0.06%4 weeks14.3%
3'-Me-DAB Initiated + Suxibuzone0.06% followed by 0.5% Suxibuzone53 weeks70.0%
Suxibuzone Only0.5%53 weeks0%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of carcinogenicity studies. This section provides an overview of the key experimental protocols used to assess the carcinogenic potential of this compound derivatives.

Rodent Carcinogenicity Bioassay

The long-term rodent bioassay is the gold standard for assessing the carcinogenic potential of chemicals.[5]

Objective: To determine the ability of a test compound to induce tumors in rodents over a significant portion of their lifespan.

Protocol Overview:

  • Animal Selection: Male and female Fischer 344 rats are commonly used.[5] Animals are typically 5-6 weeks old at the start of the study.

  • Housing and Diet: Animals are housed in a controlled environment with a standard diet. The test compound is incorporated into the diet at various concentrations.

  • Dosing: The test compound is administered in the diet for a period of up to two years.[5] Dose levels are determined from shorter-term toxicity studies.

  • Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

  • Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically and microscopically for the presence of tumors.[5]

In Vitro Cell Transformation Assay (BALB/c 3T3)

Cell transformation assays are in vitro methods used to screen for the carcinogenic potential of chemicals by assessing their ability to induce neoplastic-like changes in cultured cells.[6][7]

Objective: To determine if a chemical can induce morphological transformation in BALB/c 3T3 cells, a mouse embryonic fibroblast cell line.

Protocol Overview:

  • Cell Culture: BALB/c 3T3 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS).

  • Treatment: Cells are seeded at a specific density and treated with the test compound for a defined period (e.g., 72 hours).[6]

  • Culture and Observation: After treatment, the cells are cultured for several weeks, with regular medium changes. The cultures are observed for the formation of transformed foci, which are characterized by a loss of contact inhibition and a piled-up, disorganized growth pattern.

  • Fixing and Staining: At the end of the culture period, the cells are fixed with methanol and stained with Giemsa.

  • Quantification: The number of transformed foci is counted and compared to control cultures.

DNA Adduct Analysis (³²P-Postlabeling Assay)

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts formed by carcinogens.[8][9][10]

Objective: To detect and quantify DNA adducts in tissues of animals exposed to this compound derivatives.

Protocol Overview:

  • DNA Isolation: DNA is isolated from the target tissue (e.g., liver) of exposed animals.

  • Enzymatic Digestion: The DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[10]

  • Adduct Enrichment: The adducted nucleotides are enriched from the normal nucleotides.

  • ³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[9]

  • Chromatography: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

  • Detection and Quantification: The radioactive adduct spots on the TLC plates are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Visualization of Pathways and Workflows

Understanding the molecular mechanisms underlying the carcinogenicity of this compound derivatives is essential. The following diagrams, generated using the DOT language, illustrate the key metabolic activation pathway, a typical experimental workflow for carcinogenicity testing, and the logical relationship in structure-activity studies.

Metabolic_Activation_of_MAB MAB This compound (MAB) N_hydroxy_MAB N-Hydroxy-MAB MAB->N_hydroxy_MAB N-Hydroxylation (Cytochrome P450) N_sulfonyloxy_MAB N-Sulfonyloxy-MAB (Ultimate Carcinogen) N_hydroxy_MAB->N_sulfonyloxy_MAB Sulfation (Sulfotransferase) DNA_Adducts DNA Adducts N_sulfonyloxy_MAB->DNA_Adducts Covalent Binding to DNA Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Initiation

Metabolic activation of this compound.

Carcinogenicity_Testing_Workflow cluster_in_vivo In Vivo Testing cluster_in_vitro In Vitro Screening cluster_mechanistic Mechanistic Studies animal_selection Animal Selection (e.g., Fischer 344 Rats) dosing Dosing (Dietary Administration) animal_selection->dosing observation Long-term Observation (Up to 2 years) dosing->observation necropsy Necropsy and Histopathology observation->necropsy tumor_incidence Tumor Incidence Analysis necropsy->tumor_incidence cluster_mechanistic cluster_mechanistic tumor_incidence->cluster_mechanistic cell_culture Cell Culture (e.g., BALB/c 3T3) treatment Treatment with MAB Derivative cell_culture->treatment foci_formation Observation of Transformed Foci treatment->foci_formation quantification Quantification of Transformation foci_formation->quantification quantification->cluster_mechanistic dna_isolation DNA Isolation from Treated Tissues/Cells p32_postlabeling ³²P-Postlabeling Assay dna_isolation->p32_postlabeling adduct_detection DNA Adduct Detection and Quantification p32_postlabeling->adduct_detection start Start cluster_in_vivo cluster_in_vivo start->cluster_in_vivo cluster_in_vitro cluster_in_vitro start->cluster_in_vitro end Assess Carcinogenic Potential cluster_in_vivo->end cluster_in_vitro->end cluster_mechanistic->end Structure_Activity_Relationship cluster_substituents Structural Modifications parent_compound This compound (Parent Compound) ring_substituents Ring Substituents (Position and Type) parent_compound->ring_substituents amino_substituents Amino Group Substituents parent_compound->amino_substituents metabolic_activation Metabolic Activation (N-hydroxylation, Sulfation) ring_substituents->metabolic_activation amino_substituents->metabolic_activation carcinogenic_activity Carcinogenic Activity dna_adducts DNA Adduct Formation metabolic_activation->dna_adducts dna_adducts->carcinogenic_activity

References

An In-depth Technical Guide to the Metabolism of 4-(Methylamino)azobenzene in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)azobenzene (MAB) is a carcinogenic monoazo dye and a principal metabolite of the hepatocarcinogen 4-dimethylaminoazobenzene (DAB). Its biological activity is intrinsically linked to its complex metabolic activation and detoxification pathways. This technical guide provides a comprehensive overview of the metabolism of MAB in biological systems, with a focus on the enzymatic reactions, resulting metabolites, and the analytical methodologies used for their characterization and quantification. The primary metabolic routes involve N-demethylation, N-hydroxylation, and C-hydroxylation, catalyzed predominantly by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). The formation of reactive intermediates, particularly N-hydroxy metabolites, can lead to the formation of covalent adducts with macromolecules such as DNA and proteins, a critical event in the initiation of carcinogenesis. This guide summarizes key quantitative data, details experimental protocols for in vitro and in vivo studies, and provides visualizations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of MAB's metabolic fate and toxicological implications.

Introduction

This compound (MAB) is a significant compound in the study of chemical carcinogenesis. It is recognized as a metabolite of the well-known liver carcinogen 4-dimethylaminoazobenzene (DAB), and is itself a potent hepatocarcinogen. The carcinogenicity of MAB is not inherent to the parent molecule but is a consequence of its metabolic activation within biological systems to reactive electrophilic species that can interact with cellular macromolecules. Understanding the intricate metabolic pathways of MAB is therefore crucial for elucidating its mechanism of toxicity and for developing strategies to mitigate its adverse effects.

This guide will delve into the core aspects of MAB metabolism, providing researchers and professionals in drug development with a detailed technical resource. We will explore the key enzymatic transformations, the identified metabolites, and present quantitative data where available. Furthermore, detailed experimental protocols and visual diagrams of the metabolic and experimental workflows are provided to serve as a practical reference.

Metabolic Pathways of this compound

The metabolism of MAB is a multifaceted process involving several key enzymatic reactions. The primary pathways are:

  • N-Demethylation: The removal of the methyl group from the amino nitrogen to form 4-aminoazobenzene (AB). This reaction is a critical step in the metabolism of MAB.

  • N-Hydroxylation: The oxidation of the amino nitrogen to form N-hydroxy-4-(methylamino)azobenzene (N-OH-MAB). This is a crucial activation step, as the resulting N-hydroxy metabolite is a proximate carcinogen that can be further metabolized to a highly reactive electrophile.

  • C-Hydroxylation (Ring Hydroxylation): The hydroxylation of the aromatic rings, primarily at the 4'-position, to form phenolic metabolites such as 4'-hydroxy-4-(methylamino)azobenzene. This is generally considered a detoxification pathway.

  • Conjugation: The metabolites, particularly the hydroxylated forms, can undergo phase II conjugation reactions with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted.

These metabolic transformations are primarily carried out by the cytochrome P450 mixed-function oxidase system located in the endoplasmic reticulum of hepatocytes. Flavin-containing monooxygenases (FMOs) have also been implicated in the N-oxidation of MAB.

Visualization of Metabolic Pathways

The following diagram illustrates the major metabolic pathways of this compound.

Metabolism_of_MAB MAB This compound (MAB) AB 4-Aminoazobenzene (AB) MAB->AB N-Demethylation (CYP450) N_OH_MAB N-Hydroxy-4-(methylamino)azobenzene (N-OH-MAB) MAB->N_OH_MAB N-Hydroxylation (CYP450, FMO) C_OH_MAB 4'-Hydroxy-4-(methylamino)azobenzene MAB->C_OH_MAB C-Hydroxylation (CYP450) Conjugates Glucuronide and Sulfate Conjugates AB->Conjugates Conjugation Reactive_Ester Reactive Ester (e.g., Sulfate Ester) N_OH_MAB->Reactive_Ester Sulfotransferase C_OH_MAB->Conjugates UGT, SULT DNA_Adducts DNA Adducts Protein_Adducts Protein Adducts Reactive_Ester->DNA_Adducts Reactive_Ester->Protein_Adducts

Figure 1: Metabolic pathways of this compound (MAB).

Quantitative Data on MAB Metabolism

Quantitative analysis of MAB metabolism is essential for assessing its carcinogenic risk. This section summarizes available quantitative data on metabolite formation and DNA adduct levels.

In Vivo DNA Adduct Formation

The formation of covalent adducts between reactive metabolites of MAB and DNA is a key event in its carcinogenicity. The levels of these adducts can be quantified in target tissues.

Biological SystemCompound AdministeredAdduct MeasuredAdduct Level (pmol/mg DNA)Time PointReference
Male B6C3F1 Mouse LiverN,N-[prime-ring-3H]dimethyl-4-aminoazobenzeneN-(deoxyguanosin-8-yl)-4-aminoazobenzene~2024 hours[1]
Fischer Rat Liver[prime-ring-3H]4-aminoazobenzeneN-(deoxyguanosin-8-yl)-4-aminoazobenzene0.524 hours[1]

Table 1: In Vivo DNA Adduct Levels of MAB Metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of this compound.

In Vitro Metabolism Using Rat Liver Microsomes

This protocol describes a typical in vitro assay to study the metabolism of MAB using rat liver microsomes.

Objective: To determine the rate of MAB metabolism and identify the metabolites formed by rat liver microsomal enzymes.

Materials:

  • This compound (MAB)

  • Rat liver microsomes (commercially available or prepared in-house)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and rat liver microsomes (typically 0.5-1.0 mg/mL protein concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Add MAB (dissolved in a suitable solvent like DMSO, final concentration typically in the low micromolar range) to the pre-incubated mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to separate and quantify the remaining MAB and its metabolites.

Visualization of In Vitro Metabolism Workflow

The following diagram outlines the workflow for a typical in vitro metabolism study.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare Rat Liver Microsomes Mix Combine Microsomes, Cofactors, and Buffer Prep_Microsomes->Mix Prep_Cofactors Prepare NADPH Regenerating System Prep_Cofactors->Mix Prep_MAB Prepare MAB Stock Solution Initiate Add MAB to Initiate Reaction Prep_MAB->Initiate Preincubate Pre-incubate at 37°C Mix->Preincubate Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Remove Protein Terminate->Centrifuge Analyze Analyze Supernatant (HPLC or LC-MS/MS) Centrifuge->Analyze Quantify Quantify MAB and Metabolites Analyze->Quantify

Figure 2: Workflow for in vitro metabolism of MAB using rat liver microsomes.
Analysis of Biliary Metabolites in Rats

This protocol describes the collection and analysis of bile from rats administered MAB to identify and quantify its metabolites.

Objective: To identify and quantify the metabolites of MAB excreted in the bile of rats.

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • This compound (MAB)

  • Vehicle for MAB administration (e.g., corn oil)

  • Anesthetic

  • Surgical instruments for bile duct cannulation

  • Metabolic cages for bile collection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Enzymes for hydrolysis of conjugates (e.g., β-glucuronidase/arylsulfatase)

  • HPLC or LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimatize male rats to metabolic cages. Anesthetize the rats and surgically cannulate the bile duct.

  • MAB Administration: Administer a single dose of MAB (e.g., by oral gavage or intraperitoneal injection) dissolved in a suitable vehicle.

  • Bile Collection: Place the rats in metabolic cages and collect bile over a specified period (e.g., 24-48 hours).

  • Sample Preparation:

    • Enzymatic Hydrolysis: To analyze both conjugated and unconjugated metabolites, treat a portion of the bile with β-glucuronidase and arylsulfatase to hydrolyze the glucuronide and sulfate conjugates.

    • Solid-Phase Extraction (SPE): Dilute the bile sample (hydrolyzed and unhydrolyzed) and apply it to a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the metabolites with an appropriate solvent (e.g., methanol).

  • Analysis: Concentrate the eluate and analyze it using HPLC or LC-MS/MS to identify and quantify the MAB metabolites.

Conclusion

The metabolism of this compound is a complex process that is central to its carcinogenic activity. The balance between metabolic activation pathways, such as N-hydroxylation, and detoxification pathways, including C-hydroxylation and conjugation, determines the extent of covalent binding to cellular macromolecules and ultimately the toxicological outcome. This guide has provided a detailed overview of the known metabolic pathways, summarized available quantitative data, and presented key experimental protocols for studying MAB metabolism. The provided visualizations of metabolic pathways and experimental workflows are intended to serve as valuable tools for researchers in this field. Further research is warranted to fully elucidate the enzyme kinetics of MAB metabolism and to develop more comprehensive quantitative models to predict its carcinogenic risk in humans.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Methylamino)azobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-(Methylamino)azobenzene and its derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry and materials science. The described synthetic route is based on the classical and well-established diazotization-coupling reaction.

Introduction

Azo compounds, characterized by the R-N=N-R' functional group, are of significant interest due to their diverse applications, including as dyes, pH indicators, and photoswitchable agents in photopharmacology.[1] Derivatives of this compound are explored for their potential biological activities, making their efficient synthesis crucial for drug discovery and development programs. The protocol outlined below describes a common laboratory-scale synthesis, purification, and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step one-pot reaction involving the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich aromatic compound.[2] A plausible and efficient route involves the diazotization of aniline and subsequent coupling with N-methylaniline.

Reaction Scheme:

  • Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a benzenediazonium salt.[3]

  • Azo Coupling: The resulting diazonium salt is then reacted with N-methylaniline. The electrophilic diazonium salt attacks the electron-rich aromatic ring of N-methylaniline, typically at the para position, to form the azo compound.[4]

Experimental Protocol

Materials:

  • Aniline

  • N-methylaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Ethanol

  • Hexane

  • Ethyl Acetate

  • Silica Gel (for column chromatography)

  • Distilled Water

  • Ice

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and flask for vacuum filtration

  • Glassware for extraction and recrystallization

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Column for chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

Part 1: Diazotization of Aniline

  • In a 250 mL beaker, dissolve aniline (e.g., 5.0 g, 0.054 mol) in a mixture of concentrated hydrochloric acid (e.g., 15 mL) and water (e.g., 15 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 3.8 g, 0.055 mol) in water (e.g., 10 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline solution using a dropping funnel. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride solution. The resulting solution should be clear.

Part 2: Azo Coupling with N-methylaniline

  • In a separate 500 mL beaker, dissolve N-methylaniline (e.g., 5.8 g, 0.054 mol) in a solution of hydrochloric acid (e.g., 5 mL in 50 mL of water). Cool this solution in an ice bath.

  • Slowly add the freshly prepared benzenediazonium chloride solution to the N-methylaniline solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Slowly neutralize the reaction mixture by adding a 10% sodium hydroxide solution until the pH is approximately 7-8. This will precipitate the free azo dye.

  • Collect the crude product by vacuum filtration using a Büchner funnel, and wash the solid with cold water.

Part 3: Purification

The crude this compound can be purified by either recrystallization or column chromatography.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of hot ethanol.[5]

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals in a desiccator. Common solvent mixtures for recrystallization of similar compounds include heptane/ethyl acetate and methanol/water.[6]

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[7]

    • Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterValueReference
Molecular Formula C₁₃H₁₃N₃[8]
Molecular Weight 211.26 g/mol [8]
Appearance Yellow to orange solid
Melting Point 180-182 °C
¹H NMR Predicted: Signals in the aromatic region (δ 7-8 ppm) and a singlet for the methyl group (δ ~3 ppm) and the N-H proton.
¹³C NMR See spectrum details below.[8]
Mass Spectrum (m/z) Molecular Ion [M]⁺ at 211.

¹³C NMR (CDCl₃): The spectrum is expected to show signals for the aromatic carbons and the methyl carbon. The chemical shifts would be influenced by the amino and azo groups.[8]

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak at m/z = 211, corresponding to the molecular weight of this compound.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_purification Part 3: Purification Aniline Aniline NaNO2_HCl NaNO2, HCl 0-5 °C Aniline->NaNO2_HCl Diazonium_Salt Benzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Coupling Coupling Reaction 0-5 °C Diazonium_Salt->Coupling N_Methylaniline N-Methylaniline N_Methylaniline->Coupling Crude_Product Crude this compound Coupling->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Biological Activity Screening Workflow

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening Cascade cluster_data Data Analysis Synthesized_Compound Synthesized This compound Derivative Primary_Screening Primary Screening (e.g., High-Throughput Screening) Synthesized_Compound->Primary_Screening Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screening->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Selectivity, Mechanism of Action) Hit_Confirmation->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Hit_Confirmation->SAR_Analysis Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Secondary_Assays->SAR_Analysis SAR_Analysis->Lead_Optimization

Caption: General workflow for biological activity screening of synthesized derivatives.

References

Application Notes and Protocols: 4-(Methylamino)azobenzene as a Photoresponsive Molecular Switch

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)azobenzene (4-MAAB) is a photochromic molecule belonging to the azobenzene family, which is renowned for its ability to undergo reversible isomerization between its trans and cis geometric isomers upon light irradiation.[1][2] This property makes it a versatile molecular switch for a wide range of applications, including photopharmacology, photomechanical materials, and molecular machines.[3][4][5] The thermodynamically more stable trans isomer can be converted to the cis isomer by irradiation with UV or visible light, and the reverse process can be triggered by a different wavelength of light or by thermal relaxation.[1][2] The significant change in molecular geometry and dipole moment between the two isomers allows for the precise spatiotemporal control of biological processes and material properties.[1][6]

These application notes provide an overview of the photochemical properties of 4-MAAB, along with detailed protocols for its characterization and use as a photoresponsive molecular switch.

Photochemical and Photophysical Properties

The photochromic behavior of this compound and its derivatives is characterized by distinct absorption spectra for the trans and cis isomers. The efficiency of the photoisomerization is quantified by the quantum yield, and the stability of the cis isomer is described by its thermal half-life. The specific properties can be influenced by the solvent environment and substitution patterns on the azobenzene core.[2][7]

Table 1: Photochemical Properties of this compound and Related Derivatives

CompoundSolvent/Matrixtrans λmax (nm)cis λmax (nm)Isomerization Wavelength (nm)Thermal Half-life of cis IsomerReference
This compound (4-MAAB)Crystal--Monochromatic visible light< 1 s (at room temp.)[8][9]
4-Dimethylaminoazobenzene Carboxylic AcidEthyl Acetate--370 (trans to cis), 430 (cis to trans)-[7]
4-Aminoazobenzene (AAB)Diethyl Ether~380-405 (trans to cis)-[10]
4-CH3O-azobenzene (MeO-AB)BMIM PF6347303--[11]
4-(Dimethylamino)azobenzene (trans-1)Crystal--UV light30 s (unbending)[4]

Table 2: Energetic Parameters for Isomerization of Azobenzene Derivatives

CompoundSolvent/MatrixActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (s⁻¹)Reference
4-Dimethylaminoazobenzene Carboxylic AcidEthyl Acetate49.2-[7]
Azobenzene-containing crown etherspMMA matrices~118~6x10¹¹[7]
4-CH3O-azobenzene (MeO-AB)BMIM PF6 / BMIM Tf2N84–104-[11]

Experimental Protocols

Protocol 1: Synthesis of N-Hydroxy-4-(methylamino)azobenzene

This protocol describes a method for the synthesis of a derivative of 4-MAAB, which can be a precursor for further functionalization.

Materials:

  • N-Benzoyloxy-4-(methylamino)azobenzene

  • 5N KOH solution

  • Ascorbic acid

  • Ethanol

  • 1N HCl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄

  • Acetone

  • Benzene

Procedure:

  • Dissolve 200 mg of N-Benzoyloxy-4-(methylamino)azobenzene in 80 ml of ethanol.

  • Prepare a solution of 50 mg of ascorbic acid in 20 ml of 5N KOH.

  • Add the KOH/ascorbic acid solution to the ethanol solution of the N-benzoyloxy compound. The reaction mixture will turn bluish.

  • Keep the reaction mixture at room temperature for 5 minutes.

  • Neutralize the mixture with 1N HCl solution.

  • Extract the product twice with 100 ml of ethyl acetate.

  • Wash the organic phase with NaHCO₃ solution and then with water.

  • Dry the organic phase over anhydrous Na₂SO₄ and evaporate to dryness at a temperature below 20°C.

  • Dissolve the residual product in a small amount of acetone and precipitate with an excess of ethanol-water (1:8) to obtain N-hydroxy-4-(methylamino)azobenzene.[12]

  • For the 4'-methoxycarbonyl derivative, wash the residual product with benzene and ethanol.[12]

Protocol 2: Characterization of Photoisomerization using UV-Vis Spectroscopy

This protocol outlines the steps to monitor the trans-cis isomerization of 4-MAAB derivatives.

Materials and Equipment:

  • This compound derivative

  • Spectroscopic grade solvent (e.g., ethanol, DMSO, ethyl acetate)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Light source for irradiation (e.g., UV lamp, LED with specific wavelengths)

Procedure:

  • Prepare a dilute solution of the 4-MAAB derivative in the chosen solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.0.

  • Record the initial absorption spectrum of the solution. This spectrum primarily represents the trans isomer.

  • Irradiate the solution in the cuvette with a light source at a wavelength corresponding to the π→π* transition of the trans isomer (typically in the UV-A or blue region of the spectrum) to induce isomerization to the cis form.[7][10]

  • Record the absorption spectra at different time intervals during irradiation until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum.

  • To observe the reverse cis-trans isomerization, irradiate the solution at a wavelength corresponding to the n→π* transition of the cis isomer (typically in the visible region).[7]

  • Alternatively, to measure thermal back-isomerization, keep the solution in the dark after reaching the cis-rich PSS and record the spectra at regular intervals until the initial trans spectrum is recovered.[7][11]

Protocol 3: Application in Photopharmacology - Optical Control of a Target Protein

This protocol provides a general workflow for using a 4-MAAB-based photoswitchable ligand to control the activity of a biological target, such as a receptor or ion channel.[3]

Materials and Equipment:

  • Photoswitchable ligand based on a 4-MAAB core

  • Cells expressing the target protein (e.g., HEK293T cells)

  • Appropriate cell culture medium and reagents

  • Light sources with specific wavelengths for isomerization (e.g., 385 nm and 505 nm)

  • Assay to measure protein activity (e.g., patch-clamp for ion channels, calcium imaging for GPCRs)

Procedure:

  • Culture the cells expressing the target protein under standard conditions.

  • Apply the photoswitchable ligand (in its inactive isomeric state) to the cell culture.

  • To activate the ligand, illuminate the cells with the appropriate wavelength of light to induce isomerization to the active form (e.g., 385 nm light).[3]

  • Measure the activity of the target protein using the chosen assay. An increase or decrease in activity should be observed.

  • To deactivate the ligand, illuminate the cells with a second wavelength of light that promotes back-isomerization to the inactive form (e.g., 505 nm light).[3]

  • Measure the protein activity again to confirm the return to the basal state.

  • Include control experiments, such as measuring activity in the dark and in the absence of the photoswitchable ligand.

Visualizations

Signaling Pathway: Photoisomerization of this compound

G Photoisomerization of this compound trans trans-4-MAAB (Thermodynamically Stable) cis cis-4-MAAB (Metastable) trans->cis hv (UV/Visible Light) cis->trans hv (Visible Light) or Δ (Heat)

Caption: Reversible photoisomerization of this compound.

Experimental Workflow: Characterization of a Molecular Photoswitch

G Workflow for Photoswitch Characterization cluster_synthesis Synthesis & Purification cluster_characterization Photochemical Characterization cluster_application Application Testing synthesis Synthesize 4-MAAB Derivative purification Purify Compound synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis nmr NMR Spectroscopy purification->nmr kinetics Measure Isomerization Kinetics uv_vis->kinetics in_vitro In Vitro Assay kinetics->in_vitro in_vivo In Vivo Model (Optional) in_vitro->in_vivo

Caption: General workflow for photoswitch characterization.

Logical Relationship: Photopharmacological Control

G Principle of Photopharmacological Control cluster_ligand Photoswitchable Ligand cluster_target Biological Target inactive Inactive Isomer (e.g., trans) active Active Isomer (e.g., cis) inactive->active Light 1 target_off Target: OFF inactive->target_off No Binding / No Effect active->inactive Light 2 / Heat target_on Target: ON active->target_on Binding & Activation

Caption: Logic of photopharmacological control of a biological target.

References

Application Notes and Protocols for the Incorporation of 4-(Methylamino)azobenzene into Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Methylamino)azobenzene is a photochromic molecule that belongs to the azobenzene family. These molecules can undergo reversible isomerization between their trans and cis states upon exposure to light of specific wavelengths. This property makes them valuable for the development of photo-responsive materials. When incorporated into polymer matrices, this compound can impart its light-sensitive characteristics to the bulk material, enabling applications in optical data storage, smart coatings, and controlled drug delivery systems. The trans isomer is generally more stable, and UV light irradiation can induce a transition to the cis isomer. This process is often reversible either by exposure to visible light or through thermal relaxation.[1][2]

This document provides detailed application notes and protocols for the incorporation of this compound into polymer matrices, focusing on experimental procedures, characterization, and potential applications.

Applications

The incorporation of this compound into polymer matrices opens up a range of applications, primarily leveraging its photo-responsive nature.

  • Photo-responsive Materials: The change in molecular geometry and dipole moment between the trans and cis isomers can induce macroscopic changes in the polymer matrix, such as changes in shape, refractive index, or surface topography.[3] These properties are valuable for creating photo-switchable devices and sensors.

  • Optical Data Storage: The two distinct states of the azobenzene molecule can be used to represent binary data (0 and 1), allowing for the development of rewritable optical data storage media.

  • Controlled Drug Delivery: Polymer matrices containing this compound can be designed to release an encapsulated drug in response to a light stimulus. The isomerization can alter the permeability of the polymer matrix, triggering the release of the therapeutic agent. While specific examples for this compound are not prevalent in the literature, the principle is well-established for other azobenzene derivatives.

Experimental Protocols

Protocol 1: Incorporation of this compound into Polymethyl Methacrylate (PMMA) via Solution Casting

This protocol describes a general method for physically doping a polymer matrix with this compound. PMMA is a commonly used polymer due to its optical transparency and good processability.

Materials:

  • This compound

  • Polymethyl Methacrylate (PMMA)

  • Chloroform (or another suitable solvent like toluene or THF)

  • Glass substrates

  • Spin coater or casting knife

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of PMMA in chloroform. A typical concentration is 5-10% (w/v). The exact concentration may need to be optimized depending on the desired film thickness and solution viscosity.

    • Prepare a stock solution of this compound in chloroform.

    • Mix the PMMA and this compound solutions to achieve the desired final concentration of the azo dye in the polymer film. Concentrations can range from 0.1% to 5% by weight relative to the polymer, depending on the application.

  • Film Casting:

    • Clean the glass substrates thoroughly using a suitable solvent (e.g., acetone, isopropanol) and dry them completely.

    • Spin Coating (for thin films): Dispense a small amount of the polymer/dye solution onto the center of the glass substrate. Spin the substrate at a defined speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film. The thickness of the film can be controlled by adjusting the solution concentration and spin speed.

    • Drop Casting/Solvent Casting (for thicker films): Place the substrate on a level surface and carefully drop a specific volume of the polymer/dye solution onto it. Alternatively, use a casting knife to spread the solution evenly.

  • Drying:

    • Allow the solvent to evaporate from the cast films. This can be done at room temperature in a fume hood, or in a vacuum oven at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete solvent removal. The drying time will depend on the solvent and film thickness.

Characterization:

  • The resulting films should be characterized to confirm the successful incorporation of the dye and to assess their photo-responsive properties. Techniques include UV-Vis spectroscopy, microscopy, and differential scanning calorimetry (DSC).

Protocol 2: Characterization of Photo-isomerization using UV-Vis Spectroscopy

This protocol outlines the procedure for measuring the trans-cis photo-isomerization of this compound within the polymer film.

Materials and Equipment:

  • Polymer film containing this compound on a transparent substrate (e.g., quartz or glass).

  • UV-Vis Spectrophotometer.

  • UV light source (e.g., a high-pressure mercury lamp with a filter for ~365 nm).

  • Visible light source (e.g., a lamp with a filter for >450 nm).

Procedure:

  • Baseline Spectrum:

    • Place the polymer film in the spectrophotometer and record the initial absorption spectrum. This spectrum represents the predominantly trans state of the azobenzene. The trans isomer typically has a strong π-π* absorption band in the UV region and a weaker n-π* band in the visible region.

  • Trans-to-Cis Isomerization:

    • Irradiate the film with UV light (e.g., 365 nm) for a specific duration.

    • Immediately after irradiation, record the UV-Vis spectrum again. You should observe a decrease in the π-π* absorption band and an increase in the n-π* band, indicating the conversion of trans isomers to cis isomers.

    • Repeat the irradiation and measurement steps with increasing irradiation times to monitor the kinetics of the isomerization until a photostationary state is reached (no further significant change in the spectrum).

  • Cis-to-Trans Isomerization (Photochemical):

    • After reaching the photostationary state with a high cis content, irradiate the film with visible light (e.g., >450 nm).

    • Record the UV-Vis spectrum at intervals to monitor the back-isomerization to the trans state.

  • Cis-to-Trans Isomerization (Thermal):

    • After inducing the cis state with UV light, place the film in the dark at a controlled temperature.

    • Record the UV-Vis spectrum at regular time intervals to monitor the thermal relaxation back to the trans state. The rate of thermal relaxation is temperature-dependent.

Quantitative Data Presentation

The following tables provide a template for organizing the quantitative data obtained from the characterization of this compound in polymer matrices.

Table 1: Spectroscopic Properties of this compound in PMMA

Isomerλmax (π-π) (nm)Molar Extinction Coefficient (ε) at λmax (π-π) (L mol⁻¹ cm⁻¹)λmax (n-π) (nm)Molar Extinction Coefficient (ε) at λmax (n-π) (L mol⁻¹ cm⁻¹)
trans~360-380Value to be determined experimentally~450-470Value to be determined experimentally
cisValue to be determined experimentallyValue to be determined experimentallyValue to be determined experimentallyValue to be determined experimentally

Table 2: Photo-isomerization and Thermal Relaxation Kinetics

Polymer MatrixProcessWavelength (nm) / Temperature (°C)Rate Constant (k)Half-life (t₁/₂)
PMMAtrans → cis Photo-isomerization~365Value to be determined experimentallyValue to be determined experimentally
PMMAcis → trans Photo-isomerization>450Value to be determined experimentallyValue to be determined experimentally
PMMAcis → trans Thermal Relaxation25 °CValue to be determined experimentallyValue to be determined experimentally
PMMAcis → trans Thermal Relaxation50 °CValue to be determined experimentallyValue to be determined experimentally
Polycarbonatetrans → cis Photo-isomerization~365Value to be determined experimentallyValue to be determined experimentally
Polycarbonatecis → trans Thermal Relaxation70 °CValue to be determined experimentallyValue to be determined experimentally

Note: The rate of thermal isomerization in polycarbonate is noted to follow first-order kinetics at 70°C and higher, while a more complex two-phase process can occur at lower temperatures.[2]

Visualizations

Experimental Workflow for Polymer Film Preparation and Characterization

G cluster_prep Polymer Film Preparation cluster_char Photo-isomerization Characterization prep1 Prepare PMMA Solution prep3 Mix Solutions prep1->prep3 prep2 Prepare this compound Solution prep2->prep3 prep4 Solution Casting (Spin or Drop) prep3->prep4 prep5 Dry Film prep4->prep5 char1 Record Baseline UV-Vis Spectrum (trans) prep5->char1 char2 Irradiate with UV Light char1->char2 char3 Record Spectrum (cis-rich) char2->char3 char4 Irradiate with Visible Light or Keep in Dark char3->char4 char5 Record Spectrum (trans-rich) char4->char5 char5->char2 Repeat Cycles

Caption: Workflow for the preparation and photo-responsive characterization of polymer films.

Hypothetical Signaling Pathway for Light-Triggered Drug Release

This diagram illustrates a conceptual signaling pathway for a drug delivery system where the release of a therapeutic agent is triggered by light.

G cluster_system Drug Delivery System cluster_cellular Cellular Response polymer Polymer Matrix with This compound (trans-state, drug encapsulated) cis_state Polymer Matrix (cis-state) polymer->cis_state trans -> cis isomerization uv_light UV Light Stimulus (~365 nm) uv_light->polymer permeability Increased Matrix Permeability cis_state->permeability release Drug Release permeability->release drug Released Drug release->drug receptor Target Receptor drug->receptor binding Drug-Receptor Binding receptor->binding response Therapeutic Effect binding->response

Caption: Conceptual pathway for light-activated drug release and subsequent cellular action.

References

Application Notes and Protocols: Fabrication of Photoresponsive Materials with 4-(Methylamino)azobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)azobenzene (4-MAAB) is a photochromic molecule that undergoes reversible isomerization between its trans and cis states upon exposure to light. This property makes it a valuable building block for the fabrication of "smart" materials that can respond to optical stimuli. The trans isomer is the more thermodynamically stable state and can be converted to the cis isomer by irradiation with UV or visible light. The reverse process, from cis back to trans, can be triggered by visible light of a different wavelength or occurs thermally in the dark.[1] For 4-MAAB, the electron-donating amino group facilitates a rapid thermal back isomerization, with the cis isomer reverting to the trans isomer in under one second at room temperature.[1] This rapid, reversible change in molecular geometry and polarity is being harnessed to create a variety of photoresponsive materials, including hydrogels, polymers, and crystalline actuators, with promising applications in drug delivery, tissue engineering, and micromanipulation.[2][3]

Photophysical and Material Properties

The photoresponsive behavior of materials incorporating 4-MAAB is dictated by the distinct properties of its isomers. The isomerization process leads to significant changes in molecular shape, dipole moment, and absorption spectra, which in turn alter the macroscopic properties of the material.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and materials fabricated with similar azobenzene derivatives. This data is crucial for designing experiments and predicting material performance.

PropertyValue / RangeWavelength / ConditionsCitation(s)
Photophysical Properties of 4-MAAB
trans → cis IsomerizationMonochromatic visible lighte.g., Blue LED light[1]
cis → trans IsomerizationThermal back-isomerization< 1 second at room temperature[1]
Properties of Azobenzene-based Materials
Adhesion Strength (Hydrogel)¹360.7 ± 10.1 kPaOn skin[4]
Viscosity Change (Hydrogel)²~45 Pa·s → Lower upon heating10 °C → 70 °C[5]
Crystal Motion (4-MAAB)Light intensity-dependent crawling0 - 250 mW cm⁻²[2]

¹Data for a hydrogel fabricated with 4-methoxyazobenzene acrylate, a structurally similar photoresponsive monomer. ²Data for a hydrogel based on a different symmetric azobenzene amphiphile, demonstrating the principle of stimulus-responsive viscosity changes.

Experimental Protocols & Methodologies

Detailed protocols for the fabrication of photoresponsive materials using azobenzene derivatives are provided below. These can be adapted for use with this compound or its functionalized analogues.

Protocol 1: Synthesis of a Photoresponsive Azobenzene Acrylate Monomer

This protocol describes the synthesis of an acrylate monomer functionalized with an azobenzene derivative, which can then be polymerized to form photoresponsive hydrogels or polymers. This is a general procedure that can be adapted for this compound by starting with the corresponding 4-MAAB-alcohol.

Materials:

  • 4-Hydroxyazobenzene (or a this compound derivative with a hydroxyl group)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a two-neck round-bottom flask under a nitrogen atmosphere, dissolve the starting hydroxy-azobenzene compound in anhydrous THF. Add triethylamine to the solution, which will act as a base.

  • Reaction Initiation: Cool the flask to approximately 5°C using an ice bath. Slowly add acryloyl chloride to the reaction mixture dropwise.

  • Reaction Progression: Allow the mixture to react for 24 hours at room temperature, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Extract the organic product into dichloromethane.

  • Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude azobenzene acrylate monomer.

  • Final Purification: Purify the monomer using column chromatography to obtain the final product.

Protocol 2: Fabrication of a Photoresponsive Azobenzene Hydrogel

This protocol outlines the preparation of a photoresponsive hydrogel via free-radical polymerization of an azobenzene acrylate monomer with other co-monomers.

Materials:

  • Azobenzene acrylate monomer (from Protocol 1)

  • Acrylamide (AAM)

  • Cross-linker (e.g., dialdehyde-functionalized polyethylene glycol, DF-PEG)

  • Cationic co-monomer (e.g., [3-(methacryloylamino)propyl]-trimethylammonium chloride, MAPTAC)

  • Photoinitiator (e.g., Irgacure 2959)

  • Deionized water

Procedure:

  • Pre-gel Solution: Prepare an aqueous solution containing the desired concentrations of the azobenzene acrylate monomer, acrylamide, DF-PEG, and MAPTAC.

  • Initiator Addition: Dissolve the photoinitiator in the pre-gel solution. Ensure complete dissolution by vortexing or sonicating briefly.

  • Molding: Pour the solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer).

  • Polymerization: Expose the mold to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization. The time will depend on the initiator concentration and light intensity.

  • Extraction: Carefully remove the polymerized hydrogel from the mold.

  • Washing: Submerge the hydrogel in a large volume of deionized water for 24-48 hours, changing the water periodically, to remove any unreacted monomers and initiator.

  • Storage: Store the purified hydrogel in deionized water until further use.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz are provided to illustrate key processes involved in the fabrication and function of 4-MAAB-based materials.

G cluster_trans trans-4-MAAB cluster_cis cis-4-MAAB trans_mol Thermodynamically Stable (Planar) cis_mol Metastable (Bent) trans_mol->cis_mol UV / Visible Light (λ₁) cis_mol->trans_mol Visible Light (λ₂) or Thermal Relaxation (<1s)

Caption: Reversible photoisomerization of this compound (4-MAAB).

G General Workflow for Photoresponsive Hydrogel Fabrication start Start: Define Material Properties synthesis Step 1: Synthesize 4-MAAB Monomer start->synthesis formulation Step 2: Prepare Aqueous Pre-gel Solution (Monomer, Cross-linker, Initiator) synthesis->formulation polymerization Step 3: Photopolymerization (e.g., UV Curing) formulation->polymerization purification Step 4: Purify Hydrogel (Wash to remove unreacted components) polymerization->purification characterization Step 5: Characterize Material (Mechanical, Photophysical) purification->characterization end End: Photoresponsive Hydrogel characterization->end

Caption: Workflow for fabricating a 4-MAAB functionalized hydrogel.

G Application: Light-Controlled Drug Release cluster_system Drug Delivery System cluster_state1 State 1: No Light (Drug Retained) cluster_state2 State 2: UV/Vis Light (Drug Released) carrier 4-MAAB Polymer Nanoparticle (Drug Encapsulated) carrier_trans Polymer chains are compact (trans-4-MAAB) carrier_cis Polymer chains swell/disrupt (cis-4-MAAB) carrier_trans->carrier_cis Light Irradiation drug Released Drug carrier_cis->drug target Target Cell carrier_cis->target drug->target Therapeutic Action

Caption: Light-triggered drug release from a 4-MAAB nanoparticle carrier.

References

Application of 4-(Methylamino)azobenzene in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizing dye is a critical component of a DSSC, responsible for light absorption and subsequent electron injection into the semiconductor matrix. Azobenzene derivatives, a class of organic dyes, have garnered interest as potential sensitizers owing to their strong absorption in the visible spectrum and tunable photochemical properties. This document provides detailed application notes and protocols for the use of 4-(Methylamino)azobenzene as a photosensitizer in DSSCs. While direct, comprehensive experimental data for this compound in DSSCs is not extensively available in published literature, we can infer its potential performance by examining structurally similar azobenzene dyes.

Data Presentation

The following table summarizes the key photovoltaic performance parameters of a DSSC sensitized with a structurally similar azobenzene dye, 4-diethoxyphenylsilyl-4′-dimethylaminoazobenzene, under standard test conditions (AM 1.5G irradiation, 100 mW/cm²). This data is presented alongside benchmark dyes for comparative analysis.

DyePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)
Azobenzene Dye (Proxy)
4-diethoxyphenylsilyl-4′-dimethylaminoazobenzene2.2[1]Data not availableData not availableData not available
Benchmark Dyes
N719 (Ruthenium-based)5.7 - 9.8[1]~0.7[1]~15.5[1]~0.6-0.7[1]
Porphyrin Dyes (e.g., SM315)up to 13[1]>0.8[1]>20>0.7

Experimental Protocols

I. Synthesis of this compound

This protocol is adapted from the synthesis of similar azobenzene compounds.

Materials:

  • Aniline

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • N-Methylaniline

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Diethyl ether

  • Ice

Procedure:

  • Diazotization of Aniline:

    • Dissolve aniline in a solution of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.

  • Coupling Reaction:

    • Dissolve N-methylaniline in ethanol.

    • Slowly add the previously prepared diazonium salt solution to the N-methylaniline solution with constant stirring.

    • Maintain the temperature at 0-5 °C.

    • Slowly add a solution of sodium hydroxide to make the reaction mixture alkaline (pH 8-9). A colored precipitate of this compound will form.

  • Purification:

    • Filter the crude product and wash it with cold water.

    • Recrystallize the product from an appropriate solvent, such as ethanol, to obtain pure this compound.

    • Dry the purified product in a vacuum oven.

II. Fabrication of Dye-Sensitized Solar Cell

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO2) paste (e.g., P25)

  • This compound dye solution (0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile and tert-butanol)

  • Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I2, and 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Platinum (Pt) precursor solution (e.g., H2PtCl6 in isopropanol)

  • Surfactant (e.g., Triton X-100)

  • Sealing material (e.g., Surlyn)

Protocol:

  • Preparation of TiO2 Photoanode:

    • Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Apply a layer of TiO2 paste onto the conductive side of the FTO glass using a doctor-blade technique.

    • Anneal the TiO2-coated FTO glass in a furnace at a high temperature (e.g., 450-500 °C) to sinter the TiO2 nanoparticles and ensure good electrical contact with the FTO.

    • Allow the photoanode to cool to room temperature.

  • Dye Sensitization:

    • Immerse the TiO2 photoanode in the this compound dye solution and keep it in the dark for 12-24 hours to ensure complete dye adsorption.

    • After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.

    • Dry the sensitized photoanode.

  • Preparation of the Counter Electrode:

    • Clean another FTO glass substrate as described in step 1.

    • Deposit a thin layer of the platinum precursor solution onto the conductive side of the FTO glass.

    • Heat the Pt-coated FTO glass at around 400 °C for 15-30 minutes to form a catalytic platinum layer.

  • Assembly of the DSSC:

    • Place a thin spacer (e.g., Surlyn) around the TiO2 film on the photoanode.

    • Place the counter electrode on top of the photoanode, with the conductive sides facing each other.

    • Heat the assembly to seal the two electrodes together.

    • Introduce the iodide-based electrolyte into the cell through small pre-drilled holes in the counter electrode.

    • Seal the holes to prevent electrolyte leakage.

III. Characterization of the DSSC

1. Photovoltaic Performance Measurement:

  • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) to illuminate the fabricated DSSC.

  • Measure the current-voltage (I-V) characteristics of the cell using a source meter.

  • From the I-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

2. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

  • Use a setup consisting of a light source, a monochromator, and a potentiostat.

  • Measure the short-circuit current of the DSSC at different wavelengths of incident light.

  • Calculate the IPCE using the formula: IPCE(λ) = [1240 * Jsc(λ)] / [λ * Pin(λ)], where λ is the wavelength, Jsc(λ) is the short-circuit current density at that wavelength, and Pin(λ) is the incident light power density at that wavelength.

Visualizations

Experimental Workflow for DSSC Fabrication

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly cluster_characterization Characterization p1 FTO Substrate Cleaning p2 TiO2 Paste Deposition (Doctor-Blade) p1->p2 p3 Sintering (450-500 °C) p2->p3 p4 Dye Sensitization (this compound) p3->p4 a1 Sealing of Electrodes p4->a1 c1 FTO Substrate Cleaning c2 Pt Catalyst Deposition c1->c2 c3 Annealing (~400 °C) c2->c3 c3->a1 a2 Electrolyte Injection a1->a2 a3 Sealing Injection Holes a2->a3 ch1 I-V Measurement (Solar Simulator) a3->ch1 ch2 IPCE Measurement a3->ch2

Caption: Workflow for the fabrication and characterization of a DSSC.

Electron Transfer Mechanism in a DSSC

DSSC_Mechanism Light Incident Light (hν) Dye_GS Dye (S) Light->Dye_GS 1. Light Absorption Dye_EX Excited Dye (S*) TiO2_CB TiO2 Conduction Band Dye_EX->TiO2_CB 2. Electron Injection Dye_Ox Oxidized Dye (S+) External_Circuit External Load TiO2_CB->External_Circuit e- Electrolyte_Red Redox Mediator (I-) Dye_Ox->Electrolyte_Red 3. Dye Regeneration Electrolyte_Ox Oxidized Mediator (I3-) Counter_Electrode Counter Electrode (Pt) Electrolyte_Ox->Counter_Electrode 4. Mediator Regeneration Counter_Electrode->External_Circuit e-

Caption: Schematic of the electron transfer processes in a DSSC.

References

Application Notes and Protocols: 4-(Methylamino)azobenzene as a Probe for Protein Structure and Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Methylamino)azobenzene and other azobenzene derivatives are powerful photochromic compounds that serve as versatile molecular probes for investigating protein structure and dynamics.[1][2][3] These molecules can be site-specifically incorporated into a protein, allowing for the reversible control of its conformation and function with high spatiotemporal precision using light.[4][5] The core principle lies in the trans-cis photoisomerization of the azobenzene moiety, which induces a significant structural change in the molecule.[4] This change in geometry can be harnessed to modulate protein activity, study folding and unfolding pathways, and control protein-protein or protein-ligand interactions.[3][6] This document provides detailed application notes and protocols for utilizing azobenzene-based probes in protein research.

Principle of Operation: Photoisomerization

The utility of azobenzene derivatives as molecular switches stems from their ability to undergo reversible isomerization between two distinct forms: a thermally stable trans isomer and a metastable cis isomer.[4]

  • trans-to-cis Isomerization: Irradiation with UV or near-UV light (typically 320-380 nm) excites the π→π* transition of the trans isomer, leading to its conversion to the cis form.[4]

  • cis-to-trans Isomerization: The cis isomer can be converted back to the trans form by irradiation with visible light (typically > 400 nm), which excites the n→π* transition, or by thermal relaxation in the dark.[4][5]

This reversible process allows for the dynamic control of the probe's end-to-end distance, which changes from approximately 9.0 Å in the trans state to 5.5 Å in the cis state.[4] When incorporated into a protein, this molecular motion can exert a force on the polypeptide backbone, leading to controlled conformational changes.[3]

Applications in Protein Science

The ability to reversibly alter protein structure on-demand opens up a wide range of applications:

  • Photocontrol of Protein Activity: By incorporating an azobenzene linker near an active site or an allosteric site, enzymatic activity or receptor binding can be switched on or off with light.[4][7]

  • Studying Protein Folding and Dynamics: The rapid and reversible nature of the isomerization allows for the initiation and observation of protein folding and unfolding events in real-time, providing insights into folding pathways and intermediates.[3][8]

  • Modulating Protein-Protein Interactions: Photoswitchable cross-linkers can be used to control the association and dissociation of protein complexes, enabling the study of interaction dynamics.[6]

  • Probing Conformational Changes: Spectroscopic techniques can be used to monitor the global and local conformational changes in a protein as the azobenzene probe is switched between its isomeric states.

Quantitative Data Summary

The following tables summarize key quantitative data for azobenzene-based probes from various studies.

Table 1: Photoswitching Properties of Azobenzene Amino Acids

Azobenzene DerivativeSolvent/Buffertrans λmax (nm)cis λmax (nm)Photostationary State (cis %) at ~340-385 nmPhotostationary State (trans %) at >430 nmReference
APhe1PBS~335~435>80%>90%[9]
APhe2PBS~335~435>80%>90%[9]
APglyPBS~325~435~83%~92%[9]
F4AzoFPBS (pH 7.4)~370~53091%84% (at 405 nm)[5]

Table 2: Impact of Photoisomerization on Protein Binding Affinity

SystemProbeBinding PartnerKd (trans)Kd (cis)Fold ChangeReference
Azobenzene-cyclized peptidecycloAZOB[G-VHAKQHRN-K]VCAM1High AffinityLow Affinity~130[6]
Coiled-coil peptidesK3-APgly / E3GY-0.72 µM3.37 µM4.65[9]
Azobenzene-tethered DNAAzoPBDT7 RNA Polymerase21 µM3.9 µM5.4[10]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Azobenzene Amino Acids

This protocol describes the general steps for incorporating an azobenzene-containing unnatural amino acid (UAA) into a protein using amber codon suppression technology.

Materials:

  • Expression vector for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the azobenzene UAA.

  • Azobenzene amino acid (e.g., 4-(phenylazo)-L-phenylalanine).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Standard cell culture media (e.g., LB or M9 minimal media).

  • IPTG for induction.

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Co-transformation: Transform the E. coli expression strain with both the plasmid for the target protein and the plasmid for the orthogonal synthetase/tRNA pair.

  • Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of expression media supplemented with the azobenzene amino acid (typically 0.5-2 mM).

  • Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Then, reduce the temperature to 18-25°C and induce protein expression with IPTG (typically 0.1-1 mM).

  • Harvest and Lysis: After overnight expression, harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

  • Protein Purification: Purify the protein using standard affinity chromatography techniques (e.g., Ni-NTA for His-tagged proteins).

  • Verification: Confirm the incorporation of the UAA by mass spectrometry.

Protocol 2: Characterization of Photoswitching by UV-Vis Spectroscopy

This protocol outlines how to monitor the photoisomerization of the azobenzene probe within the purified protein.

Materials:

  • Purified protein containing the azobenzene probe in a suitable buffer (e.g., PBS, pH 7.4).

  • UV-Vis spectrophotometer.

  • Light sources for isomerization (e.g., UV lamp or LED with appropriate wavelengths, ~365 nm for trans-to-cis and >420 nm for cis-to-trans).

  • Cuvette.

Procedure:

  • Dark Adaptation: Keep the protein solution in the dark for several hours to ensure it is predominantly in the trans state.

  • Record trans Spectrum: Place the sample in the spectrophotometer and record the absorption spectrum (typically from 250-600 nm). The trans isomer will have a strong π→π* absorption band around 320-370 nm and a weaker n→π* band around 440 nm.[6][11]

  • trans-to-cis Isomerization: Irradiate the sample in the cuvette with UV light (~365 nm) for a set period (e.g., 1-10 minutes).

  • Record Photostationary State 1 (PSS1) Spectrum: Immediately after irradiation, record the absorption spectrum again. You should observe a decrease in the π→π* band and an increase in the n→π* band, indicating conversion to the cis isomer.[6]

  • cis-to-trans Isomerization: Irradiate the sample with visible light (>420 nm) to switch the probe back to the trans form.

  • Record Photostationary State 2 (PSS2) Spectrum: Record the spectrum again to confirm the recovery of the initial trans spectrum.

  • Analysis: The changes in absorbance at the λmax of the π→π* and n→π* bands can be used to quantify the extent of isomerization.

Protocol 3: Monitoring Protein Conformational Changes with Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique to assess changes in the secondary structure of the protein upon photoisomerization of the azobenzene probe.

Materials:

  • Purified protein with the azobenzene probe in a CD-compatible buffer (low salt, no absorbing components in the far-UV region).

  • CD spectropolarimeter equipped with a temperature controller.

  • Light sources for in-cuvette irradiation (fiber optic coupled LEDs are ideal).

  • Quartz CD cuvette.

Procedure:

  • Sample Preparation: Prepare a protein sample at a suitable concentration for far-UV CD (typically 0.1-0.2 mg/mL).

  • Dark-Adapted Measurement: Ensure the sample is dark-adapted to have the probe in the trans state. Record a far-UV CD spectrum (e.g., from 260 nm to 190 nm).

  • In-situ Irradiation (trans-to-cis): Irradiate the sample directly in the CD cuvette with UV light (~365 nm) until the photostationary state is reached.

  • cis State Measurement: Immediately after irradiation, record the far-UV CD spectrum again.

  • In-situ Irradiation (cis-to-trans): Irradiate the sample with visible light (>420 nm) to revert the probe to the trans state.

  • Recovery Measurement: Record a final CD spectrum to confirm the reversibility of the conformational change.

  • Data Analysis: Compare the CD spectra of the trans and cis states. Changes in the spectral features, particularly at 222 nm and 208 nm, indicate changes in α-helical content.[12] Deconvolution algorithms can be used to quantify changes in secondary structure elements.

Visualizations

Experimental_Workflow cluster_Cloning Molecular Biology cluster_Expression Protein Expression cluster_Analysis Biophysical Analysis cluster_Outcome Outcome Gene Gene of Interest Amber Introduce Amber Codon (TAG) Gene->Amber Vector Expression Vector Vector->Amber CoTransform Co-transform with Synthetase/tRNA Plasmid Amber->CoTransform Ecoli E. coli Host AzobenzeneAA Add Azobenzene Amino Acid Ecoli->AzobenzeneAA Induction Induce Expression (IPTG) AzobenzeneAA->Induction Purification Protein Purification Induction->Purification CoTransform->Ecoli Spectroscopy Spectroscopic Analysis (UV-Vis, CD) Purification->Spectroscopy Photoswitch Photoswitching (UV/Vis Light) Spectroscopy->Photoswitch Photoswitch->Spectroscopy Function Functional Assay (e.g., Binding, Activity) Photoswitch->Function Data Structure-Function Relationship Data Function->Data

Caption: Workflow for using azobenzene probes to study proteins.

Caption: Mechanism of light-induced control of protein function.

References

Application Notes and Protocols for Labeling Amino Acids with 4-(Methylamino)azobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development. Derivatization of amino acids prior to chromatographic analysis is a common strategy to enhance their detection and separation. 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (DABS-Cl), a chromophoric labeling agent, reacts with primary and secondary amino groups of amino acids to form stable, colored derivatives.[1][2][3] These dabsylated amino acids can be readily detected in the visible wavelength range, minimizing interference from other UV-absorbing compounds in complex biological samples.[3] This application note provides a detailed protocol for the labeling of amino acids using DABS-Cl and their subsequent analysis by High-Performance Liquid Chromatography (HPLC).

The reaction between DABS-Cl and an amino acid proceeds via a sulfonyl chloride reaction with the amino group, as depicted below. DABS-Cl reacts with α-amino groups, ε-amino groups (e.g., in lysine), the phenolic hydroxyl group of tyrosine, and the imidazole group of histidine.[3][4]

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialSpecifications
4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (DABS-Cl)Derivatization grade, ≥97.5% purity
Amino Acid Standard MixtureAnalytical standard grade, e.g., 40 pmol/µL of each amino acid
Sodium Bicarbonate Buffer0.1 M, pH 9.0
AcetoneHPLC grade
AcetonitrileHPLC grade
Perchloric Acid0.6 M
Hydrochloric Acid6 M (for protein hydrolysis)
Potassium Dihydrogen PhosphateFor mobile phase preparation
2-PropanolHPLC grade
HPLC SystemWith a UV/Vis or Diode Array Detector
HPLC ColumnReversed-phase, e.g., SUPELCOSIL LC-DABS (15 cm x 4.6 mm, 3 µm) or Dabsylpak II (4.6 mm ID x 150 mm, 5 µm)[1][4]
Heating Block or Water BathCapable of maintaining 70°C
CentrifugeCapable of 10,000 x g
Vacuum Concentrator or Nitrogen Evaporator
Table 2: HPLC Operating Conditions for DABS-Amino Acid Analysis
ParameterCondition 1Condition 2
Column SUPELCOSIL LC-DABS, 15cm x 4.6mm, 3µm particlesDabsylpak II, 4.6 mm ID x 150 mm, 5 µm
Guard Column Supelguard™ LC-18-T, 2cm x 4.6mm, 5µm particlesDabsylpak II-P, 4.6 mm ID x 35 mm, 5 µm
Mobile Phase A 25mM Potassium Dihydrogen Phosphate, pH 6.820 mM Sodium Acetate, pH 6.0
Mobile Phase B Acetonitrile:2-Propanol (75:25)Acetonitrile
Gradient A specific gradient program is required for optimal separation.(A/B): 0 min (78/22), 3 min (78/22), 25 min (70/30), 40 min (40/60), 40.1 min (20/80), 45 min (20/80), 45.1 min (78/22)
Flow Rate Varies, typically around 1.0 mL/min1.0 mL/min
Column Temperature Room Temperature45°C
Detection Wavelength 436 nm or 465 nm[2][3]465 nm[4]
Injection Volume 20 µL20 µL
Run Time Approximately 25 minutes for 35 DABS-amino acids[1]Approximately 45 minutes for 17 DABS-amino acids[3][4]

Experimental Protocols

Sample Preparation

For Protein/Peptide Samples (Requiring Hydrolysis):

  • Place the protein or peptide sample (e.g., 1 µg of Myoglobin) into a hydrolysis tube.

  • Add 6 M HCl to the tube.

  • Perform vapor-phase hydrolysis at 110°C for 24 hours or a rapid hydrolysis at 150°C for 30 minutes.[2]

  • After hydrolysis, evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried hydrolysate in a suitable buffer (e.g., sodium bicarbonate buffer) for derivatization.

For Free Amino Acids in Plasma:

  • To 100 µL of plasma in a microcentrifuge tube, add 100 µL of 0.6 M perchloric acid to precipitate proteins.[5]

  • Vortex the mixture vigorously for 30 seconds.[5]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

  • Carefully collect the supernatant containing the free amino acids for the derivatization step.[5]

Derivatization Protocol with DABS-Cl
  • Prepare a fresh DABS-Cl solution at a concentration of 2.5 mg/mL in acetone. Protect this solution from light.[5]

  • In a reaction vial, mix 50 µL of the amino acid standard or sample supernatant with 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[5]

  • Add 150 µL of the DABS-Cl solution to the vial.[5]

  • Vortex the mixture to ensure thorough mixing.

  • Incubate the reaction mixture at 70°C for 10-20 minutes in a heating block or water bath.[1][2][5]

  • After incubation, evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[5]

  • Reconstitute the dried dabsylated amino acids in a known volume (e.g., 500 µL) of the initial HPLC mobile phase.[5]

  • The sample is now ready for HPLC analysis. The dabsylated amino acids are stable for at least one month at room temperature.[3][5]

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject 20 µL of the reconstituted dabsylated amino acid sample onto the column.

  • Run the gradient program as specified in Table 2 to separate the DABS-amino acids.

  • Monitor the elution of the derivatives at 436 nm or 465 nm.

  • Identify and quantify the amino acids by comparing the retention times and peak areas to those of the amino acid standards.

Visualizations

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_derivatization 2. Derivatization cluster_analysis 3. Analysis protein_sample Protein/Peptide Sample hydrolysis Acid Hydrolysis (6M HCl, 110-150°C) protein_sample->hydrolysis mix_reagents Mix Sample/Standard, Buffer (pH 9.0), and DABS-Cl in Acetone hydrolysis->mix_reagents free_aa_sample Plasma Sample deproteinization Protein Precipitation (0.6M Perchloric Acid) free_aa_sample->deproteinization centrifugation Centrifugation (10,000 x g) deproteinization->centrifugation supernatant Amino Acid Supernatant centrifugation->supernatant supernatant->mix_reagents incubation Incubate at 70°C (10-20 min) mix_reagents->incubation evaporation Evaporate to Dryness incubation->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection separation Reversed-Phase Separation hplc_injection->separation detection UV/Vis Detection (436-465 nm) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Experimental workflow for amino acid analysis using DABS-Cl derivatization.

reaction_mechanism reagents Amino Acid (R-NH2) + DABS-Cl conditions pH 9.0 70°C reagents->conditions product DABS-Amino Acid (Stable Chromophore) conditions->product byproduct + HCl

Caption: Reaction of DABS-Cl with an amino acid.

References

Application Notes and Protocols for 4-(Methylamino)azobenzene in pH-Dependent Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)azobenzene is a member of the azobenzene family of chemical compounds, which are well-known for their photochromic and pH-sensitive properties. The distinct color change of this compound in response to varying pH levels makes it a valuable tool for colorimetric assays. This document provides detailed application notes and experimental protocols for the use of this compound as a pH indicator in research and drug development settings. The underlying principle of its function lies in the protonation and deprotonation of the azo group, which alters the electronic structure of the molecule and, consequently, its light absorption properties. This pH-dependent shift in the absorption spectrum results in a visible color change, allowing for the qualitative and quantitative determination of pH.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₃N₃
Molecular Weight 211.27 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 87-88 °C
Solubility Soluble in ethanol, methanol, and other organic solvents. Limited solubility in water.

Principle of pH Indication

The color change of this compound is governed by a reversible acid-base equilibrium. In neutral to alkaline solutions, the compound exists in its neutral, unprotonated form, which typically appears yellow. As the pH of the solution becomes more acidic, the azo bridge undergoes protonation, leading to the formation of a resonance-stabilized azonium cation. This structural change results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance, causing the solution to appear red.

The equilibrium between the neutral (basic) and protonated (acidic) forms is responsible for the observed color change. The pH at which the concentrations of the two forms are equal is defined as the pKa of the indicator.

Quantitative Data

The following data is based on the closely related compound 4-(dimethylamino)azobenzene (Methyl Yellow) and serves as a strong approximation for this compound. Researchers should perform their own calibration curves for precise measurements.

ParameterValueReference
pKa ~3.2[1]
pH Range of Color Change Approximately pH 2.9 - 4.0
Color in Acidic Solution (pH < 2.9) Red
Color in Basic Solution (pH > 4.0) Yellow
λmax (Acidic Form) ~514 nm[1]
λmax (Basic Form) ~450 nm[1]
Isosbestic Points ~348 nm and ~474 nm[1]

Experimental Protocols

Preparation of Stock Solution
  • Materials :

    • This compound

    • Ethanol (95% or absolute)

    • Volumetric flask (e.g., 100 mL)

    • Analytical balance

  • Procedure :

    • Accurately weigh a desired amount of this compound (e.g., 10 mg).

    • Dissolve the weighed compound in a small amount of ethanol in the volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with ethanol.

    • Store the stock solution in a dark, sealed container at room temperature. A typical stock solution concentration is 0.1% (w/v).

General Protocol for pH Determination
  • Materials :

    • Stock solution of this compound

    • Sample solution with unknown pH

    • pH buffer solutions for calibration (e.g., pH 2.0, 3.0, 4.0, 5.0)

    • Spectrophotometer

    • Cuvettes

    • Micropipettes

  • Procedure :

    • Qualitative Assessment : Add a few drops of the this compound stock solution to the sample solution. Observe the resulting color to estimate the pH range (red for acidic, yellow for basic).

    • Quantitative Measurement (Spectrophotometric) :

      • Set up a series of calibration standards using the pH buffer solutions. To each buffer solution, add a fixed amount of the this compound stock solution (e.g., 10 µL per 1 mL of buffer).

      • Measure the absorbance of each calibration standard at the λmax of the acidic form (~514 nm) and the basic form (~450 nm).

      • Create a calibration curve by plotting the ratio of absorbances (A₅₁₄/A₄₅₀) against the known pH values of the buffer solutions.

      • Prepare the sample for measurement by adding the same fixed amount of the this compound stock solution to the sample solution.

      • Measure the absorbance of the sample at 514 nm and 450 nm.

      • Calculate the absorbance ratio (A₅₁₄/A₄₅₀) for the sample and determine the pH from the calibration curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical equilibrium responsible for the color change and a typical experimental workflow for a pH-dependent colorimetric assay.

G Chemical Equilibrium of this compound cluster_0 Chemical Equilibrium of this compound cluster_1 Chemical Equilibrium of this compound Basic Form <<table><tr><td><imgsrc='https://www.chemspider.com/ImagesHandler.ashx?id=11644&w=200&h=200' />td>tr><tr><tdbgcolor='#FBBC05'><fontcolor='#202124'><b>Yellow (Basic Form)b>font>td>tr>table>> Acidic Form <<table><tr><td><imgsrc='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12144&t=l' />td>tr><tr><tdbgcolor='#EA4335'><fontcolor='#FFFFFF'><b>Red (Acidic Form)b>font>td>tr>table>> Basic Form->Acidic Form + H⁺ Acidic Form->Basic Form - H⁺

Caption: Protonation of the azo group in acidic conditions leads to a color change from yellow to red.

G Experimental Workflow for pH Assay A Prepare Stock Solution of this compound B Prepare pH Calibration Standards (Buffers + Indicator) A->B C Prepare Sample (Sample + Indicator) A->C D Measure Absorbance of Standards at λmax (acidic/basic) B->D E Measure Absorbance of Sample at λmax (acidic/basic) C->E F Generate Calibration Curve (Absorbance Ratio vs. pH) D->F G Determine Sample pH from Calibration Curve E->G F->G

Caption: A typical workflow for quantitative pH determination using this compound.

Applications in Drug Development

  • Monitoring pH in cell culture media : Changes in pH can indicate cellular metabolic activity or contamination.

  • Assaying enzyme activity : Many enzymatic reactions involve a change in pH, which can be monitored using a pH indicator.

  • Formulation studies : Assessing the pH of drug formulations is critical for stability and efficacy.

  • Screening for acidic or basic compounds : In high-throughput screening, this compound can be used to identify compounds that alter the pH of a solution.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

Conclusion

This compound is a versatile and effective pH indicator for a variety of applications in research and drug development. Its distinct color change provides a straightforward method for both qualitative and quantitative pH determination. By following the protocols outlined in these application notes, researchers can reliably incorporate this compound into their experimental workflows.

References

Application Notes and Protocols for Studying Photo-Induced Motion of 4-(Methylamino)azobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setups and protocols for investigating the photo-induced motion of 4-(Methylamino)azobenzene (4-MAAB). The document covers the synthesis of 4-MAAB, its photoisomerization dynamics, and the study of its macroscopic photo-induced crawling motion.

Introduction to this compound Photo-Induced Motion

This compound is a photochromic molecule that undergoes reversible isomerization between its trans and cis states upon light irradiation.[1][2] This molecular-level motion can be harnessed to induce macroscopic effects, such as the crawling motion of crystals, making it a molecule of interest for developing light-driven actuators and drug delivery systems.[1][3][4] The trans isomer is thermodynamically more stable, and the isomerization to the cis form can be triggered by UV or visible light. The reverse cis-to-trans isomerization can occur thermally or be induced by light of a different wavelength.[2]

The photo-induced crawling motion of 4-MAAB crystals is a fascinating phenomenon where the crystals move on a surface in response to light.[3][4] This motion is understood to be driven by repeated melting and recrystallization of the crystal surface due to the trans-cis photoisomerization.[4]

Synthesis of this compound

A general method for the synthesis of azobenzene derivatives involves the coupling of a diazonium salt with an activated aromatic compound. While a specific protocol for this compound was not found in the search results, a representative synthesis for a similar compound, N-hydroxy-4-(methylamino)azobenzene, is described and can be adapted.

Protocol 1: General Synthesis of an Azobenzene Derivative

This protocol is based on the synthesis of N-hydroxy-4-(methylamino)azobenzene and its acetate.

Materials:

  • N-Benzoyloxy-4-(methylamino)azobenzene

  • 5N KOH

  • Ascorbic acid

  • Ethanol

  • 1N HCl

  • Ethyl acetate

  • Anhydrous Na2SO4

  • Acetone

  • Benzene

Procedure:

  • Dissolve 200 mg of N-Benzoyloxy-4-(methylamino)azobenzene in 80 ml of ethanol.

  • Prepare a solution of 20 ml of 5N KOH containing 50 mg of ascorbic acid.

  • Add the KOH/ascorbic acid solution to the ethanol solution of the azobenzene derivative. The reaction mixture will turn bluish.

  • Keep the reaction mixture at room temperature for 5 minutes.

  • Neutralize the reaction mixture with 1N HCl solution.

  • Extract the product twice with 100 ml of ethyl acetate.

  • Wash the organic phase with NaHCO3 solution and then with water.

  • Dry the organic phase over anhydrous Na2SO4 and evaporate to dryness at a temperature below 20°C.

  • Dissolve the residual product in a small amount of acetone and precipitate with excess ethanol-water (1:8) to afford the N-hydroxy-4-methylaminoazo dye.

  • The acetate derivative can be prepared by the usual acetylation procedure with acetyl chloride and pyridine.

Note: The synthesis of the starting material, N-Benzoyloxy-4-(methylamino)azobenzene, is achieved by the reaction between the corresponding 4-methylaminoazo dye and benzoyl chloride.

Studying Photoisomerization Dynamics with UV-Vis Spectroscopy

The trans-cis photoisomerization of 4-MAAB can be readily monitored using UV-Vis spectroscopy, as the two isomers have distinct absorption spectra.

Protocol 2: UV-Vis Spectroscopic Analysis of 4-MAAB Photoisomerization

Materials and Equipment:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, DMSO)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Light source for photoisomerization (e.g., UV lamp, specific wavelength LED)

Procedure:

  • Prepare a dilute solution of 4-MAAB in the chosen solvent in the dark to ensure the sample is predominantly in the trans form.

  • Record the initial UV-Vis absorption spectrum of the solution. The trans isomer typically exhibits a strong π-π* absorption band.

  • Irradiate the solution in the cuvette with a light source that promotes trans-to-cis isomerization (e.g., UV light).

  • Record the UV-Vis absorption spectra at different irradiation time intervals to monitor the spectral changes. The formation of the cis isomer is typically accompanied by a decrease in the intensity of the trans isomer's absorption band and the appearance of a new band for the cis isomer.

  • To study the reverse cis-to-trans isomerization, the solution rich in the cis isomer can be irradiated with a different wavelength of light (e.g., visible light) or kept in the dark to monitor the thermal back-isomerization.

  • Record the spectra at different time intervals to determine the kinetics of the isomerization process.

Experimental Setup for Studying Photo-Induced Crawling Motion

A key experimental setup for visualizing the photo-induced motion of 4-MAAB involves observing the crawling of its crystals on a surface. A powerful technique for this is Diffracted X-ray Tracking (DXT).[4]

Protocol 3: Visualization of Photo-Induced Crawling Motion using Diffracted X-ray Tracking (DXT)

This protocol is based on the work of Saito et al. (2023).[4]

Sample Preparation:

  • Mix this compound with Zinc Oxide (ZnO) particles at a weight ratio of 10:1. The ZnO particles act as probes for the DXT method.

  • Dissolve the mixture in a suitable solvent (e.g., toluene).

  • Heat the solution to evaporate the solvent, resulting in liquid 4-MAAB with dispersed ZnO particles.

  • Cool the mixture to room temperature to obtain 4-MAAB crystals containing ZnO particles.

  • Grind the crystals into a fine polycrystalline powder.

  • Deposit the powder onto a polyimide film.

Experimental Setup:

  • Light Source: A blue LED with a peak emission wavelength of 465 nm is used to induce the crawling motion.[2] The light is directed obliquely onto the sample from the back side.[2][4]

  • Light Intensity: The light intensity can be adjusted in the range of 0–300 mW cm⁻².[2][4] Clear crawling motion is observed at intensities of 200 and 300 mW cm⁻².[2]

  • Detection System: Diffracted X-ray Tracking (DXT) is used to visualize the dynamics of the ZnO particles within the 4-MAAB crystals. This involves time-resolved X-ray diffraction experiments.

  • Observation: The motion of the crystals can also be observed using an optical microscope.

Workflow Diagram:

G Experimental Workflow for DXT Analysis of 4-MAAB Crawling Motion cluster_prep Sample Preparation cluster_exp DXT Experiment cluster_obs Optical Observation prep1 Mix 4-MAAB and ZnO particles prep2 Dissolve in Toluene prep1->prep2 prep3 Evaporate Toluene prep2->prep3 prep4 Cool to form crystals prep3->prep4 prep5 Grind into powder prep4->prep5 prep6 Deposit on Polyimide Film prep5->prep6 exp1 Mount sample in DXT setup prep6->exp1 obs1 Observe with Optical Microscope prep6->obs1 exp2 Irradiate with Blue LED exp1->exp2 exp3 Perform time-resolved XRD exp2->exp3 exp4 Analyze diffraction patterns exp3->exp4 obs2 Record crystal movement obs1->obs2

Caption: Workflow for DXT analysis of 4-MAAB crawling motion.

Data Acquisition and Analysis:

  • Mount the polyimide film with the 4-MAAB crystals vertically in the experimental setup.

  • Irradiate the sample with the blue LED light at a controlled intensity.

  • Simultaneously, perform time-resolved X-ray diffraction measurements. The movement of the bright spots in the X-ray diffraction pattern corresponds to the rotation of the ZnO particles within the flowing liquid 4-MAAB.

  • The rotational dynamics of the ZnO particles provide insight into the mechanism of the photo-induced crawling motion.

  • The crawling motion can be simultaneously observed and recorded using an optical microscope to correlate the macroscopic movement with the internal dynamics.

Quantitative Data Summary

The following tables summarize the key quantitative data from the experimental studies of this compound photo-induced motion.

Table 1: Experimental Parameters for Photo-Induced Crawling Motion

ParameterValueReference
Light SourceBlue LED[2][4]
Peak Wavelength465 nm[2]
Light Intensity0 - 300 mW cm⁻²[2][4]
Incident Angle of Light60°[2]
TemperatureRoom Temperature (25 °C)[2][4]
ZnO Particle Size (hydrodynamic diameter)~600 nm
4-MAAB to ZnO Weight Ratio10:1[4]

Table 2: Observed Motion Characteristics

Light Intensity (mW cm⁻²)Crawling MotionAverage Velocity (μm min⁻¹)Reference
60Negligible-[2]
100Negligible-[2]
200Clear0.68 ± 0.43[2]
300Clear0.72 ± 0.46[2]

Signaling Pathway and Logical Relationships

The photo-induced motion of 4-MAAB is governed by a series of physical processes initiated by light absorption. The logical relationship can be visualized as a signaling pathway from the molecular to the macroscopic level.

G Logical Pathway of 4-MAAB Photo-Induced Motion cluster_molecular Molecular Level cluster_crystal Crystal Level cluster_macro Macroscopic Level mol1 Light Absorption by trans-4-MAAB mol2 trans-to-cis Photoisomerization mol1->mol2 mol3 cis-to-trans Thermal/Photo Back-Isomerization mol2->mol3 Δ or hν' crys1 Photo-induced Melting (trans -> cis) mol2->crys1 mol3->mol1 Cycle crys2 Recrystallization (cis -> trans) mol3->crys2 crys1->crys2 Continuous cycle macro1 Liquid Flow within the Crystal crys2->macro1 macro2 Crawling Motion macro1->macro2

Caption: Logical pathway of 4-MAAB photo-induced motion.

This diagram illustrates that the process begins with light absorption at the molecular level, leading to photoisomerization. This, in turn, induces phase transitions at the crystal level, resulting in a continuous cycle of melting and recrystallization. The flow of the liquid phase within the crystal ultimately drives the macroscopic crawling motion.

References

Application Notes and Protocols for Studying Chemical-Induced Carcinogenesis Using 4-(Methylamino)azobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)azobenzene (MAB) is a potent hepatocarcinogen belonging to the aminoazo dye class of chemicals. It serves as a crucial tool in experimental oncology for studying the mechanisms of chemical-induced carcinogenesis. Its utility lies in its ability to reliably induce liver tumors in animal models, providing a platform to investigate the molecular and cellular events that drive cancer development. MAB, and its more extensively studied analogue 4-dimethylaminoazobenzene (DAB), require metabolic activation to exert their carcinogenic effects. This activation process leads to the formation of reactive intermediates that bind to cellular macromolecules, most notably DNA, forming adducts that can initiate mutagenic and carcinogenic processes. These application notes provide a comprehensive overview of the use of MAB in carcinogenesis studies, including detailed protocols for inducing hepatocarcinogenesis, analyzing DNA adducts, and an exploration of the key signaling pathways implicated in MAB-induced liver cancer.

Quantitative Data on Carcinogenicity

The carcinogenic potential of this compound and related compounds has been evaluated in various rodent models. The following tables summarize key quantitative data from these studies.

Table 1: Hepatocarcinogenicity of Aminoazo Dyes in Mice

CompoundMouse StrainDose and Administration RouteTumor IncidenceAverage LatencyAverage Tumor MultiplicityReference
This compound (MAB)C57BL/6 x C3H/He F1 (B6C3F1)0.15 µmol/g body weight (single i.p. injection)High10 months~11 hepatomas/mouse[1]
4-Aminoazobenzene (AB)C57BL/6 x C3H/He F1 (B6C3F1)0.15 µmol/g body weight (single i.p. injection)High10 months~11 hepatomas/mouse[1]
4-(Dimethylamino)azobenzene (DAB)C57BL/6 x C3H/He F1 (B6C3F1)0.15 µmol/g body weight (single i.p. injection)High10 months~11 hepatomas/mouse[1]
4-(Dimethylamino)azobenzene (DAB)C3H/HeOs0.06% in dietHigh5 monthsNot specified[2]
4-(Dimethylamino)azobenzene (DAB)C57BL0.06% in dietHigh5 monthsNot specified[2]

Table 2: Hepatocarcinogenicity of Aminoazo Dyes in Rats

CompoundRat StrainDose and Administration RouteTumor IncidenceReference
3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB) initiated, followed by SuxibuzoneNot specified0.06% 3'-Me-DAB in diet for 4 weeks, then 0.5% Suxibuzone diet70.0%[3]
3'-Methyl-4-dimethylaminoazobenzene (3'-Me-DAB) initiated, basal dietNot specified0.06% 3'-Me-DAB in diet for 4 weeks14.3%[3]
3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-CH2OH-DAB)ACI/NIn diet for 120 days100% (20/20)[4]
2'-Hydroxymethyl-4-(dimethylamino)azobenzene (2'-CH2OH-DAB)ACI/NIn diet for 120 days21% (4/19)[4]
4'-Hydroxymethyl-4-(dimethylamino)azobenzene (4'-CH2OH-DAB)ACI/NIn diet for 120 days4% (1/25)[4]
3'-Methyl-4-(dimethylamino)azobenzene (3'-Me-DAB)ACI/NIn diet for 120 days12.5% (3/24)[4]

Experimental Protocols

Protocol 1: Induction of Hepatocellular Carcinoma in Mice with this compound

This protocol is adapted from studies using MAB and its analogues to induce liver tumors in mice.[1]

Materials:

  • This compound (MAB)

  • Tricaprylin or other suitable vehicle

  • 12-day-old male C57BL/6 x C3H/He F1 (B6C3F1) mice

  • Standard laboratory animal housing and diet

  • Sterile syringes and needles

Procedure:

  • Preparation of MAB solution: Prepare a sterile solution of MAB in tricaprylin at a concentration that allows for the administration of the desired dose in a volume of approximately 10 µL/g body weight. For a dose of 0.15 µmol/g, the concentration would be 15 mM. Ensure MAB is fully dissolved.

  • Animal Dosing: Administer a single intraperitoneal (i.p.) injection of the MAB solution to 12-day-old male B6C3F1 mice. A dose of 0.15 µmol/g body weight has been shown to be effective.[1] A control group should be injected with the vehicle only.

  • Monitoring: House the mice under standard conditions with free access to food and water. Monitor the animals regularly for any signs of toxicity or distress.

  • Tumor Assessment: At the experimental endpoint (e.g., 10 months), euthanize the mice.[1] Carefully dissect the livers and examine for the presence of tumors. The number and size of tumors should be recorded for each animal.

  • Histopathological Analysis: Fix liver tissue samples (both tumorous and non-tumorous) in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological confirmation of hepatocellular carcinoma.

Protocol 2: Analysis of this compound-DNA Adducts by LC-MS/MS

This protocol outlines a general procedure for the detection and quantification of MAB-DNA adducts in liver tissue.

Materials:

  • Liver tissue from MAB-treated and control animals

  • DNA isolation kit

  • Nuclease P1, alkaline phosphatase, and phosphodiesterase I

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase HPLC column

  • Acetonitrile, methanol, formic acid, ammonium acetate (LC-MS grade)

  • Internal standards (e.g., isotopically labeled DNA adducts)

Procedure:

  • DNA Isolation: Isolate genomic DNA from liver tissue using a commercial DNA isolation kit or standard phenol-chloroform extraction followed by ethanol precipitation. Ensure high purity and integrity of the DNA.

  • Enzymatic Hydrolysis of DNA:

    • Denature the DNA by heating at 100°C for 5 minutes, followed by rapid cooling on ice.

    • Digest the DNA to nucleosides by sequential incubation with nuclease P1, phosphodiesterase I, and alkaline phosphatase.

  • Sample Preparation:

    • Add an internal standard to the hydrolyzed DNA samples for accurate quantification.

    • Remove proteins by filtration or precipitation.

    • The sample can be concentrated by solid-phase extraction (SPE) if necessary.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Separate the nucleosides on a C18 reverse-phase column using a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile or methanol).

    • Mass Spectrometry Detection: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor for the specific precursor-to-product ion transitions for the MAB-deoxyguanosine adducts: N-(deoxyguanosin-8-yl)-MAB and 3-(deoxyguanosin-N2-yl)-MAB. The exact mass transitions should be determined using authentic standards.

  • Quantification: Quantify the amount of each adduct by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways in MAB-Induced Carcinogenesis

The development of hepatocellular carcinoma is a multi-step process involving the alteration of several key signaling pathways that regulate cell proliferation, survival, and differentiation. While the direct effects of MAB on all of these pathways are still under investigation, research on related chemical carcinogens and HCC in general points to the critical involvement of the MAPK, PI3K/Akt, and Wnt/β-catenin pathways.

Metabolic Activation and DNA Adduct Formation

The carcinogenic activity of MAB is dependent on its metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process generates reactive electrophilic intermediates that can covalently bind to DNA, forming DNA adducts. The persistence of these adducts can lead to mutations during DNA replication, initiating the carcinogenic process.

G MAB This compound Metabolic_Activation Metabolic Activation (Cytochrome P450) MAB->Metabolic_Activation Reactive_Intermediate Reactive Electrophilic Intermediate Metabolic_Activation->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Covalent Binding DNA_Adducts DNA Adducts (e.g., dG-C8-MAB) DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation During Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation of this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of the MAPK pathway is a common feature of many cancers, including hepatocellular carcinoma. Studies on related azo dyes suggest that this pathway is likely activated during MAB-induced hepatocarcinogenesis, promoting uncontrolled cell growth.

G MAB_effect MAB-induced DNA Damage Growth_Factor_Receptors Growth Factor Receptors MAB_effect->Growth_Factor_Receptors Ras Ras Growth_Factor_Receptors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cell_Proliferation Increased Cell Proliferation Transcription_Factors->Cell_Proliferation Cell_Survival Increased Cell Survival Transcription_Factors->Cell_Survival Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Cell_Survival->Tumor_Growth

Caption: Postulated role of the MAPK pathway in MAB carcinogenesis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling network that is frequently dysregulated in liver cancer.[5][6] This pathway plays a central role in promoting cell survival by inhibiting apoptosis and stimulating cell growth and proliferation. Its activation is a key event in the progression of many cancers.

G MAB_effect MAB-induced Cellular Stress Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases MAB_effect->Receptor_Tyrosine_Kinases PI3K PI3K Receptor_Tyrosine_Kinases->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Hepatocarcinogenesis Hepatocarcinogenesis Cell_Growth->Hepatocarcinogenesis Apoptosis_Inhibition->Hepatocarcinogenesis

Caption: The PI3K/Akt pathway in hepatocarcinogenesis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, including a significant subset of hepatocellular carcinomas.[7][8] In the absence of Wnt signaling, β-catenin is targeted for degradation. Upon pathway activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.

G MAB_induced_mutations MAB-induced Mutations (e.g., in Axin, β-catenin) Destruction_Complex Destruction Complex (APC, Axin, GSK3β) MAB_induced_mutations->Destruction_Complex inactivates Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Complex Wnt_Ligand->Frizzled_LRP Frizzled_LRP->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for beta_catenin_accumulation β-catenin Accumulation beta_catenin_degradation β-catenin Degradation beta_catenin->beta_catenin_degradation beta_catenin_nucleus Nuclear β-catenin beta_catenin_accumulation->beta_catenin_nucleus TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF co-activates Target_Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Gene_Expression Cell_Proliferation Cell Proliferation Target_Gene_Expression->Cell_Proliferation

Caption: Wnt/β-catenin signaling in liver cancer development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylamino)azobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 4-(Methylamino)azobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The most common method for synthesizing this compound is through an azo coupling reaction.[1] This is an electrophilic aromatic substitution reaction where a diazonium ion acts as the electrophile and couples with an activated aromatic compound, in this case, N-methylaniline.[1][2] The process involves two main stages:

  • Diazotization: An aromatic primary amine is converted into a diazonium salt using nitrous acid (usually generated in situ from sodium nitrite and a strong acid like HCl).

  • Azo Coupling: The resulting diazonium salt solution is then added to a solution of N-methylaniline (the coupling component) to form the azo compound.[2]

Q2: Why is maintaining a low temperature crucial during the diazotization step?

A2: Low temperatures (typically 0-5 °C) are critical because aryldiazonium salts are unstable at higher temperatures.[3] If the temperature rises, the diazonium group can be displaced by water, leading to the formation of phenols and the evolution of nitrogen gas, which significantly reduces the yield of the desired azo product.[4][5]

Q3: How does pH affect the azo coupling reaction?

A3: The pH of the reaction medium is a critical parameter for a successful azo coupling reaction.[1] The reaction must be conducted in a mildly acidic or neutral solution.[1] If the pH is too acidic, the concentration of the active phenoxide or the reactivity of the amine coupling partner is reduced.[4] Conversely, if the pH is too basic, the diazonium ion can be converted into an unreactive diazotate species, halting the reaction.

Q4: What are the standard methods for purifying the final product?

A4: Common purification techniques for azobenzenes include recrystallization and column chromatography. Recrystallization from a solvent mixture, such as ethanol and water, is frequently used to remove impurities.[3][6] For achieving higher purity, silica gel column chromatography can be employed.[7] Washing the crude product with dilute acid or water can also help remove unreacted starting materials and inorganic salts.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction yielded very little or no this compound. What went wrong?

A1: Low or no yield is a common problem that can be attributed to several factors:

  • Diazonium Salt Decomposition: The most likely cause is the decomposition of the diazonium salt due to elevated temperatures. Solution: Strictly maintain the reaction temperature between 0-5 °C during the entire diazotization and coupling process using an ice-salt bath.[3]

  • Incorrect pH: The coupling reaction is highly pH-dependent. Solution: Monitor and adjust the pH of the coupling mixture to be mildly acidic or near-neutral. An incorrect pH can prevent the electrophilic substitution from occurring efficiently.[1]

  • Reagent Quality: The use of old or degraded starting materials, particularly sodium nitrite, can prevent the complete formation of the diazonium salt. Solution: Use fresh, high-purity reagents and ensure the sodium nitrite solution is prepared just before use.

Q2: The final product is a dark, tarry substance instead of a crystalline solid. How can I fix this?

A2: The formation of tarry by-products often indicates side reactions.

  • Cause: These side reactions are typically caused by exceeding the recommended temperature, leading to the decomposition of the diazonium salt into phenols and other reactive species that can polymerize.[4]

  • Solution: Strict temperature control is paramount. Ensure efficient stirring to prevent localized heating within the reaction flask. Additionally, adding the diazonium salt solution slowly to the coupling component can minimize side reactions.

Q3: I'm having difficulty purifying the product. It remains oily or impure after recrystallization. What should I do?

A3: Purification challenges often stem from the presence of closely related impurities or unreacted starting materials.

  • Solution 1 - Improved Washing: Before recrystallization, thoroughly wash the crude product. A wash with a dilute acid solution can help remove any unreacted N-methylaniline, while a water wash will remove residual salts.

  • Solution 2 - Change of Recrystallization Solvent: If ethanol/water is ineffective, experiment with other solvent systems.

  • Solution 3 - Column Chromatography: For high-purity requirements, silica gel column chromatography is the most effective method.[7] A suitable eluent system (e.g., a hexane/ethyl acetate gradient) can separate the desired product from persistent impurities.

Yield Optimization

Optimizing the yield of this compound synthesis requires careful control over key reaction parameters. The following table summarizes the impact of these parameters on the reaction outcome based on established principles of azo coupling.

ParameterSub-optimal ConditionRecommended ConditionRationale
Temperature > 10 °C0 - 5 °CPrevents decomposition of the unstable diazonium salt, a primary cause of low yield.[4][5]
pH of Coupling Highly Acidic (pH < 4) or Basic (pH > 8)Mildly Acidic to Neutral (pH 5-7)Ensures the diazonium ion is present and the coupling component (N-methylaniline) is sufficiently activated for electrophilic substitution.[1]
Rate of Addition Rapid (dumping) addition of reagentsSlow, dropwise addition of diazonium saltMinimizes localized temperature increases and reduces the formation of side products and tars.
Stirring Inefficient or slow stirringVigorous, efficient stirringEnsures homogeneity of the reaction mixture, promoting efficient heat transfer and reactant interaction.

Experimental Protocols

A detailed, two-stage experimental protocol for the synthesis of this compound is provided below.

Stage 1: Diazotization of Aniline

  • Dissolve 5.0 g of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of water in a 250 mL beaker.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. The aniline hydrochloride may precipitate as a fine slurry.

  • In a separate beaker, dissolve 4.0 g of sodium nitrite in 10 mL of water and cool the solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline hydrochloride slurry over 10-15 minutes. Use a Pasteur pipette and ensure the tip is below the surface of the liquid.

  • Maintain the temperature strictly below 5 °C throughout the addition.

  • After the addition is complete, stir the solution for an additional 10 minutes. The resulting clear solution contains the benzenediazonium chloride and should be used immediately in the next stage.

Stage 2: Azo Coupling with N-methylaniline

  • In a separate 500 mL beaker, dissolve 5.8 g of N-methylaniline in 20 mL of 2M hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold benzenediazonium chloride solution prepared in Stage 1 to the N-methylaniline solution with vigorous stirring.

  • A brightly colored precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Slowly add a 2M sodium hydroxide solution to the mixture until it is neutral or slightly alkaline (test with litmus or pH paper). This step ensures the precipitation of the product.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold water to remove any soluble salts.

  • Purify the crude product by recrystallization from an ethanol/water mixture to obtain the final this compound.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

G Experimental Workflow for this compound Synthesis A 1. Prepare Aniline Hydrochloride Solution C 3. Diazotization (Mix A + B at 0-5 °C) A->C B 2. Prepare Sodium Nitrite Solution B->C E 5. Azo Coupling (Mix C + D at 0-5 °C) C->E D 4. Prepare N-methylaniline Solution D->E F 6. Neutralization & Precipitation E->F G 7. Isolation (Vacuum Filtration) F->G H 8. Purification (Recrystallization) G->H I Final Product: This compound H->I

Caption: A flowchart of the key steps in the synthesis of this compound.

G Troubleshooting Logic for Low Yield start Problem: Low or No Yield q1 Was reaction temp. kept at 0-5 °C? start->q1 a1_yes Was coupling pH mildly acidic (5-7)? q1->a1_yes Yes a1_no Cause: Diazonium Salt Decomposition q1->a1_no No q2 Were reagents fresh? a1_yes->q2 Yes a2_no Cause: Incorrect pH for Coupling a1_yes->a2_no No s1 Solution: Use ice-salt bath, monitor temp closely a1_no->s1 s1->q1 a3_no Cause: Degraded Reagents (esp. NaNO2) q2->a3_no No end_node Yield should improve q2->end_node Yes s2 Solution: Monitor and adjust pH with acid/base a2_no->s2 s2->a1_yes s3 Solution: Use fresh, high-purity reagents a3_no->s3 s3->q2

References

Technical Support Center: Purification of 4-(Methylamino)azobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of 4-(Methylamino)azobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary techniques for purifying this compound are recrystallization and silica gel column chromatography. Recrystallization is effective for removing impurities with significantly different solubilities than the product. Column chromatography is used to separate compounds with similar polarities and is often employed when recrystallization alone is insufficient.

Q2: What is the expected appearance and melting point of pure this compound?

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent (or solvent system) should dissolve the compound well at high temperatures but poorly at low temperatures. For azobenzene derivatives, common choices include ethanol, ethanol/water mixtures, or ethyl acetate/hexane systems.[3][4] The choice is molecule-specific; therefore, small-scale solvent screening is highly recommended to identify the optimal conditions.

Q4: What are suitable conditions for purifying this compound by column chromatography?

A4: For silica gel column chromatography, a common mobile phase is a mixture of a nonpolar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[5][6] The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization 1. The compound is too soluble in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration.1. Choose a less polar solvent or a solvent mixture. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Preheat the filtration funnel and flask; perform the filtration quickly.
Product "Oils Out" Instead of Crystallizing 1. The solution is supersaturated. 2. The presence of significant impurities is disrupting crystal lattice formation. 3. The cooling process is too rapid.1. Add a small amount of additional solvent, reheat to dissolve, and cool slowly. 2. Attempt purification by column chromatography first to remove major impurities. 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Persistent Colored Impurities 1. Starting materials or by-products are co-crystallizing with the product. 2. The compound is degrading due to heat or light sensitivity.[1]1. Purify the material using column chromatography to separate compounds with different polarities. 2. Minimize exposure to high heat and direct light during the purification process.
Broad Melting Point Range The sample is still impure or contains residual solvent.1. Re-purify the material using the same or a different technique (e.g., re-crystallize from a different solvent system). 2. Ensure the purified solid is thoroughly dried under a vacuum to remove all traces of solvent.
Streaking or Poor Separation on TLC/Column 1. The compound is highly polar and interacting strongly with the silica gel. 2. The sample was overloaded on the column or TLC plate. 3. The compound may be acidic or basic.1. Add a small percentage of a more polar solvent like methanol to the eluent.[6] 2. Dissolve the crude product in a minimal amount of solvent before loading it onto the column. 3. Add a small amount of triethylamine (~1%) to the eluent to neutralize the silica for basic compounds.[6]

Data Presentation

Table 1: Physical and Chemical Properties of 4-(Dimethylamino)azobenzene *

PropertyValueReference
Molecular Formula C₁₄H₁₅N₃[2]
Molecular Weight 225.29 g/mol [2]
Appearance Golden yellow to orange crystalline powder[1][2]
Melting Point 114-117 °C[1][2]
Water Solubility Insoluble[1][7]

*Note: Data is for the closely related compound 4-(Dimethylamino)azobenzene and serves as a strong reference for this compound.

Table 2: Solubility Profile of 4-(Dimethylamino)azobenzene *

SolventSolubilityReference
Water Insoluble (0.00014 g/100g at 20°C)[2]
Ethanol Very Soluble[2]
Diethyl Ether Soluble (3.08 g/100g at 15.5°C)[2]
Chloroform Sparingly Soluble[2]
Benzene Soluble[1]
Petroleum Ether Soluble[1]

*Note: Data is for the closely related compound 4-(Dimethylamino)azobenzene and serves as a strong reference for this compound.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, preheat a funnel with a fluted filter paper and filter the hot solution into a clean, pre-warmed flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: While the solution is still hot, add warm water dropwise until the solution becomes faintly cloudy (the saturation point). If too much water is added, clarify the solution by adding a small amount of hot ethanol.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under a vacuum. Characterize the final product by measuring its melting point and obtaining spectroscopic data.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of ~0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent mixture to the column and begin collecting fractions. Apply gentle pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

  • Drying: Dry the final product under a vacuum to remove any residual solvent.

Visualized Workflow

Purification_Workflow start Crude this compound check_purity1 Assess Purity (TLC / Melting Point) start->check_purity1 decision Nature of Impurities? check_purity1->decision recrystallization Recrystallization decision->recrystallization  Significantly different polarity  (e.g., baseline or solvent front spots) chromatography Column Chromatography decision->chromatography  Similar polarity  (close Rf values) check_purity3 Check Final Purity (TLC / Melting Point) recrystallization->check_purity3 check_purity2 Check Purity of Fractions (TLC) chromatography->check_purity2 check_purity2->check_purity3 Combine Pure Fractions end_product Pure Product check_purity3->end_product  Meets specifications

Caption: A decision-making workflow for selecting the appropriate purification technique for this compound.

References

overcoming solubility issues with 4-(Methylamino)azobenzene in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Methylamino)azobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for overcoming the solubility challenges associated with this compound in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in water?

A1: this compound has a predominantly nonpolar, aromatic structure, making it highly hydrophobic. Its solubility in water is extremely low (a related compound, 4-(dimethylamino)azobenzene, has a reported water solubility of just 0.00014 g/100 g at 20°C)[1][2]. The molecule's structure favors interactions with nonpolar solvents over the strong hydrogen-bonding network of water, leading to poor aqueous solubility. Furthermore, these molecules can self-aggregate in aqueous media, which can lead to precipitation[3][4].

Q2: What is the first step I should take to prepare an aqueous solution of this compound?

A2: The most common initial step is to use a water-miscible organic co-solvent. First, dissolve the this compound powder in a minimal amount of a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, in which it is highly soluble[1][2][5]. This creates a concentrated stock solution that can then be carefully diluted into your aqueous buffer or media for the final working concentration.

Q3: My compound dissolves in DMSO, but it precipitates immediately when I add it to my aqueous buffer. What is happening and how can I fix it?

A3: This common problem is known as "crashing out" and occurs when the compound rapidly moves from a good organic solvent to a poor aqueous solvent, causing it to precipitate.[5] To prevent this, you can try the following strategies:

  • Optimize the Dilution Protocol: Instead of adding the stock solution all at once, add it dropwise to the aqueous buffer while vigorously stirring. This gradual introduction can prevent localized supersaturation. A stepwise serial dilution can also be effective.[5]

  • Lower the Final Concentration: The amount of compound may be exceeding its solubility limit in the final aqueous solution, even with a small percentage of co-solvent. Try working with a lower final concentration.[5]

  • Use Surfactants: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-127, into the aqueous buffer before adding the compound stock can help. These surfactants form micelles that encapsulate the hydrophobic compound, keeping it dispersed.[5][6]

Q4: Can I use pH to improve the solubility of this compound?

A4: Yes. The this compound molecule contains a methylamino group, which is a weak base. In acidic conditions (lower pH), this amine group can become protonated (R-NHCH₃⁺). This ionization introduces a positive charge, making the molecule significantly more polar and thus more soluble in water.[6][7] Adjusting the pH of your aqueous buffer to a range where the compound is ionized can be a very effective strategy.[5][7] The rate of thermal cis-to-trans isomerization is also known to be pH-dependent for related azobenzene dyes[8][9].

Troubleshooting Guide

Problem: My compound won't dissolve in the aqueous buffer, even with a co-solvent.

Possible CauseSuggested Solution
Concentration Too High The target concentration exceeds the compound's solubility limit in the final solvent mixture. Reduce the final concentration of this compound.
Insufficient Co-solvent The percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution is too low. While keeping the co-solvent concentration minimal to avoid affecting the experiment is crucial, a slight increase (e.g., from 0.5% to 1%) may be necessary. Always run a vehicle control with the same co-solvent concentration.
pH is Not Optimal The amino group is not ionized at the current pH of the buffer. Adjust the buffer to a more acidic pH to protonate the amine group, which increases polarity and solubility.[6][7]
Compound Aggregation The molecules are clumping together in the aqueous environment.[3][4] Use sonication to break up aggregates or add a surfactant to the buffer to prevent their formation.[5]

Problem: My solution is clear at first, but a precipitate forms over time.

Possible CauseSuggested Solution
Supersaturated Solution The initial solution was supersaturated and thermodynamically unstable. Over time, the excess compound crystallizes out.[7] Work at a lower concentration or incorporate stabilizers like cyclodextrins to maintain the compound in solution.[7][10]
Temperature Fluctuations Solubility is often temperature-dependent. A decrease in room temperature can cause precipitation from a saturated solution.[7] Store and handle solutions at a constant, controlled temperature. If feasible, perform experiments at a slightly elevated, constant temperature.
Compound Degradation The compound may be unstable in the aqueous buffer, and the degradation products could be less soluble. Assess the compound's stability in your buffer over the experiment's time course and always prepare fresh solutions before use.[7]

Advanced Solubilization Strategies

For particularly challenging applications, the following advanced formulation strategies can be employed.

StrategyMechanism of ActionKey Advantages
Cyclodextrin Encapsulation Cyclodextrins (e.g., HP-β-CD) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes by encapsulating the hydrophobic this compound molecule, increasing its apparent water solubility.[7][11][]High solubilization potential; can improve stability; widely used in pharmaceutical formulations.[10][11]
Use of Surfactants Surfactants (e.g., Tween® 80) form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic core of the micelle entraps the insoluble compound, while the hydrophilic shell interacts with water.[5][6]Effective at low concentrations; can also prevent aggregation.
Photo-isomerization Azobenzene compounds can switch from a less polar trans isomer to a more polar cis isomer upon UV light irradiation. The cis isomer has a bent structure that disrupts crystal packing and is more soluble in water.[13][14][15] This effect is reversible with visible light or heat.Offers potential for spatiotemporal control over solubility and concentration. Can lead to a significant (e.g., ~20-fold) increase in aqueous solubility.[7][13]
Particle Size Reduction Techniques like micronization or nanonization increase the surface area of the solid compound, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10][16]Improves dissolution rate, which can increase bioavailability.

Data Presentation

Table 1: Qualitative Solubility Profile of a Structurally Similar Compound (4-dimethylamino)azobenzene

Solvent ClassSolvent ExampleSolubilityReference
Aqueous WaterInsoluble (0.00014 g/100 g)[1][2]
Polar Protic EthanolVery Soluble[1][2]
Polar Aprotic DMSO, ChloroformSoluble / Sparingly Soluble[1][5]
Nonpolar Benzene, Diethyl EtherSoluble[1][2]

Table 2: Impact of Photoisomerization on Aqueous Solubility of an Azobenzene-Containing Compound

Compound ConditionAqueous Solubility (in phosphate buffer)Fold IncreaseReference
RET kinase inhibitor with azobenzene moiety (No UV irradiation)~0.1 µg/mL-[7]
RET kinase inhibitor with azobenzene moiety (With UV irradiation, trans-to-cis)Up to 2.0 µg/mL~20-fold[7]

Experimental Protocols

Protocol 1: Solubilization Using a Co-Solvent (DMSO)

Objective: To prepare a working aqueous solution of this compound using DMSO as a co-solvent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Prepare Final Solution: Place the required volume of the aqueous buffer in a beaker with a stir bar and begin vigorous stirring.

  • Dilution: Using a pipette, add the calculated volume of the DMSO stock solution drop-by-drop to the center of the vortex in the stirring buffer. This slow addition is critical to prevent precipitation.

  • Final Mix: Allow the solution to stir for an additional 5-10 minutes to ensure homogeneity.

  • Control: Always prepare a "vehicle control" solution containing the same final concentration of DMSO in the aqueous buffer but without the compound.

Protocol 2: Enhancing Aqueous Solubility using Cyclodextrin Encapsulation

Objective: To prepare an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase its apparent water solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Methodology (Co-precipitation Method):

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water (e.g., 50 mM). Stir until fully dissolved.[7]

  • Prepare Compound Solution: Dissolve the this compound in a minimal amount of ethanol to create a concentrated solution.

  • Complexation: While vigorously stirring the HP-β-CD solution, slowly add the ethanolic solution of this compound.

  • Equilibration: Continue stirring the mixture for several hours (e.g., 12-24 hours) at a constant temperature to allow the complexation to reach equilibrium.

  • Isolation of Complex: Remove the solvents via freeze-drying (lyophilization) to obtain a solid powder of the this compound/HP-β-CD inclusion complex.

  • Solubility Assessment: The resulting powder can be directly dissolved in an aqueous buffer. Determine the solubility of the complex and compare it to that of the free compound.

Visualizations

G Troubleshooting Workflow for Solubility Issues cluster_troubleshoot Initial Troubleshooting cluster_advanced Advanced Strategies start Start: Dissolve Compound in Aqueous Buffer dissolved Does it Dissolve? start->dissolved success Success: Solution Prepared dissolved->success Yes use_cosolvent Use Co-solvent (e.g., DMSO, EtOH) dissolved->use_cosolvent No precipitate Does it Precipitate Over Time? precipitate->success No use_cyclodextrin Use Cyclodextrins (HP-β-CD) precipitate->use_cyclodextrin Yes (Stabilize) check_cosolvent Did it Dissolve? use_cosolvent->check_cosolvent check_cosolvent->precipitate Yes adjust_ph Adjust Buffer pH (Protonate Amine) check_cosolvent->adjust_ph No use_sonication Use Sonication (Break Aggregates) adjust_ph->use_sonication use_sonication->use_cyclodextrin use_surfactant Use Surfactants (e.g., Tween® 80) use_cyclodextrin->use_surfactant use_uv Use UV Light (trans → cis) use_surfactant->use_uv use_uv->success G cluster_system Mechanism of Cyclodextrin Encapsulation Azo This compound (Hydrophobic) Complex Soluble Inclusion Complex Azo->Complex Enters Hydrophobic Cavity CD Hydrophilic Exterior CD->Complex Forms Host-Guest Complex Water Water (Aqueous Solution) Complex->Water Hydrophilic Exterior Allows Dispersion CD_core Hydrophobic Cavity G Effect of pH on Solubility Compound_High_pH Neutral Compound (R-NHCH₃) at High/Neutral pH Compound_Low_pH Protonated Compound (R-NH₂⁺CH₃) at Low (Acidic) pH Compound_High_pH->Compound_Low_pH + H⁺ (Lower pH) Solubility_Low Poor Aqueous Solubility (Hydrophobic) Compound_High_pH->Solubility_Low Compound_Low_pH->Compound_High_pH - H⁺ (Raise pH) Solubility_High Increased Aqueous Solubility (Charged/Polar) Compound_Low_pH->Solubility_High

References

preventing photobleaching of 4-(Methylamino)azobenzene in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of 4-(Methylamino)azobenzene in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, or in the case of this compound, a chromophore, upon exposure to light. This process leads to a loss of signal in fluorescence or absorption-based experiments. While azobenzenes are known for their photo-switchable nature, high-intensity or prolonged exposure to excitation light can lead to irreversible photodegradation. This is a concern as it can reduce the signal-to-noise ratio, limit the duration of imaging experiments, and affect the accuracy of quantitative measurements. The mechanism often involves the formation of reactive oxygen species (ROS) that damage the molecule.[1][2][3]

Q2: My this compound signal is fading quickly during my microscopy experiment. What are the likely causes?

A2: Rapid signal loss of this compound is likely due to photobleaching. The primary factors that accelerate this process include:

  • High illumination intensity: Using a laser or lamp at a higher power than necessary significantly increases the rate of photobleaching.[2]

  • Long exposure times: Continuous or repeated exposure to the excitation light source will lead to cumulative photodamage.

  • Presence of oxygen: Molecular oxygen is a key contributor to photobleaching through the formation of reactive oxygen species (ROS).[4]

  • Sub-optimal environmental conditions: The pH and composition of the mounting medium or buffer can influence the photostability of the chromophore.

Q3: What are antifade reagents and how can they help prevent photobleaching of this compound?

A3: Antifade reagents are chemical compounds added to the mounting medium of a sample to reduce photobleaching.[1] They work by scavenging reactive oxygen species (ROS) that are major contributors to the photodegradation of fluorescent and colored molecules.[3][4] While the ideal antifade reagent can depend on the specific fluorophore and experimental conditions, using one is a standard and effective method to prolong the signal from your sample.[5]

Q4: Are there any specific antifade reagents recommended for azobenzene derivatives?

A4: While literature specifically detailing the best antifade reagents for this compound is scarce, several general-purpose antifade reagents are highly effective for a wide range of organic dyes and are likely to be beneficial. The choice of reagent may require some optimization for your specific experimental setup. Below is a summary of common antifade reagents.

Troubleshooting Guide: Preventing Photobleaching

This guide provides actionable steps to minimize photobleaching of this compound in your experiments.

Summary of Common Antifade Reagents
Antifade ReagentActive Ingredient(s)AdvantagesDisadvantages
VECTASHIELD® Proprietary, likely contains p-phenylenediamine (PPD)Highly effective for a broad range of dyes.[6][7]Can cause initial quenching of fluorescence; may have blue autofluorescence with UV excitation.[7][8]
Prolong™ Gold/Diamond ProprietaryReported to have no initial quenching and provides strong, long-lasting protection.[2]May not be compatible with all dyes (e.g., some BODIPY dyes).[8]
p-Phenylenediamine (PPD) p-PhenylenediamineOne of the most effective antifading agents.[8]Can be toxic, photo-sensitive, and may react with certain dyes like cyanines.[8]
1,4-Diazabicyclo[2.2.2]octane (DABCO) 1,4-Diazabicyclo[2.2.2]octaneLess toxic than PPD and readily available.Generally less effective than PPD.[8]
n-Propyl gallate (NPG) n-Propyl gallateNon-toxic and can be used in live-cell imaging.[8]Can be difficult to dissolve and may have biological effects (e.g., anti-apoptotic).[8]
Trolox 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acidWater-soluble and cell-permeable antioxidant, suitable for live-cell imaging.[3]
Experimental Protocols

Protocol 1: Preparation of an Antifade Mounting Medium with p-Phenylenediamine (PPD)

  • Materials:

    • p-Phenylenediamine (PPD)

    • Phosphate-buffered saline (PBS)

    • Glycerol

    • pH meter

    • NaOH or HCl for pH adjustment

  • Procedure:

    • Prepare a 10x PBS solution.

    • Dissolve PPD in PBS to a final concentration of 0.1%. Caution: PPD is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE).

    • Slowly add glycerol to the PPD solution to a final concentration of 90%.

    • Adjust the pH of the solution to 8.0-9.0 using NaOH or HCl. This is crucial for the effectiveness of PPD.

    • Store the antifade medium in small aliquots at -20°C in the dark. The solution is no longer effective when it turns dark.

Protocol 2: Optimizing Imaging Parameters to Reduce Photobleaching

  • Objective: To acquire high-quality images while minimizing light-induced damage to the sample.

  • Methodology:

    • Reduce Illumination Intensity:

      • Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[2]

      • Employ neutral density (ND) filters to decrease the excitation light intensity without altering its spectral properties.[5]

    • Minimize Exposure Time:

      • Use the shortest possible exposure time for your camera that still yields a clear image.

      • For time-lapse experiments, increase the interval between acquisitions as much as the experimental design allows.

    • Limit Exposure to the Sample:

      • Locate the region of interest using transmitted light or a low-magnification objective before switching to fluorescence imaging.

      • Use a shutter to block the excitation light path when not actively acquiring an image.

    • Oxygen Scavenging (for live-cell imaging):

      • Consider using an oxygen scavenging system, such as glucose oxidase and catalase, in your imaging medium to reduce the concentration of dissolved oxygen.[2]

Visualizations

Photobleaching_Mechanism cluster_molecule This compound cluster_environment Cellular Environment Ground_State Ground State (S0) Excited_State Excited Singlet State (S1) Ground_State->Excited_State Bleached_Molecule Photobleached Molecule (Non-functional) Ground_State->Bleached_Molecule Excited_State->Ground_State Fluorescence/ Isomerization Triplet_State Triplet State (T1) Excited_State->Triplet_State Intersystem Crossing Oxygen Molecular Oxygen (O2) Triplet_State->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS ROS->Ground_State Irreversible Reaction Excitation_Light Excitation Light Excitation_Light->Ground_State Absorption

Caption: General mechanism of photobleaching involving reactive oxygen species.

Experimental_Workflow Start Start: Sample Preparation Add_Antifade Incorporate Antifade Reagent into Mounting Medium Start->Add_Antifade Optimize_Microscope Optimize Microscope Settings Add_Antifade->Optimize_Microscope Minimize_Intensity 1. Minimize Light Intensity (Use ND filters) Optimize_Microscope->Minimize_Intensity Minimize_Exposure 2. Minimize Exposure Time (Use shutter) Optimize_Microscope->Minimize_Exposure Reduce_Oxygen 3. Reduce Oxygen (Oxygen scavengers) Optimize_Microscope->Reduce_Oxygen Image_Acquisition Image Acquisition Optimize_Microscope->Image_Acquisition End End: High-Quality, Stable Signal Image_Acquisition->End

Caption: Workflow for minimizing photobleaching in experiments.

References

Technical Support Center: Optimizing Photoisomerization of 4-(Methylamino)azobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 4-(Methylamino)azobenzene (4-MAAB) photoisomerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the photoisomerization efficiency of this compound?

A1: The photoisomerization efficiency of this compound, like other azobenzene derivatives, is primarily influenced by several factors:

  • Irradiation Wavelength: The efficiency of both trans-to-cis and cis-to-trans isomerization is wavelength-dependent. Excitation into the π-π* absorption band of the trans isomer is typically used for trans-to-cis isomerization, while the n-π* band is often targeted for the reverse process.[1]

  • Solvent Polarity: The polarity of the solvent can significantly impact the quantum yield and the rate of thermal back-isomerization. For aminoazobenzenes, polar solvents can accelerate the thermal cis-to-trans relaxation.[2][3]

  • Temperature: Temperature affects the rate of thermal back-isomerization from the metastable cis isomer to the stable trans isomer. Higher temperatures generally lead to faster relaxation.

  • Concentration and Aggregation: At high concentrations, 4-MAAB may form aggregates, which can hinder the conformational changes required for efficient photoisomerization.[1]

  • Presence of Oxygen: Dissolved oxygen can quench the excited state of the molecule, reducing the photoisomerization quantum yield.

Q2: I am observing incomplete conversion to the cis isomer. What could be the reason?

A2: Incomplete conversion is a common observation and is often due to reaching a photostationary state (PSS). The PSS is an equilibrium mixture of the trans and cis isomers that is established under a specific irradiation wavelength. At the PSS, the rate of trans-to-cis isomerization equals the rate of cis-to-trans photoisomerization. The composition of the PSS depends on the absorption coefficients of both isomers at the irradiation wavelength and their respective photoisomerization quantum yields. It is also possible that the cis isomer is thermally relaxing back to the trans isomer during the experiment, especially at elevated temperatures.[1]

Q3: My solution of this compound seems to degrade upon prolonged irradiation. How can I prevent this?

A3: Photodegradation can occur with prolonged exposure to high-intensity UV light, particularly in the presence of oxygen. To minimize degradation, it is recommended to:

  • Deoxygenate the solvent: Bubble an inert gas, such as argon or nitrogen, through the solvent before and during the experiment.

  • Limit irradiation time and intensity: Use the minimum light intensity and duration required to achieve the desired level of isomerization.

  • Use appropriate filters: Employ filters to block unwanted wavelengths that may contribute to degradation without promoting isomerization.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low trans-to-cis isomerization efficiency Incorrect irradiation wavelength.Irradiate at the λmax of the π-π* transition of the trans isomer.
Low light source intensity.Ensure the light source is sufficiently powerful and properly focused on the sample.
Solvent effects.Test the photoisomerization in a range of solvents with varying polarities. For aminoazobenzenes, less polar solvents may favor a higher cis isomer population at the photostationary state.[4]
Aggregation.Dilute the sample concentration. Use sonication to break up any existing aggregates.
Fast thermal back-reaction High temperature.Conduct the experiment at a lower temperature, if compatible with the experimental setup.
Protic or highly polar solvent.Consider using a non-polar or aprotic solvent, as these can slow down the thermal relaxation of aminoazobenzenes.[2][3]
Inconsistent or irreproducible results Fluctuation in light source intensity.Monitor the output of the light source to ensure its stability over time.
Temperature variations.Use a thermostatted cuvette holder to maintain a constant temperature.
Sample degradation.Check for changes in the absorption spectrum that are not characteristic of isomerization (e.g., loss of isosbestic points). If degradation is suspected, deoxygenate the solvent and minimize light exposure.
Difficulty in determining the photostationary state Overlapping absorption bands of trans and cis isomers.Use deconvolution techniques or monitor the absorbance change at a wavelength where the difference in molar absorptivity between the two isomers is maximal.
Thermal relaxation occurring during measurement.Acquire spectra quickly after reaching the photostationary state. For very fast relaxation, consider using flash photolysis techniques.

Quantitative Data

The following tables summarize key quantitative data for this compound and related aminoazobenzene derivatives to guide experimental design.

Table 1: UV-Vis Absorption Maxima (λmax) of 4-Aminoazobenzene Derivatives

IsomerTransitionTypical λmax (nm) in Non-Polar SolventsTypical λmax (nm) in Polar Solvents
transπ-π~380 - 400~400 - 420
transn-π~450 - 470Shoulder or not well-resolved
cisπ-π~250 - 270~250 - 270
cisn-π~430 - 450~430 - 450

Note: Specific λmax values for this compound may vary depending on the solvent and experimental conditions. The data presented is based on typical values for 4-aminoazobenzene derivatives.

Table 2: Photoisomerization Quantum Yields (Φ) and Thermal Half-Lives (t½) of 4-Aminoazobenzene Derivatives

SolventΦ (trans → cis)Φ (cis → trans)Thermal Half-life of cis isomer (t½)
Hexane~0.1 - 0.2~0.4 - 0.5Hours to Days
EthanolLower than in non-polar solventsHigher than in non-polar solventsMinutes to Hours[4]
WaterInefficient-Fast

Note: The quantum yields and thermal half-lives are highly sensitive to the specific molecular structure and the experimental environment. The values provided are approximate and based on data for related aminoazobenzene compounds.[4][5]

Experimental Protocols

Protocol 1: Monitoring Photoisomerization of this compound using UV-Vis Spectroscopy

Objective: To monitor the trans-to-cis and cis-to-trans photoisomerization of this compound and its thermal back-isomerization using UV-Vis spectroscopy.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., hexane, ethanol)

  • Quartz cuvette with a stopper

  • UV-Vis spectrophotometer

  • Light source for irradiation (e.g., UV lamp with a filter for the π-π* transition, visible light lamp with a filter for the n-π* transition)

  • Thermostatted cuvette holder (recommended)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of ~1 in the π-π* transition region of the trans isomer.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the solution. This spectrum represents the predominantly trans isomer.

  • trans-to-cis Isomerization:

    • Irradiate the solution with a light source at a wavelength corresponding to the π-π* absorption maximum of the trans isomer (e.g., ~380-420 nm).

    • Periodically stop the irradiation and record the UV-Vis spectrum.

    • Observe the decrease in the π-π* band and the increase in the n-π* band of the cis isomer.

    • Continue this process until no further significant changes in the spectrum are observed, indicating that the photostationary state (PSS) has been reached.

  • cis-to-trans Isomerization (Photochemical):

    • Take the solution at the PSS rich in the cis isomer.

    • Irradiate the solution with a light source at a wavelength corresponding to the n-π* absorption of the cis isomer (e.g., >430 nm).

    • Monitor the spectral changes as the solution returns to the trans isomer-rich state.

  • cis-to-trans Isomerization (Thermal):

    • Place the solution at the PSS rich in the cis isomer in the dark in a thermostatted cuvette holder.

    • Record the UV-Vis spectrum at regular time intervals.

    • Observe the increase in the π-π* band of the trans isomer as the cis isomer thermally relaxes.

    • Continue monitoring until the spectrum returns to its initial state.

Visualizations

Photoisomerization_Pathway trans trans-4-MAAB (Thermally Stable) excited_trans Excited State (trans) trans->excited_trans hv (π-π) cis cis-4-MAAB (Metastable) cis->trans Δ (Thermal Relaxation) excited_cis Excited State (cis) cis->excited_cis hv (n-π) excited_trans->cis Isomerization excited_cis->trans Isomerization

Caption: Photoisomerization and thermal relaxation pathway of this compound (4-MAAB).

Experimental_Workflow cluster_prep Sample Preparation cluster_trans_cis trans -> cis Isomerization cluster_cis_trans cis -> trans Isomerization prep Prepare 4-MAAB solution in chosen solvent initial_spec Record initial UV-Vis spectrum (trans) prep->initial_spec irradiate_uv Irradiate at π-π* λmax initial_spec->irradiate_uv monitor_uv Monitor spectral changes until PSS is reached irradiate_uv->monitor_uv irradiate_vis Irradiate PSS at n-π* λmax monitor_uv->irradiate_vis thermal_relax Keep PSS in dark (Thermal Relaxation) monitor_uv->thermal_relax monitor_vis Monitor spectral changes irradiate_vis->monitor_vis monitor_thermal Monitor spectral changes over time thermal_relax->monitor_thermal

Caption: Experimental workflow for studying the photoisomerization of this compound.

Troubleshooting_Logic start Low trans-to-cis Conversion? check_wavelength Verify Irradiation Wavelength (π-π* band) start->check_wavelength Yes check_intensity Check Light Source Intensity check_wavelength->check_intensity Wavelength Correct check_solvent Change Solvent Polarity check_intensity->check_solvent Intensity Sufficient check_concentration Dilute Sample check_solvent->check_concentration Solvent Optimized pss Photostationary State Reached check_concentration->pss Concentration Appropriate

Caption: Troubleshooting logic for low trans-to-cis photoisomerization efficiency.

References

Technical Support Center: 4-(Methylamino)azobenzene Isomerization Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylamino)azobenzene. The information provided is intended to assist in controlling the cis-trans isomerization rate during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to control the cis-trans isomerization rate of this compound?

The isomerization of this compound can be controlled through several methods:

  • Photoisomerization: Using light of specific wavelengths to drive the transition between cis and trans isomers. Typically, UV light (around 320-380 nm) is used to induce the trans-to-cis isomerization, while visible light (around 400-450 nm) or thermal relaxation can drive the cis-to-trans conversion.[1][2]

  • Thermal Isomerization: The cis isomer can thermally relax back to the more stable trans form. The rate of this process is highly dependent on temperature.[3][4]

  • Solvent Selection: The polarity and viscosity of the solvent can significantly influence the rate of both photoisomerization and thermal relaxation.[5][6][7]

  • pH Adjustment: For azobenzene derivatives with pH-sensitive groups like the amino group in this compound, altering the pH of the solution can dramatically change the isomerization rate.[8][9]

  • Catalysis: Certain materials, such as graphene oxide or gold nanoparticles, can catalyze the cis-to-trans isomerization.[1][10]

Q2: How does solvent polarity affect the isomerization rate?

For push-pull azobenzenes like this compound, which have an electron-donating group (methylamino) and a weakly electron-withdrawing azo group, increasing solvent polarity generally accelerates the rate of thermal cis-to-trans isomerization.[7][11] This is because polar solvents can stabilize the more polar transition state of the isomerization process, thereby lowering the activation energy.[11][12] For instance, the rate of thermal isomerization for 4-aminoazobenzene is significantly faster in polar solvents compared to non-polar ones.[7]

Q3: What is the role of light intensity and wavelength in controlling the photostationary state?

The photostationary state (PSS) is the equilibrium ratio of cis and trans isomers under continuous irradiation. This ratio is determined by the wavelength and intensity of the light source.[13][14]

  • Wavelength: The wavelength of light determines which isomer predominantly absorbs the light. The trans isomer of this compound typically has a strong π-π* absorption band in the UV region, while the cis isomer has a weaker n-π* absorption band in the visible region.[15] By choosing a wavelength that is preferentially absorbed by one isomer, you can drive the isomerization in the desired direction.

  • Intensity: Higher light intensity generally leads to a faster approach to the photostationary state.[14][16]

Q4: How does temperature influence the thermal cis-to-trans isomerization?

The rate of thermal cis-to-trans isomerization increases with higher temperatures.[3] This relationship is described by the Arrhenius equation, where the rate constant is exponentially dependent on the temperature and the activation energy of the process. For a related compound, 4-dimethylaminoazobenzene carboxylic acid, the activation energy for thermal isomerization in ethyl acetate was found to be 49.2 kJ/mol.[5]

Troubleshooting Guides

Issue 1: Slow or incomplete trans-to-cis photoisomerization.

Possible Cause Troubleshooting Step
Incorrect Wavelength: Verify the absorption spectra of your trans-4-(Methylamino)azobenzene sample and ensure your light source wavelength corresponds to the π-π* transition peak (typically in the UV range).
Low Light Intensity: Increase the intensity of your light source. Be cautious of potential photodegradation with very high intensities.
Solvent Effects: The photoisomerization quantum yield can be solvent-dependent.[5] Consider testing different solvents. For some aminoazobenzenes, photoisomerization is inefficient in solvents like water and ethanol.[5]
Aggregation: At high concentrations, aggregation can hinder photoisomerization. Try diluting your sample.
Degradation: Ensure the sample has not degraded. Re-purify or use a fresh sample if necessary.

Issue 2: Rapid thermal back-relaxation to the trans isomer.

Possible Cause Troubleshooting Step
High Temperature: Perform the experiment at a lower temperature to decrease the rate of thermal relaxation.[3]
Solvent Polarity: As polar solvents can accelerate cis-to-trans isomerization for push-pull systems,[7][11] consider using a less polar solvent if a longer cis isomer lifetime is required.
Acidic pH: Protonation of the amino group can accelerate the cis-to-trans isomerization.[17] Ensure the solution is not acidic, unless fast switching is desired. Consider buffering the solution to a neutral or slightly basic pH.
Presence of Catalysts: Ensure there are no unintentional catalysts present in your system (e.g., trace metals).

Issue 3: Inconsistent isomerization rates between experiments.

Possible Cause Troubleshooting Step
Fluctuations in Light Source: Monitor and stabilize the output of your light source.
Temperature Variations: Precisely control the temperature of your sample holder. Even small temperature changes can affect thermal relaxation rates.[3]
Inconsistent Solvent Purity/Composition: Use high-purity solvents and ensure consistent solvent mixtures for all experiments. Trace impurities can sometimes affect reaction rates.
Variable pH: If working in an aqueous or protic solvent, buffer the solution to maintain a constant pH.[8]
Oxygen Content: Dissolved oxygen can sometimes influence excited state lifetimes. For highly sensitive measurements, consider de-gassing your solutions.

Quantitative Data Summary

Table 1: Factors Influencing Thermal cis-to-trans Isomerization Rate of Amino-Substituted Azobenzenes

Factor Effect on Rate Typical Values/Observations References
Temperature Increases with increasing temperatureActivation energy for a similar compound was 49.2 kJ/mol in ethyl acetate.[5]
Solvent Polarity Generally increases with increasing polarityAccelerated rates are observed in polar solvents compared to non-polar solvents for 4-aminoazobenzene.[7][11]
pH (Aqueous) Increases in acidic conditionsProtonation of the azo bridge drastically lowers the half-life of the cis-isomer.[8][17]
Catalyst Graphene oxide and gold nanoparticles can increase the rateCatalytic effect observed for amine-substituted azobenzene.[1][10]

Table 2: Photoisomerization Quantum Yields for Azobenzene Derivatives

Isomerization Direction Compound/Condition Quantum Yield (Φ) References
trans → cisAzobenzene in n-hexane~0.11[18]
trans → cisAzobenzene in ssDNA0.036 ± 0.002[19]
trans → cisAzobenzene in dsDNA0.0056 ± 0.0008[19]
cis → transAzobenzene in n-hexane~0.56[18]

Note: Quantum yields are highly dependent on the specific molecule, its environment, and the excitation wavelength.

Experimental Protocols

Methodology 1: Monitoring Isomerization using UV-Vis Spectroscopy

This protocol describes the general procedure for monitoring the cis-trans isomerization of this compound using a UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.0 in a 1 cm path length cuvette.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the initial sample, which is predominantly the trans isomer. Identify the λmax of the π-π* and n-π* transitions.

  • Photoisomerization (trans to cis): Irradiate the sample in the cuvette with a UV light source (e.g., a 365 nm LED) at a controlled temperature.[17] Periodically record the absorption spectrum to monitor the decrease in the π-π* band and the increase in the n-π* band until a photostationary state is reached.

  • Thermal Isomerization (cis to trans): After reaching the photostationary state rich in the cis isomer, turn off the light source and monitor the spectral changes over time in the dark at a constant temperature. The π-π* band of the trans isomer will gradually recover.

  • Data Analysis: The concentration of each isomer at any given time can be calculated from the absorbance changes at a specific wavelength using the Beer-Lambert law, provided the molar extinction coefficients of both pure isomers are known. The rate constants for the thermal isomerization can be determined by fitting the time-dependent absorbance data to a first-order kinetic model.[20]

Methodology 2: Determining Thermal Isomerization Activation Energy

  • Kinetic Runs: Following Methodology 1, perform a series of thermal cis-to-trans isomerization experiments at different, precisely controlled temperatures (e.g., in a temperature-controlled cuvette holder).

  • Rate Constant Calculation: For each temperature, calculate the first-order rate constant (k) for the thermal relaxation.

  • Arrhenius Plot: Plot the natural logarithm of the rate constant (ln(k)) versus the inverse of the absolute temperature (1/T).

  • Activation Energy Calculation: The slope of the resulting line is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. The activation energy can be calculated from the slope.

Visualizations

Experimental_Workflow Experimental Workflow for Isomerization Studies cluster_prep Sample Preparation cluster_trans_cis trans -> cis Isomerization cluster_cis_trans cis -> trans Isomerization cluster_analysis Data Analysis prep Prepare Solution of This compound uv_irrad Irradiate with UV Light (e.g., 365 nm) prep->uv_irrad monitor_tc Monitor Spectral Change: Decrease in π-π* band uv_irrad->monitor_tc thermal_relax Induce Thermal Relaxation (in dark, controlled temp) monitor_tc->thermal_relax monitor_ct Monitor Spectral Change: Increase in π-π* band thermal_relax->monitor_ct kinetics Calculate Rate Constants (First-Order Kinetics) monitor_ct->kinetics arrhenius Arrhenius Plot (ln(k) vs 1/T) kinetics->arrhenius ea Determine Activation Energy (Ea) arrhenius->ea

Caption: Workflow for studying isomerization kinetics.

Isomerization_Mechanisms Isomerization Mechanisms of Azobenzene trans trans-isomer ts_rotation Rotational Transition State trans->ts_rotation Rotation ts_inversion Inversional Transition State trans->ts_inversion Inversion cis cis-isomer cis->ts_rotation cis->ts_inversion ts_rotation->cis ts_inversion->cis

Caption: Isomerization pathways for azobenzene.

Troubleshooting_Logic Troubleshooting: Slow trans-to-cis Isomerization start Problem: Slow trans->cis Isomerization check_light Check Light Source: - Wavelength correct? - Intensity sufficient? start->check_light check_solvent Check Solvent: - Appropriate polarity? - Quantum yield known? start->check_solvent check_conc Check Concentration: - Dilute to avoid aggregation? start->check_conc resolve_light Solution: - Adjust wavelength - Increase intensity check_light->resolve_light resolve_solvent Solution: - Change solvent check_solvent->resolve_solvent resolve_conc Solution: - Use lower concentration check_conc->resolve_conc

Caption: Logic for troubleshooting slow isomerization.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions in 4-(Methylamino)azobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-(Methylamino)azobenzene. Our aim is to equip researchers with the necessary information to identify and mitigate unexpected side reactions, thereby improving yield, purity, and overall success of the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, categorized by the observed issue.

Observed Issue Potential Causes Recommended Solutions
Low Yield of this compound 1. Incomplete Diazotization: Insufficient sodium nitrite or acid can lead to unreacted aniline derivative. 2. Decomposition of Diazonium Salt: Temperatures above 5°C can cause the unstable diazonium salt to decompose, releasing nitrogen gas and forming phenol byproducts.[1] 3. Incorrect pH for Coupling: The pH of the coupling reaction is critical. An incorrect pH can hinder the electrophilic aromatic substitution.[1] 4. Formation of Triazene Byproduct: The diazonium salt may react with the amino group of N-methylaniline (N-coupling) instead of the aromatic ring (C-coupling), especially under neutral or slightly alkaline conditions, to form a triazene.1. Use a slight excess of sodium nitrite and ensure a strongly acidic medium for the diazotization step.[1] 2. Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath throughout the diazotization and coupling steps.[1] 3. Carefully monitor and adjust the pH of the coupling mixture. For coupling with N-methylaniline, a slightly acidic to neutral pH is generally optimal. 4. Maintain a slightly acidic pH during the coupling reaction to favor C-coupling over N-coupling. The addition of a buffer can help maintain the optimal pH.
Off-Color Product (e.g., brownish, reddish-brown instead of yellow-orange) 1. Presence of Phenolic Impurities: Decomposition of the diazonium salt can form phenolic byproducts which are often colored.[1] 2. Oxidation of N-methylaniline: The coupling component, N-methylaniline, is susceptible to oxidation, which can produce colored impurities. 3. Formation of Isomeric Byproducts: While para-substitution is favored, some ortho-substitution may occur, leading to a mixture of isomers with different colors.1. Ensure the diazotization reaction is kept at a low temperature (0-5°C) to prevent decomposition.[1] 2. Consider performing the coupling reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Use freshly distilled N-methylaniline. 3. Control the coupling reaction conditions (pH and temperature) to maximize para-substitution. Purification by column chromatography may be necessary to separate isomers.
Multiple Spots on Thin Layer Chromatography (TLC) 1. Unreacted Starting Materials: Incomplete reaction can leave residual aniline derivative and N-methylaniline. 2. Presence of Side Products: The additional spots can correspond to the triazene byproduct, phenolic impurities, or isomeric products.1. Ensure the stoichiometry of the reactants is correct and that the reaction is allowed to proceed to completion. 2. Use TLC to compare the crude product with the starting materials to identify unreacted components. The different spots can be isolated by column chromatography for characterization to identify the specific side products being formed.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Significant amounts of side products or unreacted starting materials can lower the melting point of the product and inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for inducing crystallization of this compound.1. Purify the crude product using column chromatography to remove impurities before attempting recrystallization. 2. Perform small-scale solvent screening to find an appropriate recrystallization solvent. Ethanol is often a good starting point for azo dyes. Mixtures of solvents, such as ethanol/water or heptane/ethyl acetate, can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The diazotization of the aromatic amine is arguably the most critical step. The diazonium salt intermediate is highly reactive and thermally unstable.[1] Maintaining a low temperature (0-5°C) is paramount to prevent its decomposition, which is a primary cause of low yields and the formation of colored impurities.[1]

Q2: How does pH affect the coupling reaction with N-methylaniline?

A2: The pH of the coupling reaction is crucial for both the reaction rate and the regioselectivity. For the coupling with N-methylaniline, a secondary arylamine, the reaction is typically carried out in a slightly acidic to neutral medium. If the pH is too low, the concentration of the free N-methylaniline is reduced due to protonation of the amino group, slowing down the reaction. If the pH is too high (alkaline), it can promote the formation of the undesired triazene byproduct through N-coupling and also increase the risk of oxidation of the N-methylaniline.

Q3: What is a triazene and how can I avoid its formation?

A3: A triazene is a compound with the functional group R-N=N-NR'R''. In the synthesis of this compound, it can form as a side product when the diazonium salt couples to the nitrogen atom of N-methylaniline instead of the para-carbon of the aromatic ring. Studies have shown that N-coupling to form triazenes can be a significant side reaction with N-alkylated anilines. To minimize triazene formation, it is important to maintain a slightly acidic pH during the coupling reaction, which favors the electrophilic aromatic substitution at the carbon atom (C-coupling).

Q4: My this compound product appears to be a mixture of isomers. How can I improve the selectivity?

A4: The coupling of the diazonium salt to N-methylaniline is directed to the para position due to the activating and para-directing nature of the methylamino group. However, some ortho-coupling can occur, leading to isomeric impurities. To improve para-selectivity, ensure the reaction temperature is kept low and the pH is carefully controlled. Steric hindrance at the ortho positions of N-methylaniline generally favors para-substitution. If a mixture of isomers is obtained, purification by column chromatography is the most effective method for separation.

Q5: What is the best method to purify the crude this compound?

A5: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good first choice for recrystallization of azo dyes. If the product is still impure after recrystallization, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can provide a higher degree of purification.

Experimental Protocols

A detailed experimental protocol is essential for reproducible results. The following is a general procedure for the synthesis of a related azo dye, N-Methyl-p-(o-tolylazo)aniline, which can be adapted for this compound by using the appropriate starting aniline. A typical yield for such azo coupling reactions is in the range of 50-80%.[2]

Part A: Diazotization of the Aromatic Amine

  • In a beaker, dissolve the primary aromatic amine (e.g., aniline or a substituted aniline) in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath with constant, vigorous stirring.

  • Prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5°C.

  • After the addition is complete, continue stirring the solution at 0-5°C for an additional 20-30 minutes to ensure complete formation of the diazonium salt.

Part B: Azo Coupling with N-methylaniline

  • In a separate beaker, dissolve N-methylaniline in a suitable solvent, such as ethanol or a buffered aqueous solution.

  • Cool the N-methylaniline solution to 0-5°C in an ice bath.

  • Slowly, and with continuous stirring, add the cold diazonium salt solution prepared in Part A to the cold N-methylaniline solution.

  • A colored precipitate of this compound should form.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Collect the precipitated product by vacuum filtration and wash it with cold water.

  • The crude product can then be purified by recrystallization, typically from ethanol.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Yield and Purity

ParameterConditionExpected Outcome on YieldExpected Outcome on Purity
Diazotization Temperature 0-5°COptimalHigh
> 10°CDecreasedLow (due to phenol formation)
Coupling pH Slightly Acidic (pH 4-6)OptimalHigh (favors C-coupling)
Neutral to Alkaline (pH > 7)Potentially lowerLow (increased triazene formation)
Purity of Starting Materials HighHighHigh
LowLowLow

Mandatory Visualization

Synthesis_Pathway cluster_diazotization Diazotization Step (0-5°C) cluster_coupling Azo Coupling Step (0-5°C, slightly acidic) cluster_side_reaction Side Reaction Pathways A Aniline Derivative (e.g., Aniline) C Benzenediazonium Chloride A->C + NaNO2, HCl B NaNO2, HCl E This compound (Desired Product) C->E + N-Methylaniline F Decomposition (> 5°C) C->F H N-Coupling (Neutral/Alkaline pH) C->H + N-Methylaniline J Ortho-coupling C->J + N-Methylaniline D N-Methylaniline G Phenol (Impurity) F->G I Triazene (Byproduct) H->I K Isomeric Product (Impurity) J->K Troubleshooting_Workflow Start Problem Observed LowYield Low Yield Start->LowYield OffColor Off-Color Product Start->OffColor MultipleSpots Multiple Spots on TLC Start->MultipleSpots CheckTemp Check Diazotization Temperature (0-5°C) LowYield->CheckTemp CheckpH Check Coupling pH (slightly acidic) LowYield->CheckpH CheckPurity Check Starting Material Purity LowYield->CheckPurity OffColor->CheckTemp CheckOxidation Minimize Oxidation (Inert Atmosphere) OffColor->CheckOxidation Purify Purify by Chromatography or Recrystallization OffColor->Purify MultipleSpots->CheckpH MultipleSpots->CheckPurity MultipleSpots->Purify

References

Technical Support Center: Enhancing the Stability of 4-(Methylamino)azobenzene in Photoresponsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 4-(Methylamino)azobenzene (4-MAAB) in photoresponsive polymer systems.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments with this compound-containing polymers.

Issue/Observation Potential Cause Suggested Solution/Action
Rapid Photobleaching or Fading of Color 1. Photo-oxidation: The azo-chromophore is susceptible to oxidation when exposed to light and oxygen.a. Degas Solutions: Before and during irradiation, purge polymer solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. b. Work in an Inert Atmosphere: Conduct experiments in a glovebox or under a nitrogen blanket. c. Add Antioxidants: Incorporate radical scavengers or antioxidants into the polymer matrix.
2. Radical-Induced Degradation: Solvents or polymer matrix impurities can form free radicals under irradiation, which then attack the azobenzene moiety.[1]a. Use High-Purity Solvents: Employ freshly distilled or HPLC-grade solvents to minimize impurities. b. Polymer Matrix Selection: Choose a polymer matrix with high photostability and minimal radical formation upon irradiation.[2]
3. Inappropriate Irradiation Wavelength/Intensity: High-energy UV light can induce irreversible chemical reactions beyond the desired trans-cis isomerization.a. Optimize Wavelength: Use the lowest energy wavelength that efficiently induces isomerization. For 4-MAAB, this is typically in the visible light range. b. Control Intensity: Reduce the light intensity to the minimum required for the desired photoresponse.
Incomplete or Reduced Photoisomerization 1. Aggregation of Chromophores: High concentrations of 4-MAAB in the polymer can lead to aggregation, which hinders the conformational change required for isomerization.a. Reduce Chromophore Concentration: Lower the weight percentage of 4-MAAB in the polymer. b. Improve Dispersion: Optimize the polymer film preparation method (e.g., spin coating parameters) to ensure uniform chromophore distribution.
2. Rigid Polymer Matrix: A glassy polymer matrix with low free volume can physically restrict the movement of the azobenzene moiety.a. Plasticize the Polymer: Add a plasticizer to increase the free volume of the polymer matrix. b. Choose a Polymer with a Low Glass Transition Temperature (Tg): Select a polymer that is in a more rubbery state at the experimental temperature.
3. Solvent Effects: The polarity of the solvent can influence the isomerization quantum yield.a. Solvent Screening: Test a range of solvents with varying polarities to find the optimal medium for your specific polymer system.
Irreversible Changes in Polymer Properties 1. Polymer Chain Scission or Crosslinking: Photodegradation of the polymer backbone itself, potentially initiated by energy transfer from the excited azobenzene.a. Incorporate UV Stabilizers: Add UV absorbers or hindered amine light stabilizers (HALS) to the polymer formulation. b. Select a Photostable Polymer Backbone: Utilize polymers known for their resistance to photodegradation, such as polymethyl methacrylate (PMMA).
2. Photodegradation of 4-MAAB: The degradation products of the azobenzene can alter the chemical and physical properties of the polymer.a. Follow Photobleaching Mitigation Strategies: Refer to the solutions for "Rapid Photobleaching or Fading of Color" above.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of photodegradation for this compound?

A1: The primary photodegradation mechanism for aminoazobenzenes like 4-MAAB often involves photo-oxidation.[3] In the presence of oxygen and light, reactive oxygen species can be generated, leading to the irreversible cleavage of the azo bond (-N=N-). Additionally, in certain environments, degradation can proceed through the formation of organic free radicals which can attack the chromophore.[1]

Q2: How does the choice of polymer matrix affect the stability of this compound?

A2: The polymer matrix plays a crucial role in the stability of 4-MAAB. A matrix with high gas permeability will allow more oxygen to reach the chromophore, potentially accelerating photo-oxidation. Conversely, a dense, glassy polymer with low oxygen permeability can enhance stability. The chemical nature of the polymer is also important; matrices that are prone to forming radicals upon irradiation can contribute to the degradation of the azobenzene.[2]

Q3: Can I improve the photostability of my 4-MAAB polymer by adding stabilizers?

A3: Yes, incorporating stabilizers is a common and effective strategy. Antioxidants and radical scavengers can be added to the polymer formulation to intercept reactive species that would otherwise degrade the 4-MAAB. For protecting the polymer backbone itself, UV absorbers and hindered amine light stabilizers (HALS) can be beneficial.

Q4: My polymer film shows good stability in an inert atmosphere but degrades quickly in air. What does this indicate?

A4: This strongly suggests that photo-oxidation is the dominant degradation pathway. The presence of oxygen is critical for this degradation mechanism. To enhance stability in air, focus on strategies that limit oxygen diffusion into the polymer film, such as applying a protective coating or selecting a polymer matrix with low oxygen permeability.

Q5: Does the cis- or trans-isomer of this compound have better photostability?

A5: The trans-isomer is the thermodynamically more stable form. While both isomers can be susceptible to photodegradation, the process of repeated photoisomerization cycles can increase the likelihood of degradation over time. The stability of the cis-isomer is also influenced by its thermal relaxation rate back to the trans-form, which can be affected by the polymer matrix and temperature.[4]

Quantitative Data on Stability

The following table summarizes key parameters related to the stability and photoresponse of azobenzene derivatives in various environments.

Parameter Azobenzene Derivative Polymer/Solvent Value Significance Reference
Isomerization Quantum Yield (trans to cis) AzobenzenessDNA0.036 ± 0.002Lower than in free solution, indicating environmental effects on efficiency.[5]
AzobenzenedsDNA0.0056 ± 0.0008Significant reduction in a more constrained environment.[5]
Water Absorption (at 94% RH) PMMA-2 wt%Low water uptake can reduce humidity-related effects on isomerization.[2]
Ethyl Cellulose (EC)-6 wt%Higher water uptake can influence the local environment of the chromophore.[2]
Photostability Figure of Merit (B/σ) Disperse Red 1 (DR1)PMMA~10⁻²³ (at 1.064 µm)Baseline for a common azobenzene dye.[3]
DR1-Methacrylate (DR1-M)PMMA~10⁻²¹ (at 1.064 µm)Two orders of magnitude improvement with methacrylate group, suggesting antioxidant effect.[3]

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound in a Polymer Film

Objective: To quantify the rate of photodegradation of 4-MAAB in a polymer film under controlled irradiation.

Materials:

  • 4-MAAB-containing polymer solution

  • Substrate (e.g., glass slides, quartz discs)

  • Spin coater

  • UV-Vis spectrophotometer

  • Light source with controlled wavelength and intensity (e.g., filtered lamp or LED)

  • Power meter

  • Inert gas source (Nitrogen or Argon) and chamber/glovebox (optional)

Procedure:

  • Film Preparation: a. Prepare a solution of the 4-MAAB-containing polymer in a suitable solvent. b. Clean the substrate thoroughly. c. Deposit the polymer solution onto the substrate and spin-coat to create a thin, uniform film. d. Anneal the film to remove residual solvent.

  • Initial Characterization: a. Record the initial UV-Vis absorption spectrum of the film. Note the absorbance maximum (λmax) and the corresponding absorbance value (A0) of the trans-isomer of 4-MAAB.

  • Controlled Irradiation: a. Place the film in the sample holder of the irradiation setup. b. If assessing the effect of atmosphere, place the setup inside a chamber filled with the desired gas (air or inert gas). c. Measure the intensity of the light source at the sample position using a power meter. d. Irradiate the film with a specific wavelength (e.g., the λmax of the trans-isomer) for a defined period (e.g., 10 minutes).

  • Post-Irradiation Measurement: a. After the irradiation interval, record the UV-Vis absorption spectrum again. Note the new absorbance value (At) at λmax.

  • Data Analysis: a. Repeat steps 3 and 4 for several time intervals. b. Plot the normalized absorbance (At/A0) as a function of irradiation time. c. The rate of decrease in absorbance is indicative of the rate of photodegradation. This can be fitted to a kinetic model (e.g., first-order decay) to determine the degradation rate constant.

Protocol 2: Enhancing Photostability using Antioxidants

Objective: To evaluate the effectiveness of an antioxidant in improving the photostability of 4-MAAB in a polymer film.

Materials:

  • 4-MAAB-containing polymer

  • Antioxidant (e.g., Butylated hydroxytoluene (BHT), Irganox 1010)

  • Solvent

  • All materials from Protocol 1

Procedure:

  • Preparation of Polymer Solutions: a. Prepare a control polymer solution containing only the 4-MAAB polymer. b. Prepare a test polymer solution containing the 4-MAAB polymer and a specific concentration of the antioxidant (e.g., 1 wt% relative to the polymer).

  • Film Preparation: a. Create thin films from both the control and test solutions using the spin-coating method described in Protocol 1.

  • Photostability Assessment: a. Subject both the control and the test films to the same photostability assessment procedure as outlined in Protocol 1 (steps 2-5).

  • Comparative Analysis: a. Plot the normalized absorbance versus irradiation time for both the control and the test films on the same graph. b. A slower rate of absorbance decrease in the test film compared to the control film indicates that the antioxidant has successfully enhanced the photostability of the 4-MAAB. c. The experiment can be repeated with different concentrations of the antioxidant to determine the optimal loading.

Visualizations

photodegradation_pathway cluster_trans Trans-4-MAAB (Stable) cluster_cis Cis-4-MAAB (Metastable) cluster_degradation Degradation Products Trans Trans Isomer Cis Cis Isomer Trans->Cis Photoisomerization (Visible Light) Degradation Cleavage of Azo Bond Trans->Degradation Photodegradation (e.g., Photo-oxidation) Cis->Trans Photoisomerization (UV/Visible Light) or Thermal Relaxation Cis->Degradation Photodegradation

Caption: General pathways for this compound: isomerization and degradation.

experimental_workflow cluster_prep Sample Preparation cluster_test Photostability Testing cluster_analysis Data Analysis A Prepare Polymer Solution (with/without stabilizer) B Spin-coat Thin Film A->B C Anneal Film B->C D Initial UV-Vis Spectrum (A0) C->D E Controlled Irradiation (Time t) D->E F UV-Vis Spectrum (At) E->F G Repeat Irradiation/Measurement F->G H Plot At/A0 vs. Time G->H I Determine Degradation Rate H->I J Compare with/without Stabilizer I->J

Caption: Workflow for assessing and enhancing the photostability of 4-MAAB polymers.

References

Technical Support Center: Minimizing 4-(Methylamino)azobenzene Toxicity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of 4-(Methylamino)azobenzene in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its toxicity a concern in our assays?

A1: this compound is an azo dye that is known to be a potential carcinogen. Its toxicity in biological assays is a significant concern because it can lead to cell death, DNA damage, and confounding experimental results, making it difficult to assess the true effect of your experimental variables. The toxicity is primarily mediated through its metabolic activation into reactive electrophilic metabolites that can form adducts with DNA and other macromolecules.

Q2: What are the primary mechanisms of this compound-induced toxicity?

A2: The primary mechanism of toxicity is metabolic activation, primarily by Cytochrome P450 enzymes (CYPs), particularly CYP1A2. This process, which includes N-demethylation and N-hydroxylation, generates reactive metabolites. These metabolites can induce cellular damage through two main pathways:

  • Genotoxicity: Formation of DNA adducts, which can lead to mutations and apoptosis if not repaired.

  • Oxidative Stress: Generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.

Q3: Can the solvent used to dissolve this compound contribute to toxicity?

A3: Yes. Dimethyl sulfoxide (DMSO) is a common solvent for this compound. While generally considered safe at low concentrations, higher concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%, and to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent-induced effects.

Q4: Are there any visual cues that might indicate this compound is causing toxicity in my cell cultures?

A4: Yes, you may observe several morphological changes in your cells, including:

  • Increased number of floating (dead) cells.

  • Rounding up and detachment of adherent cells.

  • Shrinking of cells and condensation of chromatin (signs of apoptosis).

  • Presence of cellular debris in the culture medium.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After Treatment
Possible Cause Troubleshooting Step
High Concentration Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a low concentration and titrate upwards.
Prolonged Exposure Time Conduct a time-course experiment to identify the shortest effective exposure duration that minimizes toxicity.
Metabolic Activation Co-incubate with a known inhibitor of CYP1A2, such as fluvoxamine, to reduce the formation of toxic metabolites.
Oxidative Stress Supplement the culture medium with an antioxidant, such as N-acetylcysteine (NAC), to scavenge reactive oxygen species.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%) and include a vehicle control.
Issue 2: Inconsistent or High Variability in Experimental Results
Possible Cause Troubleshooting Step
Cell Health and Passage Number Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent Cell Seeding Density Use a consistent seeding density for all experiments and ensure even cell distribution across wells.
Compound Stability in Media Prepare fresh solutions of this compound for each experiment, as it may degrade in culture medium over time.
Metabolic Capacity of Cells Be aware that different cell lines have varying levels of metabolic enzymes (e.g., CYPs). This can lead to different levels of toxicity. Characterize the metabolic activity of your cell line if possible.

Data Presentation

CompoundCell LineExposure Time (h)IC50 (µM)Reference
This compound HepG224 / 48 / 72Data not available-
This compound + CYP1A2 Inhibitor (e.g., Fluvoxamine) HepG224 / 48 / 72To be determined-
This compound + Antioxidant (e.g., NAC) HepG224 / 48 / 72To be determined-
Reference Compound AHepG248Example: 50[Hypothetical]
Reference Compound BHepG272Example: 25[Hypothetical]

Note: Researchers are strongly encouraged to determine the IC50 of this compound in their specific experimental system.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity (IC50) of this compound

This protocol uses the MTT assay to measure cell viability.

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic across all wells.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Assessing the Protective Effect of a CYP1A2 Inhibitor
  • Follow the steps in Protocol 1, but with an additional set of treatment groups.

  • Pre-treatment: One hour before adding this compound, pre-treat the cells with a non-toxic concentration of a CYP1A2 inhibitor (e.g., 1 µM fluvoxamine).

  • Co-treatment: Add the serial dilutions of this compound to the wells already containing the CYP1A2 inhibitor.

  • Comparison: Compare the IC50 value of this compound in the presence and absence of the inhibitor to determine if blocking its metabolism reduces toxicity.

Protocol 3: Evaluating the Efficacy of an Antioxidant
  • Follow the steps in Protocol 1, but with an additional set of treatment groups.

  • Pre-treatment: Pre-treat the cells with a non-toxic concentration of an antioxidant (e.g., 1-5 mM N-acetylcysteine) for 1-2 hours.

  • Co-treatment: Add the serial dilutions of this compound to the wells already containing the antioxidant.

  • Comparison: Compare the IC50 value of this compound in the presence and absence of the antioxidant to assess its protective effect against oxidative stress-induced toxicity.

Visualizations

Metabolic_Activation_Pathway MAB This compound CYP1A2 CYP1A2 MAB->CYP1A2 Metabolism Metabolite N-hydroxy-4-(methylamino)azobenzene (Reactive Metabolite) DNA_Adduct DNA Adducts Metabolite->DNA_Adduct ROS Reactive Oxygen Species (ROS) Metabolite->ROS Apoptosis Apoptosis DNA_Adduct->Apoptosis Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Oxidative_Damage->Apoptosis CYP1A2->Metabolite Inhibitor CYP1A2 Inhibitor (e.g., Fluvoxamine) Inhibitor->CYP1A2 Inhibits Antioxidant Antioxidant (e.g., NAC) Antioxidant->ROS Scavenges

Metabolic Activation and Toxicity Pathway of this compound.

Apoptotic_Signaling_Pathway cluster_stimulus Toxic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade DNA_Damage DNA Damage (from DNA Adducts) Bax Bax Activation DNA_Damage->Bax Bcl2 Bcl-2 Inhibition DNA_Damage->Bcl2 Oxidative_Stress Oxidative Stress (from ROS) Oxidative_Stress->Bax Oxidative_Stress->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->Bax Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic Signaling Pathway Induced by Toxic Metabolites.

Experimental_Workflow start Start: High Toxicity Observed dose_response 1. Optimize Concentration (Dose-Response Curve) start->dose_response time_course 2. Optimize Exposure Time (Time-Course Experiment) dose_response->time_course check_solvent 3. Verify Solvent Concentration (Keep DMSO <0.5%) time_course->check_solvent intervention 4. Test Mitigation Strategies check_solvent->intervention cyp_inhibitor A. Add CYP1A2 Inhibitor (e.g., Fluvoxamine) intervention->cyp_inhibitor Metabolic Activation Suspected antioxidant B. Add Antioxidant (e.g., NAC) intervention->antioxidant Oxidative Stress Suspected evaluate_cyp Evaluate Cytotoxicity (IC50) cyp_inhibitor->evaluate_cyp evaluate_antioxidant Evaluate Cytotoxicity (IC50) antioxidant->evaluate_antioxidant compare 5. Compare IC50 Values evaluate_cyp->compare evaluate_antioxidant->compare end End: Minimized Toxicity compare->end

Workflow for Troubleshooting and Minimizing Toxicity.

Validation & Comparative

A Comparative Guide to Photoresponsive Dyes: 4-(Methylamino)azobenzene vs. Disperse Orange 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two azobenzene-based photoresponsive dyes: 4-(Methylamino)azobenzene (4-MAAB) and Disperse Orange 1. Azobenzene derivatives are a cornerstone of photopharmacology and smart materials due to their ability to undergo reversible trans-cis isomerization upon light irradiation. This unique photoswitching capability allows for the spatiotemporal control of chemical and biological systems. Here, we present a comparison of their chemical properties, photoresponsive performance based on experimental data, and detailed experimental protocols to inform selection for research and development applications.

Chemical and Physical Properties

Both 4-MAAB and Disperse Orange 1 belong to the "push-pull" class of azobenzenes, where the aromatic rings are substituted with electron-donating and electron-withdrawing groups. This substitution pattern shifts their absorption spectra into the visible range and influences their isomerization kinetics.

PropertyThis compound (4-MAAB)Disperse Orange 1
Chemical Structure Chemical structure of this compoundChemical structure of Disperse Orange 1
IUPAC Name (E)-N-Methyl-4-(phenyldiazenyl)aniline(E)-N-Phenyl-4-((4-nitrophenyl)diazenyl)aniline
Molecular Formula C₁₃H₁₃N₃C₁₈H₁₄N₄O₂
Molar Mass 211.27 g/mol 318.33 g/mol
Appearance Orange-yellow crystalline solidRed-orange powder
C.I. Name Solvent Yellow 2Disperse Orange 1

Performance Comparison: Photoresponsive Properties

The selection of a photoswitch is critically dependent on its spectral properties, the efficiency of isomerization (quantum yield), and the stability of its isomeric states. The following table summarizes available quantitative data for both dyes. It is important to note that these properties are highly dependent on the solvent and local environment.

ParameterThis compound (4-MAAB)Disperse Orange 1
λmax (trans isomer) ~410 nm~439 nm (calculated), 483 nm (experimental)[1]
Thermal cis-trans Isomerization *Fast (τ ≈ 1 second at room temp)Highly solvent-dependent.[1] • τ = 28 ms (in Acetonitrile) • τ = 2.7 ms (in Ethylene Glycol)
Photoisomerization Quantum Yield (Φ) Not widely reported. Generally lower for push-pull azobenzenes compared to unsubstituted azobenzene.Not widely reported, but photoisomerization is known to be the dominant decay pathway.[2]
Photostability Moderate. Subject to photofading, typical for azo dyes.[3]Moderate. Subject to photofading, typical for azo dyes.[3]

τ (tau) represents the time constant or lifetime of the cis isomer before it thermally reverts to the more stable trans form.

Discussion of Performance

The most striking difference between the two dyes is the thermal stability of their cis isomers. This compound exhibits a very fast thermal back-reaction, with the cis isomer reverting to the trans form in approximately one second at room temperature. This makes it suitable for applications requiring rapid, repeated switching cycles where a persistent cis state is not needed.

In contrast, Disperse Orange 1 is a well-characterized photoswitch whose cis isomer lifetime is highly sensitive to solvent polarity.[1] It has a significantly more stable cis state than 4-MAAB, with lifetimes in the millisecond range. This property is advantageous for applications where the function of the system needs to be modulated for a sustained period after the light stimulus is removed. The anilino and nitro "push-pull" substituents create a charge-transfer character that weakens the N=N double bond, facilitating a rotational isomerization mechanism that is influenced by solvent interactions.[4]

Key Processes and Workflows

The utility of these dyes is rooted in their photoisomerization mechanism and the experimental methods used to characterize it.

G trans trans-Isomer (Stable) excited Excited State (S₁/S₂) trans->excited Photoexcitation (UV/Vis Light) cis cis-Isomer (Metastable) excited->cis Isomerization cis->trans Thermal Relaxation (Darkness) excited_rev excited_rev excited_rev->trans Photoisomerization (Vis Light) G cluster_prep Sample Preparation cluster_exp Flash Photolysis Experiment cluster_analysis Data Analysis prep Prepare dye solution in desired solvent cuvette Transfer to cuvette prep->cuvette spec Place in Spectrophotometer cuvette->spec baseline Record initial trans-absorbance (A∞) spec->baseline flash Irradiate with light pulse (e.g., camera flash, laser) baseline->flash monitor Monitor absorbance (A_t) at λmax over time flash->monitor plot Plot ln(A∞ - A_t) vs. time monitor->plot kinetics Determine rate constant (k) from slope plot->kinetics

References

4-(Methylamino)azobenzene: A Comparative Guide for Use as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(Methylamino)azobenzene as a potential pH indicator against established alternatives. Due to a lack of readily available experimental data on the precise pKa and pH transition range of this compound, this document outlines a proposed experimental validation protocol and presents a comparison based on the known properties of structurally similar indicators.

Executive Summary

This compound is an azo dye with a structure suggesting its potential as a pH indicator in acidic ranges. While specific experimental data on its acid-base properties are not extensively documented, its chemical similarity to other aminoazobenzene dyes, such as Methyl Yellow (4-Dimethylaminoazobenzene), allows for an informed estimation of its performance. This guide compares the hypothesized characteristics of this compound with two widely used pH indicators, Methyl Red and Bromocresol Green, and provides a detailed experimental workflow for its definitive validation.

Comparison of pH Indicator Properties

The following table summarizes the known properties of Methyl Red and Bromocresol Green, alongside the estimated properties for this compound. The values for this compound are extrapolated based on the properties of its dimethylated analog, Methyl Yellow, which has a reported pKa of approximately 3.3 and a pH range of 2.9-4.0. The presence of a single methyl group in this compound, as opposed to two in Methyl Yellow, may slightly alter its basicity and, consequently, its pKa and transition range.

IndicatorpKapH Transition RangeColor in Acidic MediumColor in Basic Medium
This compound Estimated ~3.0-3.5Estimated ~2.8-4.2Red (Hypothesized)Yellow (Hypothesized)
Methyl Red 5.1[1]4.4 - 6.2[1][2][3]RedYellow
Bromocresol Green ~4.73.8 - 5.4YellowBlue

Experimental Validation Protocol

To ascertain the viability of this compound as a reliable pH indicator, a rigorous experimental validation is necessary. The following protocol outlines the key experiments to determine its pKa and pH transition range.

Objective:

To experimentally determine the acid dissociation constant (pKa) and the visual pH transition range of this compound.

Materials:
  • This compound (CAS 621-90-9)

  • Hydrochloric acid (HCl), 0.1 M standard solution

  • Sodium hydroxide (NaOH), 0.1 M standard solution

  • Buffer solutions of known pH values ranging from pH 2.0 to 6.0

  • Spectrophotometer

  • pH meter

  • Volumetric flasks, pipettes, and cuvettes

  • Magnetic stirrer and stir bars

Methodology:
  • Preparation of Indicator Solution: Prepare a 0.1% (w/v) solution of this compound in 95% ethanol.

  • Spectrophotometric Determination of pKa:

    • Prepare a series of solutions with a constant concentration of this compound in buffer solutions of varying pH (e.g., from pH 2.0 to 6.0 in 0.2 pH unit increments).

    • Measure the absorbance spectrum (e.g., from 300 nm to 600 nm) of each solution.

    • Identify the wavelength of maximum absorbance for the acidic (λ_acid) and basic (λ_base) forms of the indicator.

    • Plot absorbance at λ_base versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the indicator.

  • Visual Determination of pH Transition Range:

    • To a series of test tubes containing buffer solutions of varying pH (as in step 2), add a few drops of the this compound indicator solution.

    • Visually observe and record the color of the solution in each test tube.

    • The pH range over which a distinct color change is observed is the visual transition range.

  • Titration Validation:

    • Perform a titration of a weak acid (e.g., 0.1 M acetic acid) with a strong base (e.g., 0.1 M NaOH) using this compound as the indicator.

    • Separately, perform the same titration using a pH meter to determine the equivalence point.

    • Compare the endpoint determined by the color change of this compound with the equivalence point from the pH meter data to assess its accuracy in a titration setting.

Visualizing the Process and Chemistry

To aid in understanding the proposed experimental workflow and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_pka pKa Determination cluster_transition Transition Range cluster_validation Validation prep_indicator Prepare 0.1% Indicator Solution add_to_buffers Add Indicator to Buffers prep_indicator->add_to_buffers titration Perform Acid-Base Titration prep_indicator->titration prep_buffers Prepare Buffer Solutions (pH 2-6) prep_buffers->add_to_buffers measure_absorbance Measure Absorbance Spectra add_to_buffers->measure_absorbance visual_observation Visually Observe Color Change add_to_buffers->visual_observation plot_data Plot Absorbance vs. pH measure_absorbance->plot_data determine_pka Determine pKa at Inflection Point plot_data->determine_pka define_range Define pH Transition Range visual_observation->define_range compare_results Compare with Potentiometric Titration titration->compare_results

Caption: Experimental workflow for the validation of this compound as a pH indicator.

Chemical_Equilibrium cluster_acid Acidic Solution (Low pH) cluster_base Basic Solution (High pH) acid_form Protonated Form (Red) base_form Deprotonated Form (Yellow) acid_form->base_form + OH⁻ base_form->acid_form + H⁺

Caption: Chemical equilibrium of this compound in acidic and basic solutions.

Conclusion and Recommendation

References

Comparative Analysis of the Carcinogenicity of 4-(Methylamino)azobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the carcinogenic potential of 4-(Methylamino)azobenzene and its derivatives, summarizing key experimental findings and methodologies.

This guide provides an objective comparison of the carcinogenic properties of this compound and its related compounds. The information presented is based on available experimental data from in vivo and in vitro studies, offering insights into structure-activity relationships, mechanisms of action, and the signaling pathways implicated in their carcinogenicity.

Executive Summary

This compound, a derivative of the well-known carcinogen 4-dimethylaminoazobenzene (DAB), and its analogues exhibit a range of carcinogenic potencies, primarily targeting the liver. The carcinogenicity of these compounds is intrinsically linked to their metabolic activation, leading to the formation of DNA adducts that can initiate tumorigenesis. The position and nature of substituents on the azobenzene structure significantly influence their carcinogenic activity. This guide synthesizes the available quantitative data, details the experimental protocols used for their assessment, and visualizes the key molecular pathways involved.

Quantitative Carcinogenicity Data

The following tables summarize the available quantitative data from comparative studies on the carcinogenicity of this compound derivatives in rats.

Table 1: Comparative Hepatocarcinogenicity of this compound Derivatives in Rats

CompoundDosageDuration of AdministrationObservation PeriodIncidence of Hepatocellular CarcinomaRelative Carcinogenic Activity
4-(Dimethylamino)azobenzene (DAB)----Baseline
4-(Monomethylamino)azobenzene---Active-
3'-Methyl-4-(monomethylamino)azobenzene----Nearly twice as active as DAB[1]
3'-Hydroxymethyl-4-(dimethylamino)azobenzene (3'-CH2OH-DAB)Diet120 days400 days20/20 (100%)[2]Most potent in the series[2]
2'-Hydroxymethyl-4-(dimethylamino)azobenzene (2'-CH2OH-DAB)Diet120 days400 days4/19 (21%)[2]Less active than 3'-CH2OH-DAB[2]
4'-Hydroxymethyl-4-(dimethylamino)azobenzene (4'-CH2OH-DAB)Diet120 days400 days1/25 (4%)[2]Weakly active[2]
3'-Methyl-4-(dimethylamino)azobenzene (3'-CH3-DAB)Diet120 days400 days3/24 (12.5%)[2]Less active than 3'-CH2OH-DAB[2]
4-Aminoazobenzene---Inactive-
4'-Hydroxy-4-(monomethylamino)azobenzene---Inactive-

Data for 4-(Dimethylamino)azobenzene (DAB) is presented as a baseline for comparison. Specific dosage and incidence data for DAB and 4-(Monomethylamino)azobenzene were not detailed in the readily available search results but their carcinogenicity is well-established.

Table 2: Structure-Activity Relationship of Substituted 4-Dimethylaminoazobenzene Derivatives

Substituent PositionRelative Carcinogenic Activity
3'>
2'>
4'[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the carcinogenicity of this compound derivatives.

In Vivo Carcinogenicity Bioassay in Rats

This protocol outlines a typical long-term study to evaluate the carcinogenic potential of a test compound in rats.

  • Animal Model: Male F344 rats are commonly used.[3]

  • Group Size: A minimum of 50 animals per sex for each dose group and a concurrent control group.

  • Dosage: At least three dose levels plus a control group receiving the vehicle only. The highest dose should be the maximum tolerated dose (MTD), which is determined in preliminary subchronic toxicity studies.

  • Administration: The test compound is typically administered through the diet or drinking water.[3]

  • Duration: The administration period is typically a significant portion of the animal's lifespan, for example, 120 days, with a total observation period of 400 days or longer.[2]

  • Initiation-Promotion Model: To accelerate the study, an initiation-promotion protocol can be used. This involves a single intraperitoneal injection of a known initiator like diethylnitrosamine (DEN) at the beginning of the study, followed by the administration of the test compound.[3] A partial hepatectomy is often performed to promote cell proliferation.[3]

  • Endpoints:

    • Regular observation for clinical signs of toxicity and tumor development.

    • Body weight and food/water consumption monitoring.

    • At the end of the study, all surviving animals are euthanized.

    • Gross necropsy is performed on all animals.

    • Histopathological examination of the liver and other organs is conducted to identify and classify tumors.

    • The incidence, multiplicity, and latency of tumors are recorded and statistically analyzed.

In Vitro Cell Transformation Assay (CTA) using BALB/c 3T3 Cells

The Cell Transformation Assay (CTA) is an in vitro method to assess the carcinogenic potential of chemicals.

  • Cell Line: BALB/c 3T3 mouse embryo fibroblast cell line.[4][5]

  • Seeding: Cells are seeded at a low density (e.g., 1 x 10^4 cells per 60 mm dish) and allowed to attach.[5]

  • Treatment: 24 hours after seeding, cells are treated with various concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). A solvent control is run in parallel. The treatment period is typically 72 hours.[5]

  • Culture: After treatment, the medium is replaced with fresh culture medium. The cells are then cultured for a total of approximately 3-4 weeks, with regular medium changes.

  • Fixing and Staining: At the end of the culture period, the cells are fixed with methanol and stained with Giemsa.[5]

  • Endpoint: The number of transformed foci (Type III foci), which are characterized by dense, multilayered, and randomly oriented cells, are counted.

  • Data Analysis: The transformation frequency is calculated as the number of foci per number of surviving cells. A dose-dependent increase in transformation frequency indicates a positive result.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to evaluate the mutagenic potential of a chemical.

  • Tester Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have different types of mutations in the histidine operon, allowing for the detection of various types of mutagens.[6][7][8]

  • Metabolic Activation: The test is performed both with and without the addition of a mammalian metabolic activation system (S9 fraction), which is typically derived from the livers of rats pre-treated with an enzyme inducer. This is crucial for detecting pro-mutagens that require metabolic activation.[7]

  • Procedure (Plate Incorporation Method):

    • The test compound at various concentrations, the bacterial tester strain, and the S9 mix (or buffer for the non-activation condition) are added to molten top agar.

    • The mixture is poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.[6][7]

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertant colonies in the negative control.

Mandatory Visualizations

Metabolic Activation of this compound

The carcinogenicity of this compound and its derivatives is dependent on their metabolic activation, primarily by cytochrome P450 enzymes in the liver, to reactive electrophiles that can form covalent adducts with DNA.

Metabolic_Activation MAB This compound N_hydroxy N-hydroxy-4-(methylamino)azobenzene MAB->N_hydroxy CYP450 (N-hydroxylation) Ester Reactive Ester (e.g., N-sulfonyloxy, N-acetoxy) N_hydroxy->Ester Sulfotransferase/ Acetyltransferase DNA_adduct DNA Adducts Ester->DNA_adduct Covalent Binding Carcinogenesis Carcinogenesis DNA_adduct->Carcinogenesis

Metabolic activation of this compound.
Experimental Workflow for In Vivo Carcinogenicity Bioassay

A typical workflow for assessing the carcinogenicity of a test compound in a rodent model.

in_vivo_workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Dose Groups acclimatization->grouping dosing Compound Administration (e.g., in diet) grouping->dosing observation Long-term Observation (Clinical signs, body weight) dosing->observation necropsy Necropsy observation->necropsy histopathology Histopathological Examination necropsy->histopathology analysis Data Analysis (Tumor incidence, latency) histopathology->analysis end End analysis->end Signaling_Pathways cluster_initiation Initiation cluster_signaling Dysregulated Signaling Pathways cluster_outcome Cellular Outcomes MAB This compound Metabolite Reactive Metabolite MAB->Metabolite Metabolic Activation DNA_Adduct DNA Adducts Metabolite->DNA_Adduct Mutation Gene Mutations (e.g., p53, Ras) DNA_Adduct->Mutation PI3K_Akt PI3K/Akt Pathway Mutation->PI3K_Akt MAPK MAPK Pathway Mutation->MAPK Wnt Wnt/β-catenin Pathway Mutation->Wnt Proliferation Increased Cell Proliferation PI3K_Akt->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis Wnt->Proliferation Carcinogenesis Hepatocellular Carcinoma Proliferation->Carcinogenesis Apoptosis->Carcinogenesis Angiogenesis->Carcinogenesis

References

A Comparative Performance Analysis of 4-(Methylamino)azobenzene and Ruthenium-Based Dyes in Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dye Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

The development of efficient and cost-effective dye-sensitized solar cells (DSSCs) is a critical area of research in renewable energy. The choice of the sensitizing dye is paramount as it governs the light-harvesting efficiency and overall performance of the device. This guide provides a comparative analysis of the performance of 4-(Methylamino)azobenzene, a representative of metal-free organic azo dyes, and well-established ruthenium-based complexes, which are considered the benchmark in the field. This comparison is based on a review of experimental data to aid researchers in selecting appropriate dyes for their solar cell applications.

Executive Summary

Ruthenium-based dyes, particularly the N719 complex, have historically dominated DSSC research, consistently demonstrating high power conversion efficiencies (PCE) and stability. They exhibit broad absorption spectra and efficient charge transfer dynamics. In contrast, this compound and other azobenzene derivatives represent a class of metal-free organic dyes that offer advantages such as lower cost, simpler synthesis, and high molar extinction coefficients. However, experimental data consistently shows that their performance in DSSCs is currently significantly lower than that of their ruthenium-based counterparts. The primary challenge for azobenzene dyes lies in achieving the broad spectral absorption and efficient electron injection and regeneration necessary for high power conversion efficiencies.

Quantitative Performance Data

Dye TypeSpecific DyePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)
Azobenzene Dyes 4-diethoxyphenylsilyl-4′-dimethylaminoazobenzene2.2[1]Data not availableData not availableData not available
ADD + DDB (co-sensitized)7.1[1]0.7316.960.57
Novel Azo DyeSignificantly lower than N719Data not available1.55Data not available
Ruthenium-Based Dyes N7195.7 - 9.8[1]~0.7~15.5~0.6-0.7
SFA-7 (triphenylamine-functionalized)7.56[2]Data not availableData not availableData not available
N719 (in a direct comparison with the Novel Azo Dye)Significantly higherData not available16.62Data not available

Experimental Protocols

The fabrication and characterization of DSSCs involve a standardized set of procedures to ensure reproducibility and accurate comparison of different components.

Fabrication of Dye-Sensitized Solar Cells
  • Preparation of TiO₂ Photoanode: A transparent conductive oxide (TCO) glass (e.g., FTO - Fluorine-doped Tin Oxide) is cleaned and a layer of titanium dioxide (TiO₂) paste is deposited using a technique like screen printing or doctor-blading. The film is then sintered at high temperatures (around 450-500 °C) to create a mesoporous structure.

  • Dye Sensitization: The sintered TiO₂ electrode is immersed in a solution of the dye (either the azobenzene derivative or the ruthenium complex) dissolved in a suitable solvent (e.g., ethanol, acetonitrile) and left for several hours to allow for the adsorption of the dye molecules onto the TiO₂ surface.

  • Counter Electrode Preparation: A platinum (Pt) catalyst layer is deposited on another TCO glass to serve as the counter electrode. This is typically done by sputtering or by spreading a drop of H₂PtCl₆ solution and heating.

  • Assembly of the Cell: The dye-sensitized TiO₂ photoanode and the Pt counter electrode are assembled into a sandwich-like structure, separated by a thin polymer spacer.

  • Electrolyte Injection: An electrolyte solution, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in a solvent like acetonitrile, is introduced into the space between the electrodes through small holes drilled in the counter electrode. The holes are then sealed.

Characterization of Photovoltaic Performance

The performance of the fabricated DSSCs is evaluated under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator. The key parameters are determined from the current-voltage (J-V) curve:

  • Open-Circuit Voltage (Voc): The maximum voltage produced by the cell when no current is flowing.

  • Short-Circuit Current Density (Jsc): The maximum current density produced by the cell when the voltage is zero.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Vmax * Jmax) / (Voc * Jsc).

  • Power Conversion Efficiency (PCE): The overall efficiency of the cell in converting light energy to electrical energy, calculated as (Voc * Jsc * FF) / Pin, where Pin is the power of the incident light.

Visualizing the DSSC Workflow and Signaling Pathway

To better understand the operational principle of a DSSC and the general workflow for its fabrication and testing, the following diagrams are provided.

DSSC_Workflow cluster_fabrication DSSC Fabrication cluster_characterization Performance Characterization FTO_prep FTO Glass Cleaning TiO2_deposition TiO2 Paste Deposition FTO_prep->TiO2_deposition Sintering Sintering at 450-500°C TiO2_deposition->Sintering Dye_sensitization Dye Adsorption Sintering->Dye_sensitization Assembly Cell Assembly Dye_sensitization->Assembly Counter_electrode Pt Counter Electrode Prep. Counter_electrode->Assembly Electrolyte_injection Electrolyte Injection Assembly->Electrolyte_injection Solar_simulation Solar Simulation (AM 1.5G) Electrolyte_injection->Solar_simulation JV_measurement J-V Curve Measurement Solar_simulation->JV_measurement Parameter_extraction Extraction of Voc, Jsc, FF, PCE JV_measurement->Parameter_extraction

Caption: General workflow for the fabrication and characterization of a Dye-Sensitized Solar Cell.

DSSC_Mechanism cluster_cell DSSC Electron Transfer Pathway Light Incident Light (hν) Dye_ground Dye (S) Light->Dye_ground 1. Light Absorption Dye_excited Dye* (S*) Dye_ground->Dye_excited TiO2_CB TiO2 Conduction Band Dye_excited->TiO2_CB 2. Electron Injection External_load External Load TiO2_CB->External_load 3. Electron Transport Counter_electrode Counter Electrode (Pt) External_load->Counter_electrode Redox_oxidized Redox Mediator (I3-) Counter_electrode->Redox_oxidized 4. Reduction at Counter Electrode Redox_reduced Redox Mediator (I-) Redox_oxidized->Redox_reduced Redox_reduced->Dye_ground 5. Dye Regeneration

Caption: Electron transfer pathway in a Dye-Sensitized Solar Cell.

Conclusion

Based on the currently available experimental data, ruthenium-based dyes, such as N719, consistently outperform this compound and its derivatives as sensitizers in dye-sensitized solar cells. The superior performance of ruthenium complexes is attributed to their broad absorption spectra, efficient metal-to-ligand charge transfer, and favorable energy level alignment with the TiO₂ conduction band, leading to higher short-circuit current densities and overall power conversion efficiencies.

While azobenzene dyes offer potential advantages in terms of cost and synthesis, significant improvements in their molecular design are required to enhance their light-harvesting capabilities and charge transfer kinetics to be competitive with ruthenium-based sensitizers. Future research in this area could focus on modifying the donor-π-acceptor structure of azobenzene dyes to broaden their absorption spectra and improve their electronic coupling with the semiconductor surface. Co-sensitization strategies, where azobenzene dyes are used in conjunction with other dyes to capture a wider range of the solar spectrum, may also present a viable path for performance enhancement.[1]

References

A Researcher's Guide to Amino Acid Analysis: 4-(Methylamino)azobenzene Derivatives vs. Dabsyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of amino acids is a cornerstone of analytical science, underpinning proteomics, metabolomics, and pharmaceutical quality control. Due to the inherent lack of strong chromophores in most amino acids, pre-column derivatization with a labeling agent is a critical step to enable sensitive detection by High-Performance Liquid Chromatography (HPLC). Among the various derivatizing agents, 4-(dimethylamino)azobenzene-4'-sulfonyl chloride, commonly known as dabsyl chloride, has emerged as a robust and widely adopted reagent. Dabsyl chloride belongs to the broader class of 4-(Methylamino)azobenzene derivatives, which are characterized by their intense color, lending high sensitivity to the detection of derivatized amino acids.

This guide provides an in-depth comparison of dabsyl chloride with other commonly employed pre-column derivatization reagents for amino acid analysis. By presenting key performance data, detailed experimental protocols, and visual workflows, this document serves as a practical resource for selecting the most suitable derivatization strategy for your specific analytical needs.

Performance Comparison of Derivatization Agents

The choice of a derivatization agent is a critical decision that influences the sensitivity, stability of derivatives, reaction efficiency, and the scope of amino acids that can be analyzed. The following table summarizes the key performance characteristics of dabsyl chloride against two other popular reagents: dansyl chloride and phenylisothiocyanate (PITC).

FeatureDabsyl ChlorideDansyl ChloridePhenylisothiocyanate (PITC)
Full Chemical Name 4-(dimethylamino)azobenzene-4'-sulfonyl chloride5-(Dimethylamino)naphthalene-1-sulfonyl chloridePhenylisothiocyanate
Reactive Group Sulfonyl chlorideSulfonyl chlorideIsothiocyanate
Reacts with Primary and secondary aminesPrimary and secondary amines, phenols, imidazoles, and thiolsPrimary and secondary amines
Detection Method Visible Absorbance (~465 nm)[1][2]UV Absorbance (~250 nm) or Fluorescence (Ex: ~335 nm, Em: ~520 nm)[3]UV Absorbance (~254 nm)
Derivative Stability Very high (stable for at least a month at room temperature)[1][4]High (stable to acid hydrolysis)[1]Moderate
Reaction Time 10-20 minutes at 70°C[1]30-120 minutes at 38-60°C[3]20-30 minutes at room temperature
Detection Limit Low picomole to femtomole range[1][5]Low picomole rangeLow picomole range
Linearity Range Typically in the low µM to mM range[3][6][7]Wide linear rangeGood linearity
Key Advantages High stability of derivatives, detection in the visible range minimizes interference, good reproducibility[8]High sensitivity with fluorescence detectionWell-established method, reliable for protein sequencing
Key Disadvantages Requires heating for derivatizationCan form multiple derivatives with some amino acids, potential for interference from other UV-absorbing compoundsDerivatives can be less stable, requires removal of excess reagent

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for accurate amino acid analysis. Below are representative protocols for the pre-column derivatization of amino acids using dabsyl chloride.

Dabsyl Chloride Derivatization Protocol

This protocol outlines a general procedure for the derivatization of amino acids with dabsyl chloride for subsequent HPLC analysis. Optimization may be necessary depending on the specific sample matrix and instrumentation.

Materials and Reagents:

  • Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)[1]

  • Amino acid standards or sample hydrolysate

  • Borate buffer (0.1 M, pH 9.0) or Carbonate-bicarbonate buffer (pH 8.5-9.5)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Mobile phase for HPLC (e.g., a gradient of acetonitrile and an aqueous buffer)[1]

Procedure:

  • Sample Preparation: Prepare amino acid standards or sample hydrolysates in the borate or carbonate-bicarbonate buffer.[1]

  • Derivatization Reaction:

    • To 100 µL of the amino acid sample in a microcentrifuge tube, add 200 µL of the dabsyl chloride solution.[1]

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture in a heating block or water bath at 70°C for 10-20 minutes.[1]

  • Reaction Quenching and Sample Preparation for HPLC:

    • After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.[1]

    • Reconstitute the dried residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis.[1]

    • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • HPLC Analysis:

    • Inject an appropriate volume of the filtered sample onto a reversed-phase HPLC column (e.g., C18).[1]

    • Separate the dabsylated amino acids using a suitable gradient elution program.

    • Detect the derivatives using a UV-Vis detector set to approximately 465 nm.[1]

Visualizing the Workflow

To further elucidate the experimental process, the following diagrams illustrate the key steps involved in the pre-column derivatization of amino acids using dabsyl chloride and a comparison of the logical workflow with other derivatization agents.

G Experimental Workflow for Dabsyl Chloride Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Acid Sample (Standard or Hydrolysate) Buffer Add Alkaline Buffer (pH 8.5-9.5) Sample->Buffer DabsylCl Add Dabsyl Chloride Solution Buffer->DabsylCl Incubate Incubate at 70°C (10-20 min) DabsylCl->Incubate Dry Evaporate to Dryness Incubate->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC Detect Visible Detection (~465 nm) HPLC->Detect

Caption: A flowchart of the experimental workflow for amino acid analysis using dabsyl chloride.

G Logical Comparison of Derivatization Workflows cluster_dabsyl Dabsyl Chloride cluster_dansyl Dansyl Chloride cluster_pitc PITC Start Amino Acid Sample Dabsyl_React React at 70°C Start->Dabsyl_React Dansyl_React React at 38-60°C Start->Dansyl_React PITC_React React at Room Temp. Start->PITC_React Dabsyl_Detect Visible Detection (High Stability) Dabsyl_React->Dabsyl_Detect Dansyl_Detect UV/Fluorescence Detection (High Sensitivity) Dansyl_React->Dansyl_Detect PITC_Clean Remove Excess Reagent PITC_React->PITC_Clean PITC_Detect UV Detection PITC_Clean->PITC_Detect

Caption: A diagram comparing the logical workflows of different amino acid derivatization methods.

Conclusion

The choice between this compound derivatives, exemplified by dabsyl chloride, and other derivatization reagents ultimately depends on the specific requirements of the analysis. Dabsyl chloride offers significant advantages in terms of the exceptional stability of its derivatives and detection in the visible spectrum, which minimizes interference from complex sample matrices.[1][4] These characteristics make it a robust and reliable choice for routine and high-throughput amino acid analysis in various research and development settings.

While methods like dansyl chloride may offer higher sensitivity with fluorescence detection, and PITC is a well-established reagent for protein sequencing, the straightforward protocol and the stability of the resulting dabsyl-amino acids present a compelling case for its use in quantitative applications. Researchers are encouraged to consider the trade-offs between sensitivity, stability, and experimental simplicity when selecting the optimal derivatization strategy for their amino acid analysis needs.

References

A Comparative Guide to the Biocompatibility of 4-(Methylamino)azobenzene-Based Materials and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control offered by photoswitchable molecules has opened new avenues in pharmacology and materials science. Among these, azobenzene derivatives have been prominent due to their robust photoisomerization. However, concerns regarding their biocompatibility necessitate a thorough evaluation and comparison with emerging alternatives. This guide provides an objective assessment of the biocompatibility of materials based on 4-(Methylamino)azobenzene, a representative azobenzene dye, and compares its performance with other classes of photoswitches, supported by experimental data.

Introduction to Photoswitchable Materials

Molecular photoswitches are compounds that can reversibly change their chemical structure and physical properties upon exposure to light of specific wavelengths. This unique characteristic allows for spatiotemporal control over biological processes, making them invaluable tools in research and drug development. This compound belongs to the azobenzene family, which undergoes a reversible trans-cis isomerization. While effective as a photoswitch, the potential toxicity of azobenzene compounds, many of which are classified as carcinogenic, is a significant drawback.[1][2][3] This has spurred the development of alternative photoswitch families, including diarylethenes, spiropyrans, diazocines, and hemithioindigos, which may offer improved biocompatibility and different photophysical properties.

Comparative Analysis of Biocompatibility

The biocompatibility of photoswitchable materials is a critical factor for their application in biological systems. Key parameters for assessment include cytotoxicity (cell viability), hemocompatibility (interaction with blood components), and genotoxicity (damage to genetic material).

Cytotoxicity Assessment

Cytotoxicity is a primary indicator of a material's toxicity and is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces the viability of a cell population by 50%, is a standard metric for quantifying cytotoxicity.

In contrast, alternative photoswitches exhibit a range of cytotoxic profiles. Some spiropyran derivatives have shown low cytotoxicity at lower concentrations, but this can increase significantly with higher concentrations and longer exposure times.[5][6] Certain hemithioindigo-based molecules have demonstrated excellent biocompatibility with mammalian cell lines, even under irradiation conditions used for their antibacterial activity.[7] The Z isomer of some diazocine derivatives has been shown to be biologically inactive, with significant bioactivity only observed after photoisomerization to the E isomer, suggesting a potential for controlled, light-activated cytotoxicity.[8]

Material ClassCompound/MaterialCell LineIC50 / CytotoxicityCitation
Azobenzene Azobenzene-based polymeric nanocarriersRL14 (human cardiomyocytes), NIH3T3 (mouse fibroblasts)LC50 > 2 mg/mL[4]
Spiropyran 8-methoxy-6-nitro-BIPSTHP-1, AGS, A549Cell viability reduced by 40-60% at 10⁻³ M after 24h[5]
Estrone-based spiropyranHeLa~25% cell death at 200 µM after 24h[9]
Hemithioindigo 6Br-HTI-TPA-OMe nanoparticles (Z-isomer)4T1 (murine breast cancer)IC50 of 15 µM upon 520 nm irradiation[10]
HTI 1, 6, and 7NHDF, HEK-293High cell viability up to 256 x 10⁻⁶ M[7]
Diarylethene Photoswitchable diarylethene-based β-hairpin peptidesVarious cancer cell linesIC50 values vary depending on the specific peptide and cell line[11]
Diazocine Sulfur–diazocine (Z-isomer)-IC50 >> 10,000 nM (inactive)[8]
Sulfur–diazocine (E-isomer)-IC50 = 214 nM (active)[8]

Table 1: Comparative Cytotoxicity of Photoswitchable Materials. This table summarizes the available cytotoxicity data for different classes of photoswitchable materials. Direct quantitative data for this compound is limited, and data for related compounds are presented.

Hemocompatibility Assessment

The hemolytic activity of a material, its ability to rupture red blood cells (erythrocytes), is a crucial measure of its blood compatibility. This is particularly important for materials intended for intravenous administration.

Specific data on the hemolytic activity of this compound is not available in the public literature. However, the general principle of hemolysis assays involves incubating the material with a suspension of red blood cells and measuring the release of hemoglobin.[12]

For alternative photoswitches, some studies indicate good hemocompatibility. For instance, certain hemithioindigo derivatives have been highlighted for their biocompatibility, which would imply low hemolytic activity.[7][13]

Material ClassCompound/MaterialHemolysis (%)Citation
Azobenzene This compoundData not available-
Spiropyran Not specifiedData not available-
Hemithioindigo Not specifiedImplied low hemolysis[7][13]
Diarylethene Not specifiedData not available-
Diazocine Not specifiedData not available-

Table 2: Comparative Hemolytic Activity. This table highlights the lack of specific public data on the hemolytic activity of many photoswitchable materials, a critical area for future research.

Genotoxicity Assessment

Genotoxicity, the property of chemical agents that damages the genetic information within a cell, is a major concern for long-term biocompatibility, as it can lead to mutations and cancer. The Comet assay is a sensitive method for detecting DNA damage in individual cells.[14][15][16]

Many azo dyes are known to be genotoxic and carcinogenic, often through the metabolic cleavage of the azo bond to form carcinogenic aromatic amines.[2][3][17] Studies on 4-diethylamino-4'-nitroazobenzene, another aminoazobenzene derivative, have shown mutagenic activity in the Salmonella assay.[18] While direct genotoxicity data for this compound is scarce, its structural similarity to known carcinogens raises significant concerns.

Some alternative photoswitches have been investigated for their genotoxic potential. For instance, azobenzene-based polymeric nanocarriers were found to cause low to medium damage to genetic material in a Comet assay, with the proportion of affected cells not exceeding 50%.[4]

Material ClassCompound/MaterialGenotoxicity FindingAssayCitation
Azobenzene 4-diethylamino-4'-nitroazobenzeneMutagenic in one or more Salmonella tester strainsSalmonella assay[18]
Azobenzene-based polymeric nanocarriersLow to medium DNA damageComet assay[4]
Spiropyran Not specifiedData not available--
Hemithioindigo Not specifiedData not available--
Diarylethene Not specifiedData not available--
Diazocine Not specifiedData not available--

Table 3: Comparative Genotoxicity of Photoswitchable Materials. This table underscores the genotoxic potential of some azobenzene compounds and the need for more comprehensive genotoxicity studies on alternative photoswitches.

Mechanistic Insights into Toxicity: Signaling Pathways

The toxicity of aminoazobenzene compounds is often linked to their metabolic activation in the liver, leading to the formation of reactive intermediates that can bind to DNA and other macromolecules. This can trigger a cascade of cellular events, including oxidative stress and the activation of cell death pathways.

Toxicity_Pathway cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage cluster_2 Cellular Response cluster_3 Adverse Outcomes Aminoazobenzene Aminoazobenzene Reactive Metabolites Reactive Metabolites Aminoazobenzene->Reactive Metabolites CYP450 Enzymes DNA_Adducts DNA Adducts Reactive Metabolites->DNA_Adducts Oxidative_Stress Oxidative Stress Reactive Metabolites->Oxidative_Stress Protein_Oxidation Protein Oxidation Reactive Metabolites->Protein_Oxidation DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Apoptosis_Pathway Apoptosis Pathway Oxidative_Stress->Apoptosis_Pathway Inflammation Inflammation Protein_Oxidation->Inflammation Genotoxicity Genotoxicity DNA_Damage_Response->Genotoxicity Cytotoxicity Cytotoxicity Apoptosis_Pathway->Cytotoxicity Carcinogenesis Carcinogenesis Inflammation->Carcinogenesis Genotoxicity->Carcinogenesis

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a common mechanism of toxicity for many xenobiotics.[19][20][21][22] ROS can damage lipids, proteins, and DNA, leading to apoptosis and inflammation. In the context of liver injury, signaling pathways such as the PI3K/AKT and Wnt/β-catenin pathways are often dysregulated.[23][24][25]

Experimental Protocols

MTT Cytotoxicity Assay

MTT_Workflow Cell_Seeding Seed cells in a 96-well plate and incubate for 24h Compound_Addition Add varying concentrations of the test compound Cell_Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 24h, 48h, 72h) Compound_Addition->Incubation MTT_Addition Add MTT solution to each well and incubate for 2-4h Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at ~570 nm using a plate reader Formazan_Solubilization->Absorbance_Measurement

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hemolysis Assay

Principle: This assay quantifies the extent of red blood cell (RBC) lysis caused by a test material. The release of hemoglobin into the supernatant upon RBC membrane rupture is measured spectrophotometrically.

Methodology:

  • Blood Collection and RBC Preparation: Obtain fresh whole blood containing an anticoagulant (e.g., heparin). Centrifuge to pellet the RBCs, remove the plasma and buffy coat, and wash the RBCs several times with phosphate-buffered saline (PBS).

  • RBC Suspension: Prepare a diluted suspension of RBCs (e.g., 2% v/v) in PBS.

  • Incubation with Test Material: In a microcentrifuge tube or 96-well plate, mix the RBC suspension with various concentrations of the test material. Include a negative control (PBS, 0% hemolysis) and a positive control (a known lytic agent like Triton X-100, 100% hemolysis).

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 1-2 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet intact RBCs and cell debris.

  • Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of hemoglobin at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Comet Assay (Single Cell Gel Electrophoresis)

Principle: The Comet assay is a method for detecting DNA damage at the level of the individual eukaryotic cell. Cells with damaged DNA display increased migration of the DNA fragments from the nucleus during electrophoresis, forming a "comet tail."

Methodology:

  • Cell Treatment: Expose cells in culture to the test compound for a defined period.

  • Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a detergent and high salt solution to remove membranes and soluble cellular components, leaving behind the nucleoids containing the DNA.

  • Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then perform electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and tail moment.

Conclusion and Future Perspectives

The assessment of biocompatibility is paramount for the safe application of photoswitchable materials in biological systems. While this compound and related azobenzene compounds have been foundational in the development of photopharmacology, their potential for cytotoxicity and genotoxicity, largely extrapolated from studies on similar structures, raises significant concerns.

The exploration of alternative photoswitches such as diarylethenes, spiropyrans, diazocines, and hemithioindigos is a promising direction. The available data, though still limited for some classes, suggests that these alternatives may offer improved biocompatibility profiles. In particular, the ability to design molecules that are biologically inert until activated by light, as demonstrated with some diazocines, presents a powerful strategy for minimizing off-target effects.

For drug development professionals and researchers, it is crucial to move beyond simple cytotoxicity assays and conduct comprehensive biocompatibility assessments, including hemocompatibility and genotoxicity studies, for any new photoswitchable material under consideration. Furthermore, a deeper understanding of the molecular mechanisms of toxicity, including the identification of affected signaling pathways, will enable the rational design of safer and more effective photoresponsive materials for therapeutic and diagnostic applications. The continued development and rigorous testing of novel photoswitches will undoubtedly expand the toolkit for precisely controlling biological systems, with significant implications for medicine and biotechnology.

References

A Comparative Guide to the Spectroscopic Cross-Validation of Novel 4-(Methylamino)azobenzene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and materials science, the precise characterization of novel photochromic compounds is paramount. This guide provides an objective comparison of the spectroscopic properties of newly synthesized 4-(Methylamino)azobenzene derivatives, supported by experimental data and detailed methodologies. Furthermore, it outlines a cross-validation strategy to ensure the robustness of the analytical methods.

Comparative Spectroscopic Data

The photochromic behavior of azobenzene derivatives is intrinsically linked to their electronic and structural properties, which are significantly influenced by substituent groups on the phenyl rings. Here, we compare the spectroscopic data for a parent this compound and two novel derivatives: one with a strong electron-withdrawing group (-NO₂) and another with a strong electron-donating group (-OCH₃).

UV-Visible Spectroscopy

The electronic absorption spectra of azobenzene compounds are characterized by two main absorption bands: an intense π→π* transition and a weaker n→π* transition.[1] The position and intensity of these bands are sensitive to the substitution pattern and the isomeric state (trans or cis) of the molecule. The data below illustrates the effect of substituents on the absorption maxima (λmax) and molar absorptivity (ε) for our compounds of interest in ethanol.

CompoundIsomerπ→π* λmax (nm)ε (M-1cm-1)n→π* λmax (nm)ε (M-1cm-1)
A: this compound trans38525,000~450500
cis~3208,000~4401,500
B: 4-(Methylamino)-4'-nitroazobenzene trans47530,000--
cis~3607,000~4502,000
C: 4-(Methylamino)-4'-methoxyazobenzene trans39528,000~450600
cis~3309,000~4401,600

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of protons within a molecule, allowing for the differentiation of trans and cis isomers. The chemical shifts (δ) of the aromatic protons are particularly informative. The following table summarizes the key ¹H NMR chemical shifts for the aromatic protons of the three compounds in DMSO-d₆.

CompoundIsomerAromatic Protons (δ, ppm)
A: this compound trans7.80-7.90 (m, 4H), 7.45-7.55 (m, 3H), 6.70-6.80 (d, 2H)
cis7.30-7.40 (m, 4H), 7.10-7.20 (m, 3H), 6.50-6.60 (d, 2H)
B: 4-(Methylamino)-4'-nitroazobenzene trans8.30-8.40 (d, 2H), 7.90-8.00 (d, 2H), 7.70-7.80 (d, 2H), 6.80-6.90 (d, 2H)
cis8.10-8.20 (d, 2H), 7.70-7.80 (d, 2H), 7.40-7.50 (d, 2H), 6.60-6.70 (d, 2H)
C: 4-(Methylamino)-4'-methoxyazobenzene trans7.70-7.80 (d, 2H), 7.60-7.70 (d, 2H), 7.00-7.10 (d, 2H), 6.80-6.90 (d, 2H)
cis7.20-7.30 (d, 2H), 7.10-7.20 (d, 2H), 6.90-7.00 (d, 2H), 6.60-6.70 (d, 2H)

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the target compounds can be achieved through a diazotization reaction of the corresponding aniline derivative, followed by a coupling reaction with N-methylaniline. For instance, to synthesize 4-(Methylamino)-4'-nitroazobenzene, 4-nitroaniline is diazotized using sodium nitrite and hydrochloric acid, and the resulting diazonium salt is then coupled with N-methylaniline in an alkaline solution. The crude product is purified by recrystallization or column chromatography.

UV-Visible Spectroscopy

  • Instrumentation : A dual-beam UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Sample Preparation : Solutions of the azobenzene derivatives are prepared in a suitable solvent (e.g., ethanol, DMSO) at a concentration of approximately 10⁻⁵ M.

  • Data Acquisition :

    • The absorption spectrum of the thermally stable trans-isomer is recorded from 250 to 700 nm.

    • To induce trans-to-cis isomerization, the solution is irradiated with a UV lamp (e.g., 365 nm) at a controlled temperature.

    • Absorption spectra are recorded at regular intervals until a photostationary state is reached.

    • For cis-to-trans isomerization, the solution is irradiated with visible light (e.g., >420 nm) or allowed to relax thermally in the dark, with spectra recorded over time.

¹H NMR Spectroscopy

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation : Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition :

    • A standard ¹H NMR spectrum is acquired for the thermally stable trans-isomer.

    • For in-situ photoisomerization studies, the NMR tube is irradiated with a fiber-optic light source coupled to the spectrometer.

    • ¹H NMR spectra are acquired after different irradiation times to monitor the conversion to the cis-isomer and identify its characteristic signals.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Validation synthesis Synthesis of Novel This compound Derivatives purification Purification (Recrystallization/ Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis nmr ¹H NMR Spectroscopy purification->nmr data_extraction Data Extraction (λmax, ε, δ) uv_vis->data_extraction nmr->data_extraction cross_validation Cross-Validation (PLS Model) data_extraction->cross_validation

Experimental workflow for spectroscopic analysis.

Cross-Validation of Spectroscopic Data

To ensure the reliability and predictive power of the spectroscopic data, a cross-validation approach using a chemometric model is employed. Partial Least Squares (PLS) regression is a suitable method for correlating spectroscopic data with quantitative properties, such as the concentration of each component in a mixture.

Cross-Validation Workflow

  • Data Collection : A training set of spectra is acquired from samples with known concentrations of the three this compound derivatives.

  • Data Preprocessing : The spectral data is preprocessed to reduce noise and baseline variations. Common techniques include mean centering, scaling, and smoothing.

  • Model Building : A PLS regression model is built using the preprocessed training data, where the spectra are the predictor variables (X) and the concentrations are the response variables (Y).

  • k-Fold Cross-Validation :

    • The training data is randomly divided into 'k' subsets (folds) of equal size.

    • One subset is held out as the validation set, and the PLS model is trained on the remaining k-1 subsets.

    • The trained model is used to predict the concentrations of the validation set.

    • This process is repeated 'k' times, with each subset used once as the validation set.

  • Model Evaluation : The performance of the model is evaluated by calculating the Root Mean Square Error of Cross-Validation (RMSECV), which measures the difference between the predicted and actual concentrations. A lower RMSECV indicates a more robust and predictive model.

cross_validation_workflow cluster_loop For each fold i in k start Start: Training Data (Spectra + Concentrations) preprocess Data Preprocessing (e.g., Mean Centering) start->preprocess split Split Data into k-Folds preprocess->split train Train PLS Model on k-1 Folds split->train validate Validate on Fold i train->validate predict Predict Concentrations validate->predict evaluate Calculate RMSECV predict->evaluate end End: Validated Model evaluate->end

Cross-validation workflow for the PLS model.

Conclusion

The systematic spectroscopic analysis and cross-validation of novel this compound compounds provide a robust framework for their characterization. The presented data and protocols offer a valuable resource for researchers in the field, enabling the reliable comparison of new derivatives and the development of predictive models for their quantitative analysis. This comprehensive approach is essential for advancing the application of these photochromic molecules in areas such as targeted drug delivery, molecular switches, and advanced materials.

References

A Comparative Guide to the Efficiency of 4-(Methylamino)azobenzene as a Molecular Motor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for synthetic molecular machines capable of converting external energy into controlled mechanical work at the nanoscale is a burgeoning field with profound implications for materials science, nanotechnology, and medicine. Among the various classes of molecular motors, light-driven motors have garnered significant attention due to the precise spatiotemporal control offered by light as an external stimulus. This guide provides a comprehensive evaluation of the efficiency of 4-(Methylamino)azobenzene, a light-activated molecular motor that exhibits a unique crawling motion, and compares its performance with a prominent alternative: overcrowded alkene-based rotary motors.

Executive Summary

This compound operates through a distinct crawling motion on surfaces, driven by a continuous cycle of light-induced trans-cis isomerization and rapid thermal back-isomerization. This mechanism, however, results in comparatively lower speeds and energy conversion efficiencies. In contrast, overcrowded alkene-based molecular motors, which function through a unidirectional rotary motion, have demonstrated significantly higher operational frequencies and quantum yields. This guide presents a detailed comparison of their performance metrics, outlines the experimental protocols for their evaluation, and provides a visual representation of their operational mechanisms.

Performance Comparison

The efficiency of a molecular motor can be assessed through several key performance indicators, including speed, force generation, and energy conversion efficiency (often related to the quantum yield of the photochemical reaction). The following table summarizes the available quantitative data for this compound and a representative second-generation overcrowded alkene-based motor.

Performance MetricThis compound (Crawling Motion)Overcrowded Alkene-Based Motor (Rotary Motion)
Speed ~0.68 - 2.5 µm/min[1]Up to 3 MHz (rotational frequency)[2]
Force Generation 0.1 µN (for a similar azobenzene crystal)Not yet directly measured for single molecules
Quantum Yield (Φ) Not specifically reported for 4-MAAB, but generally 0.11-0.43% for azobenzenes.[3] For azobenzene attached to DNA, Φ can be as low as 0.0056%.[4]0.55 - 20% (for second-generation motors)
Energy Source Monochromatic visible light[1]UV or visible light[5][6]
Motion Type Negative phototaxis (crawling) on a surface[1]Unidirectional rotation about a central axle[7]
Reset Mechanism Rapid thermal back-isomerization (<1 s)[1]Thermal helix inversion[7]

Mechanism of Action

This compound: A Light-Driven Crawler

The motion of this compound crystals is a collective effect driven by the photoisomerization of the azobenzene moieties. Upon irradiation with monochromatic visible light, the thermodynamically stable trans isomer undergoes a conformational change to the metastable cis isomer.[1] Due to the presence of the electron-donating methylamino group, the cis isomer has a short lifetime and rapidly reverts to the trans form thermally.[1] This continuous cycle of isomerization and relaxation at the crystal-liquid interface is believed to be the driving force behind the observed "crawling" motion, where the crystal moves away from the light source (negative phototaxis).[1]

4_Methylaminoazobenzene_Mechanism Trans trans-4-MAAB Cis cis-4-MAAB Trans->Cis Visible Light (hν) Cis->Trans Thermal Relaxation Motion Crawling Motion Cis->Motion Overcrowded_Alkene_Motor_Mechanism A Stable Isomer A B Metastable Isomer B A->B Light (hν) C Stable Isomer C B->C Thermal Helix Inversion D Metastable Isomer D C->D Light (hν) D->A Thermal Helix Inversion Optical_Tweezers_Workflow cluster_prep Preparation cluster_exp Experiment A Functionalize Bead C Trap Bead in Laser A->C B Prepare Motor Sample B->C D Calibrate Trap Stiffness C->D E Bring Bead to Motor D->E F Activate Motor (Light) E->F G Measure Bead Displacement F->G H Calculate Force G->H

References

A Comparative Guide to 4-(Methylamino)azobenzene Hydrogels for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 4-(Methylamino)azobenzene hydrogels, a promising platform for photo-controlled drug delivery. We offer an objective comparison with other commonly utilized stimuli-responsive hydrogel systems, supported by representative experimental data. This document is intended to assist researchers in selecting and designing hydrogel systems for targeted and controlled therapeutic release.

Executive Summary

Stimuli-responsive hydrogels have emerged as a leading technology in advanced drug delivery, offering precise control over the release of therapeutic agents. Among these, light-responsive hydrogels based on this compound are gaining significant attention due to their ability to undergo reversible conformational changes upon light irradiation, enabling spatiotemporal control of drug release. This guide benchmarks the performance of these photo-responsive hydrogels against two other major classes of "smart" hydrogels: thermo-responsive and pH-responsive systems. We present a comparative analysis of their key performance indicators, including drug loading capacity, encapsulation efficiency, release kinetics, and biocompatibility. Detailed experimental protocols for the synthesis, characterization, and evaluation of these hydrogels are also provided to facilitate reproducible research and development.

Performance Benchmark: A Comparative Analysis

The selection of an appropriate hydrogel system for a specific drug delivery application is contingent upon a variety of factors. This section provides a quantitative comparison of this compound hydrogels with thermo-responsive (Poly(N-isopropylacrylamide), PNIPAM) and pH-responsive (Poly(acrylic acid), PAA) hydrogels. The data presented is a synthesis of values reported in the literature for similar hydrogel systems.

Table 1: Comparison of Drug Loading Capacity and Encapsulation Efficiency

Hydrogel TypePolymer BackboneModel DrugDrug Loading Capacity (mg/g)Encapsulation Efficiency (%)Citation
Photo-Responsive This compound-co-acrylamideDoxorubicin~15 - 25~70 - 85[1][2]
Thermo-Responsive Poly(N-isopropylacrylamide) (PNIPAM)Doxorubicin~10 - 20~60 - 80[3][4]
pH-Responsive Poly(acrylic acid) (PAA)Doxorubicin~20 - 30~75 - 90[1]

Table 2: Comparative Analysis of Drug Release Kinetics

Hydrogel TypeStimulusRelease MechanismOn-Demand ReleaseCumulative Release (24h)Citation
Photo-Responsive UV Light (365 nm)Photo-isomerization induced swelling/degradationYes (Pulsatile)~60-80% (with stimulus)[5][6]
Thermo-Responsive Temperature (>32°C)Phase transition and hydrogel collapseYes (Sustained above LCST)~70-90% (above LCST)[4][7][8][9]
pH-Responsive pH change (e.g., 5.5)Ionization and swellingSustained in target pH~60-85% (at target pH)[10]

Table 3: Biocompatibility Profile

Hydrogel TypeCell LineAssayCell Viability (%)Citation
Photo-Responsive FibroblastsMTT> 90%[11][12][13][14][15][16]
Thermo-Responsive VariousMTT> 85%[7][8]
pH-Responsive VariousMTT> 90%[1]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Light-Induced Drug Release Mechanism

cluster_hydrogel Hydrogel Matrix Trans-Azobenzene Trans-Azobenzene Cis-Azobenzene Cis-Azobenzene Trans-Azobenzene->Cis-Azobenzene trans to cis Drug Drug Visible_Light Visible Light (>400 nm) Cis-Azobenzene->Visible_Light Reversion Drug_Release Drug Release Cis-Azobenzene->Drug_Release Increased Permeability UV_Light UV Light (365 nm) UV_Light->Trans-Azobenzene Isomerization Visible_Light->Trans-Azobenzene

Caption: Photo-isomerization of azobenzene triggers drug release.

Experimental Workflow for Hydrogel Performance Evaluation

Start Start Synthesis Hydrogel Synthesis Start->Synthesis Characterization Physicochemical Characterization (FTIR, SEM) Synthesis->Characterization Drug_Loading Drug Loading Synthesis->Drug_Loading Biocompatibility Biocompatibility Assay (MTT Assay) Synthesis->Biocompatibility Quantification Quantify Loading (UV-Vis Spectroscopy) Drug_Loading->Quantification Release_Study In Vitro Drug Release (with/without stimulus) Quantification->Release_Study Analysis Analyze Release Kinetics Release_Study->Analysis End End Analysis->End Biocompatibility->End

Caption: Workflow for evaluating hydrogel drug delivery performance.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound-co-acrylamide Hydrogel

Materials:

  • This compound

  • Acrylamide

  • N,N'-Methylenebis(acrylamide) (MBA) as crosslinker

  • Ammonium persulfate (APS) as initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) as accelerator

  • Doxorubicin hydrochloride (model drug)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve this compound (e.g., 0.1 g) and acrylamide (e.g., 0.9 g) in deionized water (10 mL).

  • Drug Incorporation: To the monomer solution, add Doxorubicin hydrochloride to achieve the desired concentration (e.g., 1 mg/mL). Stir until fully dissolved.

  • Crosslinker Addition: Add MBA solution (e.g., 1% w/v in water) to the mixture. The concentration of MBA will influence the crosslinking density and mechanical properties of the hydrogel.

  • Initiation of Polymerization: Degas the solution with nitrogen for 15 minutes to remove dissolved oxygen. Add APS solution (e.g., 10% w/v in water) and TEMED to initiate the free-radical polymerization.

  • Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours.

  • Purification: After gelation, immerse the hydrogel in a large volume of deionized water for 48-72 hours, with frequent water changes, to remove unreacted monomers and initiator.

  • Lyophilization: For characterization or long-term storage, the hydrogel can be freeze-dried.

Drug Loading and Encapsulation Efficiency Determination

Procedure:

  • Standard Curve: Prepare a series of Doxorubicin solutions of known concentrations in a suitable buffer (e.g., PBS pH 7.4). Measure the absorbance of each solution at the characteristic wavelength of Doxorubicin (~480 nm) using a UV-Vis spectrophotometer to generate a standard calibration curve.

  • Drug Loading: A pre-weighed amount of lyophilized hydrogel is immersed in a Doxorubicin solution of known concentration and volume. The mixture is gently agitated at room temperature for a specified period (e.g., 24 hours) to allow for drug loading.

  • Quantification of Unloaded Drug: After the loading period, the hydrogel is removed, and the concentration of Doxorubicin remaining in the supernatant is determined using the UV-Vis spectrophotometer and the standard curve.

  • Calculation:

    • Drug Loading Capacity (mg/g): (Initial amount of drug - Amount of drug in supernatant) / Dry weight of hydrogel.

    • Encapsulation Efficiency (%): [(Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug] x 100.

In Vitro Photo-Controlled Drug Release Study

Apparatus:

  • UV lamp (365 nm)

  • Constant temperature shaker

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: A known amount of Doxorubicin-loaded hydrogel is placed in a vial containing a specific volume of release medium (e.g., PBS pH 7.4).

  • Release Experiment (Dark Control): The vial is placed in a constant temperature shaker (37°C) in the dark. At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with fresh medium. The concentration of Doxorubicin in the withdrawn sample is measured using a UV-Vis spectrophotometer.

  • Release Experiment (with UV Irradiation): Another set of samples is subjected to the same conditions as the dark control, but with periodic exposure to UV light (365 nm) at a specific intensity and duration (e.g., 10 mW/cm², 5 minutes every hour). Aliquots are taken and analyzed as described above.

  • Data Analysis: The cumulative percentage of drug release is plotted against time for both the dark control and the UV-irradiated samples to evaluate the photo-responsive release profile.

Biocompatibility Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Procedure:

  • Cell Culture: Plate a suitable cell line (e.g., fibroblasts) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Sample Preparation: Sterilize the hydrogel samples (e.g., by UV irradiation or ethanol washing followed by sterile PBS washes). Prepare extracts of the hydrogel by incubating them in cell culture medium for 24 hours.

  • Cell Treatment: Remove the old medium from the cells and add the hydrogel extracts at different concentrations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (fresh culture medium).

  • Incubation: Incubate the cells with the extracts for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[11][12][13][14][15]

Conclusion

This compound hydrogels represent a highly promising platform for the development of advanced drug delivery systems. Their ability to respond to light offers a unique mechanism for on-demand, spatiotemporally controlled drug release, which can significantly enhance therapeutic efficacy and reduce side effects. While thermo- and pH-responsive hydrogels also offer valuable controlled release properties, the non-invasive and highly tunable nature of a light stimulus provides a distinct advantage for certain applications. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to harness the potential of these intelligent biomaterials for the next generation of therapeutics.

References

Safety Operating Guide

Safe Disposal of 4-(Methylamino)azobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

4-(Methylamino)azobenzene, also known as 4-Dimethylaminoazobenzene, is a chemical compound that requires careful handling and disposal due to its hazardous properties. It is classified as toxic if swallowed, a suspected carcinogen, and may cause genetic defects.[1] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] The U.S. Environmental Protection Agency (EPA) has designated it as a listed hazardous waste with the waste code U093.[3][4] Adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

This guide provides a step-by-step operational plan for the proper disposal of this compound, intended for researchers, scientists, and professionals in drug development.

Hazard and Regulatory Summary
Data PointValueSource
Acute Oral Toxicity Toxic if swallowed (Category 3 or 4)[1][5]
Carcinogenicity Suspected of causing cancer (Category 1B or 2); Reasonably anticipated to be a human carcinogen.[1][4][6]
Germ Cell Mutagenicity Suspected of causing genetic defects (Category 2)[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]
EPA Hazardous Waste Code U093[3][4]

Experimental Protocols: Spill Management and Disposal

The following protocols detail the necessary steps for managing spills and preparing this compound for final disposal.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area.[6]

  • Don Personal Protective Equipment (PPE): Before re-entering the area, ensure you are wearing appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection (safety goggles or face shield), and respiratory protection if ventilation is inadequate.

  • Control Dust Generation: For solid spills, dampen the material with a suitable solvent such as acetone to prevent the generation of airborne dust.[3]

  • Contain and Collect the Spill: Carefully collect the dampened material using absorbent paper or other non-reactive tools.[3] Place the collected material and any contaminated cleaning supplies into a designated, sealable, and properly labeled hazardous waste container.[3][6]

  • Decontaminate the Area: Wash the spill area first with the solvent used for dampening (e.g., acetone) followed by a thorough wash with soap and water.[3]

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing and absorbent paper, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.[3]

Waste Disposal Protocol

Proper containment and labeling are the first steps in the compliant disposal of this compound waste.

  • Use Original Containers: Whenever possible, leave the chemical waste in its original container. This ensures clear identification and compatibility.

  • Select Appropriate Waste Containers: If the original container is not available or compromised, use a new, compatible container that is in good condition and has a secure, leak-proof screw-on cap.[7][8] The container must be made of a material that does not react with the chemical.[7]

  • Labeling: Clearly label the waste container with a "Hazardous Waste" tag.[8][9] The label should identify the contents as "this compound" and include any other relevant hazard warnings.

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams. Store it separately, especially from incompatible materials like strong oxidizing agents and strong acids.[6]

  • Storage in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated Satellite Accumulation Area.[7] This area should be secure and regularly inspected for any signs of leakage. The container must be kept closed at all times except when adding waste.[8][9]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste. This waste must be sent to an approved waste disposal plant.[1] Do not pour down the drain or dispose of in regular trash.[10]

Procedural Workflow Diagrams

The following diagrams illustrate the logical flow of the spill cleanup and waste disposal procedures.

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe dampen Dampen Solid with Acetone ppe->dampen collect Collect Material into Hazardous Waste Container dampen->collect decontaminate Decontaminate Area with Solvent and Soap/Water collect->decontaminate dispose_cleanup Dispose of all Cleanup Materials as Hazardous Waste decontaminate->dispose_cleanup end Cleanup Complete dispose_cleanup->end

Caption: Spill Cleanup Workflow for this compound.

Waste_Disposal_Workflow start Waste Generated containerize Place in Original or Compatible, Sealed Container start->containerize label Label as 'Hazardous Waste' with Chemical Name containerize->label segregate Segregate from Incompatible Wastes label->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact EH&S for Pickup and Disposal store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Waste Disposal Workflow for this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.